1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride
Description
Properties
IUPAC Name |
1-(azetidin-3-yl)-N,N-dimethylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8(2)5-6-3-7-4-6;;/h6-7H,3-5H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHHFWKWIVLISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629928 | |
| Record name | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321890-22-6 | |
| Record name | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride
Introduction
The azetidine moiety is a strained four-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its unique conformational constraints and ability to introduce desirable physicochemical properties have led to its incorporation into a variety of biologically active molecules, including approved drugs for neurological disorders and other conditions.[2][3] this compound is a key building block and intermediate in the synthesis of more complex pharmaceutical agents. This guide provides a comprehensive overview of a reliable and scalable synthetic pathway to this important compound, intended for researchers, scientists, and professionals in drug development.
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification procedures. The pathway detailed herein commences with the commercially available and stable starting material, 1-Boc-azetidin-3-one, and proceeds through a key reductive amination step, followed by deprotection and salt formation. This guide will elaborate on the chemical principles underpinning each transformation, providing a robust framework for its successful implementation in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from 1-Boc-azetidin-3-one. The overall strategy involves:
-
Reductive Amination: The introduction of the dimethylaminomethyl moiety at the 3-position of the azetidine ring via a reductive amination reaction between 1-Boc-azetidin-3-one and dimethylamine.
-
Deprotection: The removal of the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen to yield the free secondary amine.
-
Salt Formation: The conversion of the free base to the more stable and readily handled dihydrochloride salt.
This pathway is advantageous due to the accessibility of the starting materials, the generally high yields of each step, and the straightforward nature of the reactions.
Figure 1: Overall synthetic pathway for this compound.
Detailed Synthesis Protocol and Mechanistic Insights
Step 1: Reductive Amination of 1-Boc-azetidin-3-one
The initial and most critical step is the formation of the C-N bond to introduce the dimethylaminomethyl side chain. Reductive amination is a highly effective method for this transformation, proceeding via the in-situ formation of an enamine intermediate, which is then reduced to the desired amine.[4]
Reaction:
1-Boc-azetidin-3-one is reacted with dimethylamine in the presence of a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to yield 1-Boc-3-(dimethylaminomethyl)azetidine.
Mechanism:
The reaction is initiated by the nucleophilic attack of dimethylamine on the carbonyl carbon of 1-Boc-azetidin-3-one. This is followed by dehydration to form a transient enamine. The choice of sodium triacetoxyborohydride as the reducing agent is crucial; it is mild enough to not reduce the starting ketone but is sufficiently reactive to reduce the enamine as it is formed.[4] This selectivity minimizes side reactions and leads to a high yield of the desired product.
Figure 2: Mechanism of the reductive amination step.
Experimental Protocol:
-
To a stirred solution of 1-Boc-azetidin-3-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a solution of dimethylamine (1.2 eq, typically as a solution in THF or ethanol).
-
Stir the mixture at room temperature for 30-60 minutes to allow for enamine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Boc-3-(dimethylaminomethyl)azetidine as a pure compound.
Step 2: Deprotection of the N-Boc Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[2][5]
Reaction:
1-Boc-3-(dimethylaminomethyl)azetidine is treated with a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), to cleave the Boc group and yield 1-(Azetidin-3-yl)-N,N-dimethylmethanamine.
Mechanism:
The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group by the strong acid. This is followed by the departure of the stable tert-butyl cation and carbon dioxide, leaving the free amine.
Experimental Protocol:
-
Dissolve 1-Boc-3-(dimethylaminomethyl)azetidine (1.0 eq) in a suitable solvent, such as dioxane, methanol, or dichloromethane.
-
Add a solution of hydrochloric acid (excess, e.g., 4M in dioxane) or trifluoroacetic acid (excess).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The crude product is typically obtained as the corresponding salt.
Step 3: Dihydrochloride Salt Formation
For ease of handling, purification, and to improve stability, the free base is converted to its dihydrochloride salt.
Reaction:
1-(Azetidin-3-yl)-N,N-dimethylmethanamine is treated with hydrochloric acid to form the stable dihydrochloride salt.
Experimental Protocol:
-
If the deprotection in the previous step was performed with an acid other than HCl, dissolve the crude free base in a suitable solvent like isopropanol or diethyl ether.
-
Add a solution of hydrochloric acid (2.0 eq, e.g., as a solution in isopropanol or diethyl ether) dropwise with stirring.
-
The dihydrochloride salt will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product, this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data |
| 1-Boc-azetidin-3-one | C₈H₁₃NO₃ | 171.19 | ¹H NMR, ¹³C NMR |
| 1-Boc-3-(dimethylaminomethyl)azetidine | C₁₁H₂₂N₂O₂ | 214.31 | ¹H NMR, ¹³C NMR, MS |
| 1-(Azetidin-3-yl)-N,N-dimethylmethanamine | C₇H₁₆N₂ | 128.22 | ¹H NMR, ¹³C NMR, MS |
| This compound | C₇H₁₈Cl₂N₂ | 201.14 | ¹H NMR, ¹³C NMR, Elemental Analysis |
Conclusion
The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. The use of a Boc-protected azetidinone starting material allows for a controlled and high-yielding synthesis. The key transformations, including reductive amination and Boc deprotection, are well-established and reliable reactions in organic synthesis. This guide serves as a valuable resource for researchers and scientists in the pharmaceutical industry, enabling the efficient production of this important building block for drug discovery and development.
References
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
- Zhang, L., & Zhang, J. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
- Kürti, L., et al. (2019). Synthetic azetidines could help simplify drug design for neurological diseases. Angewandte Chemie.
- Couty, F., & Evano, G. (2006). Recent developments in the synthesis of azetidines.
- Singh, G. S., D'hooghe, M., & De Kimpe, N. (2008). Azetidines, Azetines, and Azetes. In Comprehensive Organic Synthesis II (pp. 1-133). Elsevier.
- Kocovský, P., & Malkov, A. V. (2005). tert-Butoxycarbonylamino Group. In Protecting Groups in Organic Synthesis (pp. 679-738). John Wiley & Sons, Inc.
- Reddit. (2023). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Gaertner, R. (1967). A General Synthesis of 3-Substituted Azetidines. The Journal of Organic Chemistry, 32(9), 2972-2975.
- Yang, Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Cheraiet, Z., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
- Wang, X., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317-13323.
- Wang, X., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. PubMed.
- Yang, Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
- Choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) for N-Boc deprotection. MDPI.
- Ly, N. T., Thaxton, A., & Trudell, M. L. (n.d.). Synthesis of 3,3-Diarylazetidines. CORE.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- A Comparative Guide to the Synthesis of Methyl 2-(azetidin-3-yl)
- Yang, Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
- Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones.
- 1-Boc-azetidine-3-yl-methanol. MedchemExpress.com.
- Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.
- A Novel Rearrangement Reaction Conversion of 3-(Chloromethyl)azetidin- 2-ones to Azetidine-3-carboxylic Acid Esters.
- Amine synthesis by reductive amination (reductive alkyl
- azetidin-3-ylmethanol hydrochloride. ChemShuttle.
Sources
An In-Depth Technical Guide to the Physicochemical Properties of (azetidin-3-ylmethyl)dimethylamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
(Azetidin-3-ylmethyl)dimethylamine dihydrochloride is a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. Azetidine scaffolds are prevalent in numerous biologically active compounds, valued for their ability to introduce conformational rigidity and improve physicochemical properties. A thorough understanding of the fundamental physicochemical characteristics of this compound is paramount for its effective application in research and development, influencing aspects from reaction kinetics and formulation to bioavailability and toxicological assessment. This technical guide provides a comprehensive overview of the known properties of (azetidin-3-ylmethyl)dimethylamine dihydrochloride and outlines detailed experimental protocols for the determination of its key physicochemical parameters.
Core Molecular Attributes
(Azetidin-3-ylmethyl)dimethylamine dihydrochloride, with the CAS number 321890-22-6, possesses a well-defined molecular structure. The presence of two amine functionalities, a tertiary amine and a secondary amine within the azetidine ring, both protonated in the dihydrochloride salt form, dictates much of its chemical behavior.
| Property | Value | Source |
| Molecular Formula | C6H16Cl2N2 | [1] |
| Molecular Weight | 187.11 g/mol | [1] |
| IUPAC Name | 1-(azetidin-3-yl)-N,N-dimethylmethanamine;dihydrochloride | [1] |
| InChI Key | ZVHHFWKWIVLISO-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CN(C)CC1CNC1.Cl.Cl | [1] |
| CAS Number | 321890-22-6 | [1] |
Experimental Determination of Physicochemical Properties
While some properties of (azetidin-3-ylmethyl)dimethylamine dihydrochloride can be computationally predicted, experimental determination is crucial for obtaining accurate and reliable data for research and development applications. The following sections detail the standard methodologies for characterizing key physicochemical parameters.
Melting Point Determination
The melting point of a solid compound is a critical indicator of its purity. For a crystalline solid, a sharp melting range is indicative of high purity, whereas impurities tend to broaden and depress the melting range.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry crystalline (azetidin-3-ylmethyl)dimethylamine dihydrochloride is finely powdered. The open end of a capillary tube is pressed into the powder.
-
Loading the Capillary: The capillary tube is inverted and tapped gently to allow the powder to fall to the sealed end. This process is repeated until a packed sample of 2-3 mm in height is achieved.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus.
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting. The melting point is reported as a range between these two temperatures.
Caption: Workflow for Melting Point Determination.
Solubility Profile
Solubility is a fundamental property that influences a compound's suitability for various applications, including its formulation as a therapeutic agent and its behavior in biological systems. The dihydrochloride salt form of (azetidin-3-ylmethyl)dimethylamine suggests good aqueous solubility.
Experimental Protocol: Shake-Flask Method for Solubility Determination
-
Sample Preparation: An excess amount of (azetidin-3-ylmethyl)dimethylamine dihydrochloride is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature shaker bath for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated mass spectrometer.
-
Data Reporting: The solubility is expressed in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
Caption: Shake-Flask Method for Solubility.
Acid Dissociation Constants (pKa)
The pKa values of (azetidin-3-ylmethyl)dimethylamine dihydrochloride are critical for understanding its ionization state at different pH values. This, in turn, influences its absorption, distribution, metabolism, and excretion (ADME) properties. The molecule has two ionizable centers: the secondary amine in the azetidine ring and the tertiary dimethylamino group.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: A precise amount of (azetidin-3-ylmethyl)dimethylamine dihydrochloride is dissolved in a known volume of deionized water to create a solution of known concentration.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the sample solution using a calibrated burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a diprotic acid, two distinct equivalence points and two corresponding pKa values are expected.
Sources
Azetidine-Based Compounds: A Technical Guide to Unlocking Novel Pharmacological Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and conformational rigidity impart unique physicochemical properties that can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2] This technical guide provides an in-depth exploration of the diverse pharmacological targets amenable to modulation by azetidine-based compounds. We will delve into the mechanistic rationale for their activity across several key therapeutic areas, present detailed experimental protocols for target validation, and visualize the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique attributes of the azetidine scaffold in their quest for novel therapeutics.
The Azetidine Scaffold: A Privileged Structure in Drug Discovery
The utility of the azetidine motif stems from its distinct structural features. The high ring strain and sp³-rich character contribute to a defined three-dimensional geometry, which can facilitate precise interactions with biological targets.[3] This conformational rigidity can reduce the entropic penalty upon binding, potentially leading to higher affinity.[4] Furthermore, the nitrogen atom within the ring can act as a hydrogen bond acceptor or a point for further chemical modification, allowing for the fine-tuning of a compound's properties.[2] Several FDA-approved drugs, including baricitinib (a Janus kinase inhibitor), cobimetinib (a MEK inhibitor), and azelnidipine (a calcium channel blocker), incorporate the azetidine ring, highlighting its therapeutic relevance.[3]
Key Pharmacological Target Classes for Azetidine-Based Compounds
Azetidine derivatives have demonstrated significant activity across a broad spectrum of biological targets. This section will explore some of the most promising areas, providing insights into the underlying mechanisms of action.
Enzymes: Precision Inhibition through Unique Interactions
The constrained nature of the azetidine ring makes it an excellent scaffold for designing potent and selective enzyme inhibitors.
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1.[5] Inhibition of DPP-4 is a validated therapeutic strategy for type 2 diabetes.[6] Azetidine-based compounds, particularly 2-cyanoazetidines and 2-ketoazetidines, have been developed as potent DPP-4 inhibitors.[5][7] The azetidine ring helps to correctly orient the "warhead" (cyano or keto group) for interaction with the catalytic serine residue in the enzyme's active site.
Quantitative Data: DPP-4 Inhibition by Azetidine Derivatives
| Compound Type | Target | IC50 | Key Feature |
| 2-Cyanoazetidines | DPP-4 | Sub-micromolar to <100 nM | Covalent or pseudo-covalent interaction with the catalytic serine |
| 2-Ketoazetidines | DPP-4 | Sub-micromolar to <100 nM | Forms a stable hemiaminal with the catalytic serine |
| Substituted Azetidines | DPP-4 | 200 nM (exemplified compound) | Potential for non-covalent interactions |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of an azetidine-based compound against human recombinant DPP-4.
-
Materials: Human recombinant DPP-4, fluorogenic substrate (e.g., Gly-Pro-AMC), test compounds, assay buffer (e.g., Tris-HCl, pH 7.5), 96-well black plates, and a fluorescence plate reader.
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer. b. In a 96-well plate, add the DPP-4 enzyme to each well. c. Add the diluted test compound or vehicle control to the respective wells. d. Incubate the plate at 37°C for 15 minutes. e. Initiate the reaction by adding the fluorogenic substrate. f. Monitor the increase in fluorescence (excitation ~380 nm, emission ~460 nm) over time. g. Calculate the initial reaction rates and determine the percent inhibition for each compound concentration. h. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway: DPP-4 in Glucose Homeostasis
Caption: DPP-4's role in glucose metabolism and its inhibition by azetidine compounds.
The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[8] Azetidine-containing compounds have been successfully developed as kinase inhibitors. For example, cobimetinib is a potent and selective inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway.[9] The azetidine moiety in these molecules often serves to orient other functional groups for optimal interaction with the kinase active site.
STAT3 is a transcription factor that is constitutively activated in many human cancers and plays a critical role in tumor cell proliferation, survival, and invasion.[10] Recently, azetidine-based compounds have been identified as potent and selective irreversible inhibitors of STAT3.[11] These compounds form covalent bonds with cysteine residues within the STAT3 protein, leading to its inactivation.[11]
Quantitative Data: STAT3 Inhibition by Azetidine Derivatives
| Compound ID | Target | IC50 (EMSA) | Cell-based Activity | Mechanism |
| 5a | STAT3 | 0.55 µM | - | Reversible Inhibition |
| 8i | STAT3 | 0.34 µM | - | Reversible Inhibition |
| H172 (9f) | STAT3 | 0.38-0.98 µM | Inhibits TNBC growth | Irreversible Covalent Binding |
| H182 | STAT3 | 0.38-0.98 µM | Inhibits TNBC growth | Irreversible Covalent Binding |
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity
-
Objective: To assess the ability of azetidine-based compounds to inhibit the DNA-binding activity of STAT3.
-
Materials: Nuclear extracts from cells with activated STAT3, radiolabeled double-stranded oligonucleotide probe containing a STAT3 binding site (e.g., hSIE), test compounds, poly(dI-dC), binding buffer, non-denaturing polyacrylamide gel, and autoradiography equipment.
-
Procedure: a. Pre-incubate nuclear extracts with increasing concentrations of the test compound or vehicle control for 30 minutes at room temperature. b. Add the radiolabeled hSIE probe and poly(dI-dC) to the reaction mixture and incubate for another 20-30 minutes. c. Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel. d. Dry the gel and expose it to an X-ray film or a phosphorimager screen. e. Quantify the bands corresponding to the STAT3:DNA complex and determine the IC50 value.[10]
G-Protein Coupled Receptors (GPCRs)
Azetidine-based compounds have shown promise as modulators of GPCRs, a large family of transmembrane receptors involved in a wide range of physiological processes.
Azetidine derivatives have been identified as muscarinic receptor antagonists.[3] These compounds hold potential for the treatment of various conditions, including overactive bladder and chronic obstructive pulmonary disease. The rigid azetidine scaffold can mimic the conformation of acetylcholine, allowing it to bind to the receptor without activating it.
Ion Channels
nAChRs are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems. Sazetidine-A is a well-known azetidine derivative that acts as a potent and selective partial agonist at α4β2 nAChRs.[12] This compound has been investigated for its potential as a smoking cessation aid and for the treatment of neurological disorders.[13][14] The interaction of sazetidine-A with the receptor is complex, with evidence suggesting it can act as both an agonist and a "silent desensitizer," meaning it can desensitize the receptor without prior activation.[12][15]
Experimental Workflow: Characterizing nAChR Ligands
Caption: Workflow for characterizing the activity of azetidine compounds at nAChRs.
Transporters
Azetidine-based compounds have been explored as triple reuptake inhibitors (TRIs), targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[16][17] By blocking the reuptake of these neurotransmitters, TRIs have the potential to be broad-spectrum antidepressants with a faster onset of action and improved efficacy compared to selective reuptake inhibitors.[16] The azetidine scaffold provides a rigid framework for the presentation of the pharmacophoric elements required for binding to all three transporters.
Antimicrobial and Anticancer Applications
Beyond specific molecular targets, azetidine derivatives have demonstrated broad therapeutic potential as antimicrobial and anticancer agents.
Antimicrobial Activity
Numerous studies have reported the synthesis of azetidine derivatives with significant antibacterial and antifungal properties.[18][19][20][21] The 2-azetidinone (β-lactam) ring is a well-known pharmacophore present in many β-lactam antibiotics.[20][22] However, non-lactam azetidines have also shown potent antimicrobial activity against a range of pathogens, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli.[18][19]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of an azetidine compound that inhibits the visible growth of a particular microorganism.
-
Materials: Test compound, bacterial or fungal strains, appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria), 96-well microtiter plates, and an incubator.
-
Procedure: a. Prepare a standardized inoculum of the microorganism. b. In a 96-well plate, perform serial two-fold dilutions of the test compound in the growth medium. c. Add the standardized inoculum to each well. d. Include positive (no compound) and negative (no inoculum) controls. e. Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria). f. The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[1]
Anticancer Activity
The anticancer potential of azetidine-containing compounds is a rapidly growing area of research.[3][8] In addition to their activity as kinase and STAT3 inhibitors, some azetidine derivatives have shown direct cytotoxic effects against various cancer cell lines.[1][23] For instance, azetidine-2-carboxylic acid, a non-proteinogenic amino acid, has been shown to enhance the immunogenicity of tumors, making them more susceptible to immune checkpoint inhibitor therapy.[24]
Future Directions and Conclusion
The azetidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its unique structural and physicochemical properties make it a valuable tool for medicinal chemists to design compounds with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on exploring new chemical space around the azetidine core, identifying novel pharmacological targets, and developing more efficient and stereoselective synthetic methodologies.[25][26] The diverse biological activities of azetidine-based compounds, ranging from enzyme inhibition to receptor modulation and broad antimicrobial and anticancer effects, ensure their continued importance in the field of drug discovery.
References
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- Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020). Al Muthanna University.
- Azetidine-based Inhibitors of Dipeptidyl Peptidase IV (DPP IV). PubMed.
- Synthetic azetidines could help simplify drug design for neurological diseases. (2019). ScienceDaily.
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- Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (2014). PMC - NIH.
- Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. (2011).
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In Silico Modeling of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride: A Technical Guide for Drug Discovery Professionals
Abstract
The azetidine scaffold is a privileged structure in modern medicinal chemistry, imparting a unique combination of conformational rigidity and favorable physicochemical properties that have been successfully leveraged in a number of FDA-approved therapeutics.[1][2][3] This technical guide provides a comprehensive, in-depth framework for the in silico modeling of the novel compound, 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride. Recognizing the absence of extensive public data on this specific molecule, this document serves as a practical blueprint for researchers, scientists, and drug development professionals. It outlines a complete computational workflow, from initial physicochemical characterization and target elucidation to sophisticated molecular dynamics simulations and ADMET profiling. The protocols described herein are designed to be self-validating, with an emphasis on the causal reasoning behind methodological choices, thereby ensuring scientific integrity and reproducibility.
Introduction: The Rationale for In Silico Investigation
This compound is a small molecule featuring the four-membered azetidine ring. This heterocyclic motif is of significant interest due to its presence in a variety of pharmacologically active compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and CNS-modulating effects.[1][2] The conformational constraint imposed by the azetidine ring can lead to higher binding affinities with biological targets by reducing the entropic penalty upon binding. Given the therapeutic potential of the azetidine scaffold, a systematic in silico evaluation of novel derivatives like this compound is a critical first step in elucidating its potential pharmacological profile and mechanism of action. This guide will provide a structured, field-proven approach to this computational investigation.
Foundational Analysis: Physicochemical and Structural Characterization
Prior to any advanced modeling, a thorough understanding of the molecule's fundamental properties is essential. This initial characterization provides the basis for all subsequent in silico experiments.
Molecular Properties
The essential physicochemical properties of this compound are summarized in Table 1. These parameters are crucial for assessing its drug-likeness and potential for oral bioavailability, often guided by frameworks such as Lipinski's Rule of Five.
| Property | Value | Source |
| Molecular Formula | C6H16Cl2N2 | PubChem CID: 23033542 |
| Molecular Weight | 187.11 g/mol | PubChem CID: 23033542 |
| XLogP3 | -1.3 | PubChem CID: 23033542 |
| Hydrogen Bond Donor Count | 2 | PubChem CID: 23033542 |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 23033542 |
| Rotatable Bond Count | 2 | PubChem CID: 23033542 |
Structural Preparation
Accurate 3D structural representation is paramount for meaningful in silico modeling. The following protocol outlines the steps for preparing the ligand structure.
Protocol 2.2.1: Ligand Preparation
-
Obtain 2D Structure: Retrieve the 2D structure of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine from a chemical database such as PubChem in SDF or MOL format.
-
Convert to 3D: Utilize a molecular modeling software (e.g., Discovery Studio, PyMOL, or open-source alternatives like Avogadro) to convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF). This step is crucial to obtain a low-energy, stable conformation. The rationale behind this is to ensure that the ligand conformation used for docking is sterically feasible and does not possess high internal energy.
-
Save in PDBQT Format: For use in many docking programs, the prepared ligand structure should be saved in the PDBQT file format, which includes atomic charges and atom type definitions.
Target Identification and Validation: A Hypothesis-Driven Approach
Given the novelty of the compound, a primary challenge is the identification of its biological target. The azetidine scaffold is present in several kinase inhibitors, such as Cobimetinib (a MEK1/2 inhibitor).[3][4] Therefore, for the purpose of this guide, we will hypothesize that this compound may exhibit inhibitory activity against a member of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically MEK1.
Workflow 3.1: Hypothetical Target Selection
Caption: Workflow for hypothetical target selection.
Molecular Docking: Predicting Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This allows for the elucidation of key intermolecular interactions and provides an estimation of binding affinity.
Protocol 4.1: Molecular Docking of this compound with MEK1
-
Protein Preparation:
-
Download the crystal structure of human MEK1 from the Protein Data Bank (PDB). For this example, we will use PDB ID: 1S9J.
-
Remove water molecules and any co-crystallized ligands from the PDB file. The presence of these molecules can interfere with the docking algorithm.
-
Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges). This is essential for accurately calculating electrostatic interactions.
-
Save the prepared protein structure in PDBQT format.
-
-
Grid Box Definition:
-
Define the binding site on MEK1. If a co-crystallized inhibitor is present in the original PDB file, the grid box can be centered on its location. Otherwise, binding pocket prediction algorithms can be used.
-
The grid box should be large enough to encompass the entire binding site and allow for rotational and translational freedom of the ligand.
-
-
Docking Simulation:
-
Use a docking program such as AutoDock Vina to perform the docking simulation.
-
The program will generate multiple binding poses of the ligand within the defined grid box, ranked by their predicted binding affinities (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses using a molecular graphics program (e.g., PyMOL, Chimera).
-
Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. This analysis provides insights into the structural basis of binding.
-
Workflow 4.2: Molecular Docking Process
Caption: A streamlined molecular docking workflow.
Molecular Dynamics Simulation: Assessing Complex Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time. This is crucial for evaluating the stability of the predicted binding mode.
Protocol 5.1: MD Simulation of the MEK1-Ligand Complex
-
System Preparation:
-
Use the best-ranked docked pose from the molecular docking study as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Force Field Parameterization:
-
Assign a suitable force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).
-
-
Simulation Protocol:
-
Energy Minimization: Minimize the energy of the entire system to remove steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble). This ensures the system reaches a stable state before the production run.
-
Production Run: Run the simulation for a sufficient duration (e.g., 100 ns) to observe the dynamics of the complex.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein and ligand to assess the stability of the complex over time. A stable RMSD indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.
-
Workflow 5.2: Molecular Dynamics Simulation Pipeline
Caption: The major stages of a molecular dynamics simulation.
ADMET Prediction: Profiling Drug-like Properties
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a cost-effective method to assess the pharmacokinetic and toxicological properties of a compound early in the drug discovery process.[1]
Protocol 6.1: In Silico ADMET Profiling
-
Select Prediction Tools: Utilize a variety of open-access and commercial software tools for ADMET prediction (e.g., SwissADME, pkCSM, ADMETlab 2.0). Using multiple tools is recommended to obtain a consensus prediction, as the accuracy of these tools can vary depending on the underlying algorithms and datasets.[1]
-
Input Molecular Structure: Provide the SMILES string or 2D structure of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine as input to the selected tools.
-
Analyze Predicted Properties: Evaluate the predicted ADMET parameters, which may include:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition/substrate.
-
Excretion: Renal clearance.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
-
Table 2: Representative In Silico ADMET Predictions
| Parameter | Predicted Value/Classification | Implication |
| Human Intestinal Absorption | High | Good potential for oral bioavailability |
| Blood-Brain Barrier Permeability | Low | Less likely to cause CNS side effects |
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |
Note: The values in this table are hypothetical and for illustrative purposes. Actual predictions should be obtained from ADMET prediction software.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for the initial characterization of this compound. By following the detailed protocols for physicochemical analysis, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate valuable preliminary data on the potential bioactivity and drug-like properties of this novel compound. The insights gained from these computational studies can guide further experimental validation, such as in vitro binding assays and cell-based functional assays, ultimately accelerating the drug discovery and development process.
References
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Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]
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(2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Na-Abdigopp, 1-1. [Link]
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A Guide to the Foundational Chemistry and Application of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride (CAS 321890-22-6) in Modern Drug Discovery
Abstract: This technical guide provides an in-depth analysis of the foundational research and discovery surrounding the versatile synthetic building block, 1-(azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride (CAS 321890-22-6). Moving beyond a simple datasheet, this document elucidates the strategic value of the azetidine scaffold in medicinal chemistry, details the synthesis and physicochemical properties of the title compound, and explores its application in the development of targeted therapeutics, with a particular focus on kinase inhibitors for oncology and inflammatory diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their discovery programs.
Section 1: The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry
The pursuit of novel chemical entities with improved pharmacological profiles is a cornerstone of drug discovery. In recent years, there has been a significant shift away from flat, aromatic structures towards more three-dimensional, sp³-rich molecules.[1] Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital motifs in this context.[1] Their inherent ring strain and conformational rigidity offer a unique combination of properties that can positively impact a drug candidate's profile.
The incorporation of an azetidine ring can enhance metabolic stability, improve aqueous solubility, and provide a rigid scaffold that can reduce the entropic penalty of binding to a biological target, thereby potentially increasing potency.[2] Unlike their more common five- and six-membered saturated analogues, such as pyrrolidine and piperidine, the strained four-membered ring of azetidine presents distinct vectors for substitution, allowing for precise exploration of chemical space.[2] These attributes have led to the inclusion of the azetidine motif in several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, highlighting its therapeutic relevance.[1]
Section 2: Synthesis and Physicochemical Properties of CAS 321890-22-6
2.1 Nomenclature and Structure
-
CAS Number: 321890-22-6
-
Chemical Name: this compound
-
Molecular Formula: C₆H₁₆Cl₂N₂[3]
-
Molecular Weight: 187.11 g/mol [3]
2.2 Synthetic Strategy
While specific proprietary syntheses may vary, a plausible and efficient route to this compound can be devised based on established azetidine chemistry. A common approach involves the functionalization of a pre-formed azetidine ring, often starting from N-protected azetidin-3-one. The synthesis can be conceptualized as a two-step process following the formation of a suitable precursor.
A likely pathway is the reductive amination of an N-protected 3-azetidinone. This methodology is a robust and widely used transformation in medicinal chemistry for the formation of C-N bonds. The choice of a protecting group, such as a benzyl (Bn) or tert-butyloxycarbonyl (Boc) group, is critical for directing the reaction and ensuring stability during intermediate steps. The final step involves deprotection and salt formation to yield the desired dihydrochloride salt, which typically improves the compound's stability and aqueous solubility, making it more amenable for use in subsequent synthetic steps.
Caption: A plausible synthetic workflow for CAS 321890-22-6.
2.3 Physicochemical Data
The properties of this building block make it a versatile reagent in drug discovery.
| Property | Value | Source |
| Molecular Weight | 187.11 g/mol | [3] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [3] |
| Physical State | Solid (typical for dihydrochloride salts) | General Knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents | General Knowledge |
| Hazard Statements | H302, H315, H319, H335 | [3] |
Section 3: Application in the Synthesis of Bioactive Molecules
The primary utility of CAS 321890-22-6 is as a nucleophilic building block for introducing the 3-(dimethylaminomethyl)azetidine moiety into larger, more complex molecules. This scaffold has proven particularly valuable in the development of kinase inhibitors.
3.1 Imidazo[4,5-b]pyridine-based Kinase Inhibitors
A significant application of CAS 321890-22-6 is in the synthesis of imidazo[4,5-b]pyridine derivatives. This core structure is a "privileged scaffold" in medicinal chemistry due to its resemblance to endogenous purines, allowing it to interact with a wide range of biological targets, including kinases.[4][5]
3.1.1 Anti-inflammatory Agents (JAK/TYK2 Inhibitors)
The Janus kinase (JAK) family of tyrosine kinases, including TYK2, are critical mediators of cytokine signaling. Dysregulation of these pathways is implicated in a host of inflammatory and autoimmune diseases. A recent patent discloses the use of CAS 321890-22-6 in the synthesis of imidazo[4,5-b]pyridine compounds as potent inhibitors of TYK2 for the treatment of inflammatory disorders.[6] In these structures, the 1-(azetidin-3-yl)-N,N-dimethylmethanamine moiety is typically installed via nucleophilic aromatic substitution (SₙAr) on a halogenated pyridazine or pyridine precursor, which is then elaborated to form the final imidazo[4,5-b]pyridine core. The azetidine ring serves to orient the dimethylaminomethyl group into a specific region of the kinase active site, potentially forming key interactions that enhance potency and selectivity.
Caption: General synthetic route to kinase inhibitors using CAS 321890-22-6.
3.1.2 Anticancer Agents (CDK9 Inhibitors)
Cyclin-dependent kinase 9 (CDK9) plays a crucial role in the regulation of transcription and is a validated target in oncology, particularly for transcriptionally addicted cancers. Novel imidazo[4,5-b]pyridine derivatives have been designed and synthesized as potent CDK9 inhibitors with significant anticancer activity.[7] The inclusion of substituted azetidine moieties is a key feature of these inhibitors. The rationale for incorporating the 1-(azetidin-3-yl)-N,N-dimethylmethanamine scaffold is to provide a basic nitrogen atom that can form a salt bridge with acidic residues in the ATP-binding pocket of the kinase, a common strategy for enhancing kinase inhibitor potency. The rigid azetidine linker ensures the optimal positioning of this basic group.
Caption: Simplified CDK9 signaling pathway and point of inhibition.
3.2 Summary of Biological Activities
The following table summarizes the biological activities of compound classes synthesized using CAS 321890-22-6 as a key building block.
| Compound Class | Target(s) | Therapeutic Area | Rationale for Azetidine Moiety | Representative Source |
| Imidazo[4,5-b]pyridines | TYK2, JAKs | Inflammatory Diseases | Rigid scaffold for orienting side chains, improving solubility. | [6] |
| Imidazo[4,5-b]pyridines | CDK9 | Oncology | Positions a basic amine for key interactions in the ATP-binding site. | [7] |
| GABA Uptake Inhibitors | GAT-1, GAT-3 | Neuroscience | Conformationally constrained GABA or beta-alanine analogue. | [8] |
| STAT3 Inhibitors | STAT3 | Oncology | Serves as a rigid cyclic amino acid linker. | [9][10] |
Section 4: Experimental Protocols
The following is a representative, field-proven protocol for the synthesis of an azetidine-substituted precursor for an imidazo[4,5-b]pyridine kinase inhibitor.
Protocol: Synthesis of 6-(3-(dimethylaminomethyl)azetidin-1-yl)pyridazin-3-amine
Materials:
-
This compound (CAS 321890-22-6)
-
3-Amino-6-chloropyridazine
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in anhydrous DMF, add this compound (1.1 eq).
-
Add DIPEA (3.0 eq) to the mixture at room temperature. The causality here is that DIPEA acts as a non-nucleophilic base to neutralize the HCl salts of the starting material and the HCl generated during the reaction, driving the SₙAr reaction forward.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours). The elevated temperature is necessary to overcome the activation energy of the SₙAr reaction on the electron-deficient pyridazine ring.
-
Cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer sequentially with water and brine. This aqueous workup removes the DMF solvent and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 6-(3-(dimethylaminomethyl)azetidin-1-yl)pyridazin-3-amine. Each step of this purification is self-validating through analytical techniques like TLC and NMR to confirm the purity and identity of the product.
Section 5: Conclusion and Future Perspectives
This compound (CAS 321890-22-6) is a prime example of a modern heterocyclic building block that enables the synthesis of complex, three-dimensional molecules with significant therapeutic potential. Its utility is firmly established in the construction of potent and selective kinase inhibitors for oncology and immunology. The inherent properties of the azetidine ring—conformational rigidity, improved solubility, and metabolic stability—make it a valuable tool for medicinal chemists aiming to overcome the challenges of modern drug design.[11]
Future applications of this and similar azetidine-based building blocks are expected to expand into other therapeutic areas, including neuroscience, where conformationally constrained analogues of neurotransmitters are of high interest.[8] As synthetic methodologies for the construction and functionalization of strained ring systems continue to advance, the strategic deployment of scaffolds like 1-(azetidin-3-yl)-N,N-dimethylmethanamine will undoubtedly continue to fuel the discovery of next-generation therapeutics.
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Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed, [Link]
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Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed, [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central, [Link]
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Spectroscopic data (NMR, IR, MS) for 1-(Azetidin-3-yl)-N,N-dimethylmethanamine
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine
Executive Summary: This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the versatile chemical building block, 1-(Azetidin-3-yl)-N,N-dimethylmethanamine. Primarily aimed at researchers, medicinal chemists, and process development scientists, this document moves beyond a simple data repository. It delves into the causality behind experimental choices, the logic of spectral interpretation, and the synergy between different analytical techniques to achieve unambiguous structural confirmation. By integrating foundational principles with practical data analysis, this guide serves as a self-validating reference for the characterization of this and structurally related small molecules.
Introduction to 1-(Azetidin-3-yl)-N,N-dimethylmethanamine
Chemical Structure and Properties
1-(Azetidin-3-yl)-N,N-dimethylmethanamine, also known as (azetidin-3-ylmethyl)dimethylamine, is a saturated heterocyclic compound featuring a four-membered azetidine ring substituted at the 3-position with a dimethylaminomethyl group. Its small, strained ring and multiple basic nitrogen atoms make it an attractive scaffold in medicinal chemistry.
-
Molecular Formula: C₆H₁₄N₂
-
Molecular Weight: 114.19 g/mol
-
CAS Number: 189180-71-2 (free base)
-
Common Forms: Often supplied as a hydrochloride or dihydrochloride salt to improve stability and handling.[1][2]
The presence of two distinct amine functionalities—a secondary amine within the azetidine ring and a tertiary amine in the side chain—governs its chemical reactivity and spectroscopic behavior.
Significance in Research and Drug Development
The azetidine motif is a valuable "bioisostere" for larger rings and acyclic fragments in drug design, often conferring improved physicochemical properties such as aqueous solubility and metabolic stability.[3] This specific compound serves as a key intermediate for introducing a constrained, basic pharmacophore into larger molecules, which can be critical for targeting receptors and enzymes in the central nervous system and other therapeutic areas.[4]
The Imperative of Spectroscopic Characterization
Unambiguous characterization is the bedrock of chemical synthesis and drug development. For a molecule like 1-(Azetidin-3-yl)-N,N-dimethylmethanamine, with its non-trivial proton and carbon environments, a multi-technique spectroscopic approach is not merely confirmatory but essential for establishing identity, purity, and structural integrity.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of organic molecules.
Theoretical Principles of NMR for Structure Elucidation
¹H and ¹³C NMR spectroscopy provide information on the chemical environment of hydrogen and carbon atoms, respectively. Key parameters—chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J)—reveal the electronic nature of each nucleus and its proximity to other nuclei, allowing for a complete reconstruction of the molecular skeleton. For complex structures, two-dimensional (2D) techniques like COSY and HMBC are employed to map out these connections definitively.[7]
Experimental Protocol: NMR Data Acquisition
A robust NMR dataset is acquired through a standardized procedure designed to ensure accuracy and reproducibility.
-
Sample Preparation: Dissolve ~5-10 mg of the compound (typically as a hydrochloride salt for solubility) in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O will cause the exchange of the labile N-H proton, which will disappear from the spectrum, a useful diagnostic feature.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz is recommended for adequate signal dispersion).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (if necessary): If assignments are ambiguous, acquire COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) spectra.
Analysis of the ¹H NMR Spectrum
The proton NMR spectrum provides a detailed map of the hydrogen environments. The expected signals for 1-(Azetidin-3-yl)-N,N-dimethylmethanamine are summarized below.
Table 1: Predicted ¹H NMR Spectral Data
| Protons (Label) | Multiplicity | Approx. Chemical Shift (δ, ppm) | Integration | Key Correlations & Rationale |
| N(CH₃)₂ (a) | Singlet (s) | 2.2 - 2.4 | 6H | A sharp singlet due to the six equivalent, rapidly rotating methyl protons. |
| -CH₂-N (b) | Doublet (d) | 2.5 - 2.7 | 2H | Methylene protons adjacent to the methine (c), split by it. |
| -CH- (c) | Multiplet (m) | 2.8 - 3.1 | 1H | Complex splitting due to coupling with protons (b) and (d). |
| Azetidine CH₂ (d) | Multiplet (m) | 3.5 - 3.8 | 4H | Protons on the azetidine ring, often forming a complex multiplet. |
| Azetidine NH (e) | Broad Singlet (br s) | Variable (solvent dependent) | 1H | Labile proton; signal may be broad and will exchange in D₂O. |
Note: Chemical shifts are predictive and can vary based on solvent, concentration, and whether the compound is in its free base or salt form.
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon (Label) | Approx. Chemical Shift (δ, ppm) | Rationale |
| N(CH₃)₂ (a) | 45 - 48 | Typical range for N-methyl carbons in an aliphatic amine. |
| -CH₂-N (b) | 60 - 64 | Methylene carbon attached to the azetidine ring. |
| -CH- (c) | 35 - 40 | Methine carbon of the azetidine ring. |
| Azetidine CH₂ (d) | 50 - 55 | Equivalent methylene carbons of the strained azetidine ring. |
Logical Workflow for Complete NMR Assignment
For unambiguous assignment, a logical workflow combining 1D and 2D NMR is essential.
Caption: Logical workflow for NMR-based structure elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is a common, solvent-free method for acquiring IR spectra of solids and oils.
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Interpretation of the IR Spectrum
The IR spectrum is analyzed by correlating observed absorption bands with known vibrational frequencies of specific functional groups.[8][9]
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3350 - 3250 | N-H Stretch | Secondary Amine (Azetidine) | Medium |
| 2980 - 2850 | C-H Stretch | Aliphatic CH, CH₂, CH₃ | Strong |
| 2820 - 2760 | C-H Stretch ("Bohlmann Bands") | C-H antiperiplanar to N lone pair | Medium-Weak |
| 1470 - 1440 | C-H Bend | CH₂ Scissoring | Medium |
| 1150 - 1050 | C-N Stretch | Aliphatic Amine | Medium-Strong |
The presence of a band in the 3350-3250 cm⁻¹ region is a key indicator of the secondary amine within the azetidine ring. The strong C-H stretching bands confirm the aliphatic nature of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation analysis, structural details about its components.
Experimental Protocol: ESI-MS
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like amines, typically producing a protonated molecular ion [M+H]⁺.
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 μg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular ion (e.g., m/z 50-300).
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The primary signal of interest is the protonated molecular ion [M+H]⁺. For C₆H₁₄N₂, the expected monoisotopic mass is 114.1157. Therefore, the ESI-MS spectrum should show a prominent peak at m/z 115.1235 . High-resolution mass spectrometry (HRMS) can confirm this value to within a few parts per million, validating the elemental composition.[10]
-
Fragmentation Analysis: While ESI is a soft technique, some in-source fragmentation can occur, or it can be induced (MS/MS). The fragmentation pattern provides a fingerprint of the molecule's structure.
Caption: Predicted major fragmentation pathways in ESI-MS.
The most characteristic fragment is often the stable dimethylaminomethyl cation at m/z 58.07, resulting from cleavage alpha to the azetidine ring.
Integrated Spectroscopic Analysis: A Self-Validating System
No single technique provides the complete picture. The true power of spectroscopic characterization lies in integrating the data from NMR, IR, and MS. Each method validates the others, creating a robust and irrefutable structural proof.
Caption: Convergence of spectroscopic data for structural confirmation.
-
MS confirms the molecular formula is C₆H₁₄N₂.
-
IR confirms the presence of a secondary amine (N-H) and aliphatic C-H bonds.
-
NMR provides the exact blueprint: it shows the N,N-dimethyl group, the azetidine ring protons, and the connecting CH₂-CH moiety, with 2D NMR confirming how they are all connected.
Together, these data points leave no ambiguity as to the identity and structure of the compound.
Conclusion
The spectroscopic characterization of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine is a clear example of modern analytical chemistry in practice. Through the logical application and interpretation of NMR, IR, and MS, a complete and verifiable profile of the molecule is established. This guide outlines the foundational principles and experimental considerations necessary to generate and interpret such data, providing researchers with a reliable framework for the structural validation of this important chemical building block.
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The Azetidine Scaffold: A Privileged Structure in Modern Drug Discovery - A Technical Guide to Biological Activity Screening
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Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties.[1][2][3] The inherent ring strain and conformational rigidity of the azetidine moiety contribute to its ability to confer enhanced pharmacokinetic properties, solubility, and metabolic stability to drug candidates.[1][2] This technical guide provides a comprehensive overview of the biological activity screening of novel azetidine scaffolds, offering in-depth, field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, empowering you to effectively unlock the therapeutic potential of this promising heterocyclic motif.
Introduction: The Rise of the Azetidine Scaffold
Historically, the synthesis of azetidines has been challenging, limiting their exploration in drug discovery.[4][5] However, recent advancements in synthetic methodologies have made this scaffold more accessible, leading to a surge in its investigation.[1][2][4] Natural and synthetic azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) modulating effects.[1][2][4][5] Notably, several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif to enhance their metabolic stability and receptor selectivity.[1][2] This underscores the significant potential of azetidine-containing compounds in addressing a wide range of therapeutic needs.
The unique three-dimensional structure of the azetidine ring allows it to serve as a bioisostere for larger, more flexible rings like piperidine and piperazine, often leading to improved ligand-target interactions and physicochemical properties.[2] This guide will equip you with the necessary knowledge and protocols to systematically screen novel azetidine libraries and identify promising lead compounds for further development.
Designing a Robust Screening Cascade: A Multi-Tiered Approach
A successful screening campaign requires a well-designed cascade that efficiently identifies and validates true hits while minimizing false positives and negatives.[6][7] This multi-tiered approach typically involves primary, secondary, and tertiary screening phases.
Caption: A generalized workflow for a multi-tiered screening cascade.
2.1. Primary Screening: Casting a Wide Net
The initial phase employs high-throughput screening (HTS) to rapidly assess large libraries of azetidine compounds.[6] The choice of assay is critical and should be robust, scalable, and relevant to the desired therapeutic area.
-
Rationale for Assay Selection: For anticancer screening, a primary cell viability assay is a common starting point. In contrast, for antimicrobial discovery, a bacterial growth inhibition assay would be more appropriate. The goal is to identify compounds that exhibit any level of desired biological activity.
2.2. Secondary Screening: Confirmation and Prioritization
Hits from the primary screen are subjected to more rigorous testing to confirm their activity and eliminate false positives.
-
Dose-Response and Potency: Determining the half-maximal inhibitory (IC50) or effective (EC50) concentration is crucial for quantifying a compound's potency.[8]
-
Orthogonal Assays: Employing a second, distinct assay that measures a different biological endpoint helps to validate the initial findings. For instance, if the primary screen was a cell viability assay, a secondary assay could measure apoptosis induction.
-
Selectivity and Counter-Screening: Assessing the compound's activity against related targets or cell lines is essential to understand its specificity and potential for off-target effects.
2.3. Tertiary Screening: In-Depth Characterization
Validated hits undergo further characterization to elucidate their mechanism of action (MoA), assess their drug-like properties, and establish a preliminary structure-activity relationship (SAR).[9][10][11][12]
-
Mechanism of Action (MoA) Studies: These investigations aim to identify the specific molecular target and pathway through which the compound exerts its effect.
-
In Vitro ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is critical to identify potential liabilities that could hinder downstream development.[13][14][15][16][17]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compound helps to understand how chemical modifications impact its biological activity, guiding the lead optimization process.[9][10][11][12][18]
Core Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for key experiments commonly employed in the screening of novel azetidine scaffolds.
3.1. In Vitro Cytotoxicity Screening
Assessing the cytotoxic potential of novel compounds is a cornerstone of anticancer drug discovery.[8][19][20]
3.1.1. MTT/XTT Assay for Cell Viability
The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.[8][19][20][21] The reduction of a tetrazolium salt (MTT or XTT) to a colored formazan product by mitochondrial dehydrogenases in living cells is quantified spectrophotometrically.[8][19]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the azetidine compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[8] Add the diluted compounds to the respective wells and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[22]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Table 1: Example Cytotoxicity Data for Novel Azetidine Compounds
| Compound | Cell Line | IC50 (µM) |
| AZ-001 | MCF-7 | 8.4 |
| AZ-002 | HeLa | 15.2 |
| AZ-003 | HEK293 | > 50 |
Data presented as mean from three independent experiments.[8]
3.2. Antimicrobial Activity Screening
The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[23][24][25] Azetidine scaffolds have shown promise in this area.[4][5]
3.2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[23]
Protocol: Broth Microdilution
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the azetidine compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Table 2: Example Antimicrobial Activity of Azetidine Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| AZ-101 | 25 | >100 |
| AZ-102 | 50 | 50 |
| AZ-103 | >100 | 25 |
Reference antibiotic (e.g., Ampicillin) should be included as a control.[26]
3.3. Enzyme Inhibition Assays
Many drugs exert their therapeutic effects by inhibiting specific enzymes.[27][][29] Kinases and proteases are particularly important targets in drug discovery.[27][][30][31]
3.3.1. Kinase Inhibition Assay
Kinase assays measure the transfer of a phosphate group from ATP to a substrate. Inhibition of this process can be detected using various methods, such as fluorescence, luminescence, or radioactivity.[27][30]
Protocol: Generic Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and the azetidine compound.
-
Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control and determine the IC50 value.
Caption: A streamlined workflow for a kinase inhibition assay.
Navigating the Challenges in High-Throughput Screening
While HTS is a powerful tool, it is not without its challenges.[6][7][32][33] Awareness of these potential pitfalls is crucial for a successful screening campaign.
-
False Positives and Negatives: These can arise from various factors, including compound promiscuity, assay interference, and experimental variability.[6][7] Implementing robust secondary and orthogonal assays is key to mitigating this issue.
-
Compound Toxicity: Some compounds may exhibit general cytotoxicity rather than specific activity against the target.[6] Including a counter-screen against a non-target cell line can help identify these compounds.
-
Data Analysis and Interpretation: The large datasets generated by HTS require sophisticated data analysis tools and careful interpretation to distinguish true hits from noise.[7][32][34]
Future Directions: Expanding the Horizons of Azetidine Scaffolds
The field of azetidine chemistry and biology is continually evolving. Future research will likely focus on:
-
Novel Synthetic Methodologies: The development of more efficient and stereoselective synthetic routes will further expand the accessible chemical space of azetidine derivatives.[1][2]
-
Target Deconvolution: For hits identified through phenotypic screening, determining the molecular target is a critical next step.[35]
-
Advanced Screening Platforms: The use of more physiologically relevant screening models, such as 3D cell cultures and primary cells, will improve the predictive value of in vitro assays.[6]
Conclusion
The azetidine scaffold represents a privileged structure in drug discovery, offering a unique combination of properties that can be leveraged to develop novel therapeutics.[3] A systematic and well-designed biological activity screening cascade is essential for unlocking the full potential of this versatile heterocyclic motif. By understanding the principles outlined in this guide and implementing the provided protocols, researchers can effectively navigate the complexities of the screening process and identify promising azetidine-based drug candidates for a variety of diseases.
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Foreword: The Enduring Relevance of the Cholinergic System in Drug Discovery
An In-Depth Technical Guide to the Cholinergic Properties of Dimethylmethanamine Derivatives
The cholinergic system, orchestrated by the neurotransmitter acetylcholine (ACh), remains a cornerstone of neuropharmacology. Its intricate involvement in processes ranging from muscle contraction to memory formation makes it a high-value target for therapeutic intervention. While foundational drugs have paved the way, the quest for next-generation cholinergic modulators with enhanced selectivity and improved therapeutic profiles is more active than ever. This guide is designed for researchers, scientists, and drug development professionals who are navigating this complex landscape. We will move beyond simple definitions to explore the causality behind experimental design, the nuances of structure-activity relationships (SAR), and the self-validating protocols essential for robust scientific inquiry. The focus of our exploration is the versatile class of compounds derived from the dimethylmethanamine scaffold—a pharmacophore present in numerous FDA-approved drugs and a fertile ground for novel cholinergic agents.[1][2][3]
The Cholinergic Synapse: A Primer on Key Molecular Targets
A comprehensive understanding of the cholinergic synapse is paramount before delving into compound design and evaluation. The activity of any potential therapeutic is dictated by its interaction with the key protein players that regulate the lifecycle of acetylcholine.
-
Acetylcholine (ACh): The primary neurotransmitter, synthesized from choline and acetyl-CoA by Choline Acetyltransferase (ChAT).
-
Cholinergic Receptors: These are the primary targets for direct-acting agonists and antagonists. They are broadly divided into two families:
-
Muscarinic Acetylcholine Receptors (mAChRs): G-protein coupled receptors (M1-M5) that mediate slower, modulatory responses in the CNS and peripheral nervous system.
-
Nicotinic Acetylcholine Receptors (nAChRs): Ligand-gated ion channels that mediate fast synaptic transmission at the neuromuscular junction and in various brain regions.
-
-
Acetylcholinesterase (AChE): The critical enzyme responsible for the rapid hydrolysis and inactivation of ACh in the synaptic cleft. Its inhibition is a major therapeutic strategy for diseases characterized by a cholinergic deficit, such as Alzheimer's disease.[4]
The goal of developing dimethylmethanamine derivatives is to modulate this system in a therapeutically beneficial way, for instance, by inhibiting AChE to increase ACh levels, or by directly stimulating specific receptor subtypes to elicit a desired physiological response.
Caption: The Cholinergic Synapse Signaling Pathway.
Synthesis of Dimethylmethanamine Derivatives: Building the Candidates
The dimethylmethanamine moiety, often a dimethylaminomethyl group (-CH₂N(CH₃)₂), is a valuable pharmacophore due to its basicity, which can aid in solubility and receptor interactions.[1] The synthesis of a diverse library of derivatives is the foundational step in any drug discovery campaign.
The choice of synthetic strategy is driven by the need for efficiency, versatility, and the ability to systematically modify the core scaffold to probe the structure-activity relationship (SAR). Common approaches include:
-
Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki or Stille coupling are invaluable for attaching various aryl or heteroaryl moieties to a core structure. This allows for rapid exploration of how different substituents impact receptor binding and enzyme inhibition.[5]
-
Functional Group Interconversion: Standard organic chemistry transformations are used to modify existing functional groups. For example, the reduction of a nitro group to an amine allows for subsequent amide or sulfonamide formation, creating a new family of analogs from a common intermediate.[5]
-
Combinatorial Chemistry: For large-scale screening, combinatorial approaches can be used to generate vast libraries of related compounds by reacting a core molecule with a diverse set of building blocks.
The overarching goal is not just to create compounds, but to create them with a clear hypothesis in mind. For instance, adding lipophilic groups might enhance blood-brain barrier penetration for CNS targets, while incorporating hydrogen bond donors/acceptors could improve binding affinity to the active site of AChE.
In Vitro Pharmacological Profiling: A Multi-Tiered Approach
Once synthesized, the derivatives must undergo rigorous in vitro testing to characterize their cholinergic properties. A multi-tiered approach ensures a comprehensive understanding of their mechanism of action.
Tier 1: Primary Screening - Enzyme Inhibition
The first question is often whether the compounds can inhibit the enzymes responsible for ACh degradation.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a robust and high-throughput method for measuring AChE activity.
-
Principle: AChE hydrolyzes acetylthiocholine (ATChI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. An inhibitor will slow this reaction, resulting in a lower rate of color development.
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare phosphate buffer (pH 8.0), DTNB solution, ATChI solution, AChE enzyme solution, and solutions of the test compounds at various concentrations.
-
Assay Setup (96-well plate):
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of DTNB solution.
-
Add 10 µL of the test compound solution (or vehicle for control). Include a known inhibitor like Donepezil as a positive control.
-
Add 20 µL of AChE solution.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation: Add 10 µL of ATChI solution to each well to start the reaction.
-
Data Acquisition: Immediately begin reading the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Tier 2: Target Engagement - Receptor Binding
If a compound is not an AChE inhibitor, or to understand its full profile, we must assess its ability to bind directly to cholinergic receptors.
Experimental Protocol: Radioligand Receptor Binding Assay (e.g., for M1 mAChR)
-
Principle: This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the target receptor.
-
Step-by-Step Methodology:
-
Membrane Preparation: Use commercially available cell membranes prepared from a cell line overexpressing the human M1 muscarinic receptor.
-
Assay Setup (in microcentrifuge tubes or 96-well filter plates):
-
Add assay buffer, the cell membrane preparation, and the radioligand (e.g., [³H]-pirenzepine).
-
Add the test compound across a range of concentrations.
-
For "total binding" wells, add vehicle instead of the test compound.
-
For "non-specific binding" wells, add a high concentration of a known non-radioactive ligand (e.g., atropine).
-
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly separate the bound radioligand from the unbound by vacuum filtration through a glass fiber filter mat. The receptors (and the ligand bound to them) are trapped on the filter.
-
Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound ligand. Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log of the test compound concentration. Use this curve to calculate the IC₅₀, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Tier 3: Cellular Functional Assays
Binding does not always equate to function. A cell-based assay provides a more holistic view of a compound's effect on the entire cholinergic system within a living cell.[6]
Experimental Protocol: Measuring Intracellular and Extracellular ACh in a Cholinergic Cell Line
This advanced assay can differentiate between mechanisms like AChE inhibition, enhanced ACh synthesis, or receptor agonism.[7][8]
-
Principle: Use a human cholinergic neuroblastoma cell line (e.g., LA-N-2), which expresses choline transporters, ChAT, AChE, and mAChRs, to measure changes in both ACh pools after treatment with a test compound.[6][7][8] An AChE inhibitor would be expected to primarily increase extracellular ACh, while a ChAT activator or choline provider might increase the intracellular pool more sensitively.[7][9]
-
Step-by-Step Methodology:
-
Cell Culture: Culture LA-N-2 cells in appropriate media (e.g., DMEM/F-12) until they reach a suitable confluency.[6][8]
-
Treatment: Replace the culture medium with an assay medium. Add the test compounds at various concentrations and incubate for a defined period.
-
Sample Collection:
-
Extracellular ACh: Carefully collect the assay medium (supernatant) from each well.
-
Intracellular ACh: Wash the remaining cells with buffer, then lyse the cells (e.g., using perchloric acid or sonication) to release the intracellular contents.[10]
-
-
Sample Preparation: Process both extracellular and intracellular samples to remove proteins and other interfering substances.
-
ACh Quantification: Measure the concentration of ACh in the prepared samples using a highly sensitive technique such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Normalize ACh levels to the total protein content in the cell lysates. Compare the intracellular and extracellular ACh levels in treated wells to the vehicle control wells to determine the compound's effect.
-
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
In Vivo Evaluation: Assessing Therapeutic Potential in Animal Models
Promising candidates from in vitro testing must be evaluated in living organisms to assess their efficacy, pharmacokinetics, and safety. The choice of animal model is critical and depends on the intended therapeutic application. [11]
-
Rationale for Model Selection: Rodent models (mice and rats) are widely used due to their genetic similarity to humans, well-characterized physiology, and the availability of transgenic strains that can model human diseases. [11][12]For certain studies, guinea pigs and non-human primates are preferred as they have lower levels of circulating carboxylesterases, which more closely mimics human metabolism of some compounds. [13] Common In Vivo Models for Cholinergic Drug Testing:
-
Scopolamine-Induced Amnesia Model:
-
Purpose: To test the pro-cognitive or memory-enhancing effects of a compound.
-
Mechanism: Scopolamine is a muscarinic receptor antagonist that induces a temporary cognitive deficit, mimicking some aspects of cholinergic dysfunction in Alzheimer's disease. [14] * Procedure: Rodents are treated with the test compound, followed by an injection of scopolamine. Their cognitive performance is then assessed using behavioral tests like the Morris Water Maze or Y-maze. [13][14]A successful compound will reverse the cognitive deficits induced by scopolamine.
-
-
Neurotoxin-Induced Models:
-
Purpose: To model neurodegenerative diseases like Parkinson's or Alzheimer's.
-
Mechanism: Neurotoxins like MPTP or 6-OHDA are used to selectively destroy specific neuron populations, creating a more chronic disease model. [15][16]While primarily used for dopamine-related research, cholinergic deficits are also a feature of these models.
-
Procedure: Following administration of the neurotoxin to establish the disease state, animals are treated with the test compound over a period of time, and both motor and cognitive functions are evaluated.
-
Key Considerations for In Vivo Studies:
-
Pharmacokinetics (PK): Does the compound get absorbed? Is it metabolized quickly? Crucially for CNS drugs, does it cross the blood-brain barrier? [17]* Pharmacodynamics (PD): Does the compound engage its target in the brain? This can be confirmed by ex vivo analysis of brain tissue to measure AChE inhibition or receptor occupancy.
-
Safety and Tolerability: At what doses do side effects emerge? Cholinergic agents can have significant peripheral side effects (e.g., salivation, lacrimation, urination, defecation - SLUD), and a wide therapeutic window is essential.
Conclusion and Future Directions
The development of dimethylmethanamine derivatives as cholinergic modulators represents a promising avenue for addressing a range of unmet medical needs, particularly in the realm of neurodegenerative diseases. [4]The journey from initial concept to a viable drug candidate is a multidisciplinary effort grounded in the principles of rational design and rigorous, self-validating experimental protocols.
Future research will likely focus on developing compounds with multi-target profiles, such as dual AChE inhibitors and NMDA receptor antagonists, which could offer synergistic benefits in complex diseases like Alzheimer's. [14]As our understanding of the nuanced roles of specific cholinergic receptor subtypes grows, so too will our ability to design highly selective derivatives that maximize therapeutic efficacy while minimizing dose-limiting side effects. The methodologies and principles outlined in this guide provide a robust framework for scientists dedicated to this critical area of drug discovery.
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- A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS ONE.
- Cholinergic Receptor Knockout Mice.
- A schematic diagram of the new in vitro assay system The procedures to measure extracellular and intracellular acetylcholine levels are illustrated.
- Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds. PubMed Central.
- Synthesis and Cholinergic Properties of N-aryl-2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethylamino Analogs of Ranitidine. PubMed.
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A Framework for the Preclinical Safety and Toxicity Assessment of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride
DISCLAIMER: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It outlines a strategic framework for the safety and toxicity assessment of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride. Publicly available, peer-reviewed safety and toxicity data for this specific compound are limited. The hazard classifications presented are derived from aggregated data sources and have not been independently verified.[1] All laboratory work should be conducted by trained professionals in appropriately equipped facilities, adhering to all relevant safety guidelines.
Abstract
This compound is a small molecule containing a strained azetidine ring and a tertiary amine moiety, features common in modern medicinal chemistry.[2] The azetidine scaffold can enhance properties like metabolic stability and solubility, making such compounds attractive as potential therapeutic agents.[2] However, these same structural features necessitate a thorough and tailored preclinical safety evaluation. This guide provides a comprehensive framework for establishing the safety and toxicity profile of this compound, grounded in international regulatory guidelines. It details the requisite in vitro and in vivo studies, explains the scientific rationale behind each experimental choice, and offers a logical workflow for a complete non-clinical safety assessment critical for advancing a candidate molecule toward clinical trials.[3][4][5]
Chemical Identity and Initial Hazard Assessment
-
IUPAC Name: 1-(azetidin-3-yl)-N,N-dimethylmethanamine;dihydrochloride[1]
-
Molecular Formula: C₆H₁₆Cl₂N₂[1]
-
CAS Number: 321890-22-6[1]
-
Structural Features of Toxicological Interest:
-
Azetidine Ring: A four-membered saturated heterocycle.[6] Its high ring strain can influence reactivity and metabolic pathways.[2]
-
Tertiary Amine: This functional group can be a structural alert for potential off-target pharmacology, such as hERG channel inhibition, and may undergo metabolic N-oxidation to form reactive intermediates.
-
GHS Hazard Classification: Based on available data, the compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Causes skin irritation[1]
-
Causes serious eye irritation[1]
-
May cause respiratory irritation[1]
This initial profile mandates careful handling and the use of personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, especially when handling the powdered form.[7][8]
Non-Clinical Safety and Toxicity Assessment Strategy
A systematic, tiered approach is essential for evaluating the safety profile of a new chemical entity (NCE). The strategy is designed to identify potential hazards, establish a safe starting dose for human trials, and define the toxicological profile to monitor in the clinic.[4][5][9] The overall workflow is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4]
In Vitro Toxicity Studies
In vitro assays provide the earliest possible indication of potential toxic liabilities, guiding further development and minimizing the use of animals.
Genotoxicity Assessment (ICH S2(R1))
Causality: It is critical to determine if the compound can cause genetic mutations or chromosomal damage, as genotoxicity is a major concern for carcinogenicity. The standard battery of tests is designed to detect different types of genetic damage.[3]
Experimental Protocol:
-
Bacterial Reverse Mutation Test (Ames Test):
-
Purpose: To detect point mutations (gene mutations).
-
Method: Various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are exposed to the test compound, with and without metabolic activation (S9 fraction). Reversion to a wild-type state indicates mutagenic potential.
-
-
In Vitro Micronucleus Assay (MNA) or Chromosomal Aberration Assay:
-
Purpose: To detect damage to chromosomes (clastogenicity) or the mitotic apparatus (aneugenicity).
-
Method: Mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) are treated with the compound. Cells are then analyzed for the presence of micronuclei (small nuclei containing chromosome fragments) or structural chromosome aberrations.
-
Cardiovascular Safety Pharmacology (ICH S7B)
Causality: Drug-induced prolongation of the QT interval, which can lead to fatal arrhythmias (Torsades de Pointes), is a major reason for drug candidate failure. This effect is most commonly caused by the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel. The tertiary amine in the subject molecule is a structural alert for potential hERG liability.
Experimental Protocol:
-
hERG Channel Assay:
-
Purpose: To directly measure the inhibitory activity of the compound on the hERG channel.
-
Method: A manual or automated patch-clamp electrophysiology assay is performed on a cell line stably expressing the hERG channel (e.g., HEK293 cells). A concentration-response curve is generated to determine the IC₅₀ value.
-
Data Presentation:
| Assay | Endpoint | Test System | Result (Example) |
| Ames Test | Mutation | S. typhimurium | Negative +/- S9 |
| In Vitro MNA | Clastogen | CHO-K1 Cells | Negative +/- S9 |
| hERG Patch Clamp | IC₅₀ | HEK293-hERG Cells | > 30 µM |
| Table 1: Template for Summarizing In Vitro Toxicology Data |
In Vivo Toxicity and Safety Pharmacology Studies
In vivo studies are required to understand the compound's effects in a whole biological system, including identifying target organs of toxicity and establishing safe exposure levels.[9][10] These studies must be conducted in compliance with Good Laboratory Practices (GLP).[4][5]
Acute and Repeat-Dose Toxicity (ICH M3(R2))
Causality: Single-dose studies help define the maximum tolerated dose (MTD) and inform dose selection for longer studies.[10] Repeat-dose studies are crucial for identifying target organs of toxicity, evaluating the potential for accumulation, and determining the No-Observed-Adverse-Effect Level (NOAEL).[10] Two species, typically a rodent (e.g., rat) and a non-rodent (e.g., dog, non-human primate), are required.[3][10]
Experimental Protocol (Example: 28-day Rat Study):
-
Animal Model: Sprague-Dawley rats (equal numbers of males and females).
-
Dose Groups: Typically three dose levels (low, mid, high) and a vehicle control group. The high dose should be selected to induce some toxicity but not mortality.
-
Administration: Daily administration via the intended clinical route for 28 consecutive days.
-
Monitoring: Includes daily clinical observations, weekly body weight and food consumption measurements.
-
Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, organs are weighed, and a comprehensive list of tissues is collected for histopathological examination.
-
Toxicokinetics: Blood samples are collected at specified time points to correlate exposure (AUC, Cmax) with toxicological findings.[3]
Core Battery Safety Pharmacology (ICH S7A)
Causality: These studies are designed to investigate potential adverse effects on vital organ systems that could be life-threatening.[3]
Experimental Protocol:
-
Central Nervous System (CNS): A functional observational battery (e.g., Irwin test) in rats to assess effects on behavior, coordination, and autonomic function.
-
Cardiovascular System: Instrumented telemetry in a non-rodent species (e.g., dog) to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters.
-
Respiratory System: Evaluation of respiratory rate and function (e.g., using whole-body plethysmography) in rats.
Data Presentation:
| Study Type | Species | Duration | Key Findings (Example) | NOAEL (mg/kg/day) |
| Repeat-Dose Tox | Rat | 28-day | Mild, reversible liver enzyme elevation at high dose | 50 |
| Repeat-Dose Tox | Dog | 28-day | No adverse findings | 30 |
| CNS Safety | Rat | Acute | No effects observed up to 100 mg/kg | N/A |
| Cardiovascular Safety | Dog | Acute | No effect on BP, HR, or QT interval | N/A |
| Table 2: Template for Summarizing In Vivo Toxicology Data |
Metabolism and Toxicokinetics
Causality: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is key to interpreting toxicology data. Metabolic pathways can detoxify a compound or, conversely, generate reactive metabolites that cause toxicity.
Integrated Risk Assessment and Conclusion
The culmination of the non-clinical safety program is an integrated risk assessment. This involves comparing the systemic exposure at the NOAEL from the most sensitive species with the anticipated therapeutic exposure in humans.[5] This "safety margin" is a critical factor for regulatory agencies in deciding whether to approve the initiation of First-in-Human clinical trials.[4] For this compound, particular attention should be paid to potential CNS effects (given its structure), cardiovascular safety (due to the tertiary amine), and any toxicities related to the azetidine ring metabolism. A thorough, well-documented, and GLP-compliant preclinical package is paramount for successful drug development.[4][5]
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ZeClinics CRO. (2025, May 7). Non-Clinical Safety Assessment for New Drugs. Retrieved from [Link]
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Melloni, P., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 22(2), 183-91. Retrieved from [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to In Vitro Assay Design for Evaluating Azetidine Derivative Efficacy
Introduction: The Rise of Azetidines in Modern Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have become a cornerstone in medicinal chemistry.[1] Their unique structural properties, including high ring strain and a rigid, sp3-rich character, offer significant advantages in drug design. These features can lead to improved pharmacokinetic profiles, such as enhanced metabolic stability, aqueous solubility, and receptor selectivity, making azetidine scaffolds highly attractive for developing novel therapeutics.[1][2] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, successfully incorporate the azetidine motif to achieve their desired therapeutic effects.[1]
The pharmacological potential of azetidine derivatives is broad, with demonstrated activity as central nervous system (CNS) modulators, anticancer agents, and potent enzyme inhibitors.[1][3] Given this versatility, the ability to design and execute robust, reliable, and relevant in vitro assays is paramount to successfully identifying and advancing promising lead candidates. This guide provides a comprehensive framework for the logical design, execution, validation, and interpretation of in vitro assays tailored for the evaluation of novel azetidine derivatives.
Chapter 1: Foundational Principles of Assay Design
A well-designed assay is the foundation of any successful drug discovery program.[4] Before embarking on specific protocols, it is crucial to establish the strategic framework that will guide your experimental choices.
1.1 Target-Based vs. Phenotypic Approaches
The initial approach to screening your azetidine derivatives will fundamentally shape your assay design:
-
Target-Based Drug Discovery (TDD): This approach relies on known information about a specific biological target (e.g., an enzyme or receptor) implicated in a disease.[4] Assays are designed to measure the direct interaction of the compound with this purified or recombinantly expressed target. This is the most common approach when the mechanism of disease is well-understood.
-
Phenotypic Drug Discovery (PDD): This approach makes no assumptions about the specific molecular target. Instead, assays are designed to measure a change in the phenotype of a cell or organism—such as cell death, proliferation, or the expression of a specific marker.[4] PDD is particularly powerful for identifying first-in-class medicines or when the underlying disease biology is complex.
The choice between TDD and PDD will dictate the entire downstream assay cascade.
1.2 The Assay Development Cascade
Efficacy testing is not a single experiment but a tiered process. The assay cascade is a strategic workflow designed to efficiently screen large numbers of compounds and progressively characterize the most promising hits.
Caption: Signaling pathway for a Gs-coupled GPCR leading to cAMP production.
2.3 Scenario C: Assessing General Cytotoxicity
Whether the goal is to develop a cytotoxic anticancer agent or to flag off-target toxicity for other indications, a cytotoxicity assay is essential. [5][6]The MTT assay is a classic colorimetric method for assessing metabolic activity as a proxy for cell viability. [7] Protocol: MTT Cell Viability/Cytotoxicity Assay
1. Principle: This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells. [6]The resulting insoluble purple formazan crystals are dissolved, and the absorbance is measured, which is proportional to the number of viable cells.
2. Materials:
- Cancer cell line or other relevant cell line
- Cell culture medium, FBS, and antibiotics
- Test azetidine derivatives (in DMSO)
- Doxorubicin or Staurosporine (Positive Control for cytotoxicity)
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well, clear, tissue culture-treated plates
- Absorbance microplate reader
3. Step-by-Step Methodology:
- Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow attachment. [7] 2. Compound Treatment: Prepare 2X final concentrations of your serially diluted azetidine derivatives in culture medium. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle and positive controls.
- Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
- MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).
- Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple precipitate is visible.
- Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [7]Mix thoroughly by gentle shaking.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. Plot the results and determine the IC50 value.
Chapter 3: Assay Validation and Quality Control
An unvalidated assay produces unreliable data. Assay validation is the process of demonstrating that a method is "fit-for-purpose" by assessing its performance characteristics. [8][9]
3.1 Key Validation Parameters
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. [10]Often expressed as the percent coefficient of variation (%CV).
-
Accuracy: The closeness of the measured value to a known true value. [10]* Robustness: The capacity of an assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature), providing an indication of its reliability during normal usage. [10]* Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. [10]
3.2 Statistical Metrics for High-Throughput Assays
For screening assays, several statistical parameters are used to define quality: [11]
| Metric | Formula | Ideal Value | Purpose |
|---|---|---|---|
| Signal-to-Background (S/B) | Mean(Max Signal) / Mean(Min Signal) | > 10 | Measures the dynamic range of the assay. |
| Signal-to-Noise (S/N) | (Mean(Max) - Mean(Min)) / SD(Min) | > 10 | Measures the separation between the signals relative to the noise. |
| Z-Factor (Z') | 1 - [3*(SD(Max) + SD(Min))] / |Mean(Max) - Mean(Min)| | > 0.5 | A measure of assay quality, combining dynamic range and data variation. An assay with a Z' > 0.5 is considered excellent for HTS. |
Protocol: Plate Uniformity and Z-Factor Calculation
-
Principle: To assess the consistency of the assay across a plate and to calculate the Z-factor, a plate is prepared with half the wells dedicated to the maximum signal (negative/vehicle control) and the other half to the minimum signal (positive/inhibitor control).
-
Methodology:
-
Prepare a 384-well plate.
-
In columns 1-12, perform the assay using only the vehicle control (e.g., DMSO) to generate the maximum signal.
-
In columns 13-24, perform the assay using a saturating concentration of a known positive control inhibitor to generate the minimum signal.
-
Run the assay according to the established protocol.
-
Data Analysis:
-
Calculate the Mean and Standard Deviation (SD) for both the maximum signal wells and the minimum signal wells.
-
Use the formulas in the table above to calculate S/B, S/N, and the Z-Factor.
-
Inspect the plate data for any systematic errors, such as "edge effects," where wells on the periphery behave differently.
-
-
Chapter 4: Data Analysis and Interpretation
-
Dose-Response Curves: The primary output for efficacy studies is a dose-response curve, where the biological effect is plotted against a range of compound concentrations. This allows for the determination of key potency parameters.
-
IC50/EC50 Calculation: The IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) is determined by fitting the dose-response data to a four-parameter logistic equation using software like GraphPad Prism or Dotmatics. This value represents the concentration at which the compound elicits 50% of its maximal effect.
-
Statistical Significance: When comparing the efficacy of different compounds or a compound against a control, appropriate statistical tests must be used. For comparing a single treatment group to a control, an independent t-test may suffice. For comparing multiple concentrations or compounds, a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) is more appropriate. [12] Example Data Presentation:
| Compound | Target | Assay Type | IC50 (nM) ± SEM | n |
| Azetidine-A | Kinase X | Biochemical Inhibition | 15.2 ± 1.8 | 3 |
| Azetidine-B | Kinase X | Biochemical Inhibition | 124.5 ± 11.3 | 3 |
| Staurosporine | Kinase X | Biochemical Inhibition | 2.1 ± 0.3 | 3 |
Chapter 5: Troubleshooting Common In Vitro Assay Issues
Even well-designed assays can encounter problems. A systematic approach to troubleshooting is essential. [13][14]
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| High Variability (%CV > 20%) | Inconsistent cell seeding; Pipetting errors; Reagent instability; Edge effects on plates. [13] | Ensure a single-cell suspension for seeding; Calibrate pipettes; Prepare fresh reagents; Use outer wells for buffer only. |
| No Compound Effect | Compound is inactive or insoluble; Incorrect compound concentration; Cell line is not sensitive to the mechanism. [13] | Verify compound integrity and solubility; Check dilution calculations; Confirm cell line sensitivity from literature or with a potent control. |
| Z-Factor < 0.5 | Small dynamic range (low S/B); High data variation in controls. | Optimize assay conditions (e.g., substrate/agonist concentration); Check reagent stability and dispensing precision. |
| Assay Drift | Temperature or evaporation gradients across the plate; Reagent degradation over time during plate processing. | Use plate lids/seals; Allow all reagents to equilibrate to room temperature; Process plates one at a time if possible. |
Conclusion
The successful evaluation of novel azetidine derivatives hinges on a rationally designed and rigorously validated in vitro testing strategy. By starting with a clear understanding of the project goals (target-based vs. phenotypic), employing a tiered assay cascade, and executing robust and well-controlled protocols, researchers can generate high-quality, reproducible data. This data is the essential foundation for making informed decisions, establishing structure-activity relationships, and ultimately advancing the most promising compounds toward preclinical and clinical development.
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Radioligand binding assay protocol for monoamine transporters using azetidine compounds
Application Note & Protocol
High-Affinity Radioligand Binding Assays for Monoamine Transporters Using Novel Azetidine-Based Ligands
Audience: Researchers, scientists, and drug development professionals in neuroscience, pharmacology, and medicinal chemistry.
Abstract
The monoamine transporters (MATs)—comprising the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical regulators of neurotransmission and primary targets for a vast array of therapeutics and substances of abuse.[1][2] The azetidine scaffold has emerged as a promising pharmacophore for developing novel MAT ligands, offering advantages in molecular weight and lipophilicity compared to traditional tropane-based structures.[3][4] This guide provides a comprehensive, field-proven protocol for conducting competitive radioligand binding assays to characterize the affinity (Kᵢ) of novel azetidine compounds for human DAT, SERT, and NET. We detail two robust methodologies: the classical filtration-based assay and the high-throughput Scintillation Proximity Assay (SPA), explaining the causality behind critical experimental choices to ensure data integrity and reproducibility.
Introduction: The Scientific Rationale
Monoamine Transporters: The Tripartite Hub of Neuroregulation
DAT, NET, and SERT are members of the Solute Carrier 6 (SLC6) family of neurotransmitter transporters.[2][5] Their primary physiological function is to clear dopamine, norepinephrine, and serotonin, respectively, from the synaptic cleft, thereby terminating neuronal signaling.[1][2] This reuptake mechanism is a crucial point of pharmacological intervention. Drugs that block these transporters, such as antidepressants and psychostimulants, elevate extracellular monoamine concentrations, producing profound physiological and behavioral effects.[2][6]
The Azetidine Scaffold: A Modern Tool for CNS Drug Discovery
The four-membered azetidine ring is an attractive scaffold in medicinal chemistry due to its conformational rigidity and ability to introduce precise three-dimensional arrangements of functional groups.[4] This structural constraint can lead to higher binding affinity and selectivity for biological targets.[4] Recent studies have demonstrated that 3-aryl-3-arylmethoxyazetidines, for example, exhibit high, nanomolar affinity for SERT, showcasing the potential of this chemical class to yield potent and selective MAT ligands.[3] Characterizing the binding profile of these novel compounds is a foundational step in their development as potential therapeutics for neuropsychiatric disorders.
Principle of the Competitive Radioligand Binding Assay
The competitive binding assay is an indirect method used to determine the affinity of an unlabeled test compound (the "competitor," in this case, an azetidine derivative) for a specific receptor or transporter. The assay measures the ability of the test compound to displace a radiolabeled ligand ("radioligand") that has a known high affinity and specificity for the target.
The experiment involves incubating a constant concentration of the radioligand and biological material (e.g., cell membranes expressing the transporter) with increasing concentrations of the unlabeled test compound. As the concentration of the test compound increases, it competes for the binding sites, displacing the radioligand and reducing the measured radioactivity. The resulting data are plotted as a dose-response curve, from which the IC₅₀ (the concentration of test compound that displaces 50% of the specific radioligand binding) is determined. The IC₅₀ is then converted to the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation, providing a measure of the test compound's affinity for the transporter.[7]
Experimental Workflow Overview
Caption: Workflow for determining azetidine compound affinity at monoamine transporters.
Materials and Reagents
-
Biological Material: Cell membranes from HEK293 cells stably expressing human DAT (hDAT), hSERT, or hNET. Alternatively, synaptosomes prepared from specific rat brain regions can be used (e.g., striatum for DAT).[1][8]
-
Radioligands: High-affinity, tritiated ([³H]) radioligands are recommended for their favorable safety profile and specific activity.
-
Azetidine Compounds: Synthesized and purified test compounds, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Ligands for Non-Specific Binding (NSB): A high concentration (typically 100-1000 times the Kᵢ or Kₑ of the radioligand) of a structurally distinct, unlabeled ligand is used to saturate the specific binding sites.[10]
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4. The ionic composition of the buffer is critical as MATs are ion-dependent co-transporters.[11]
-
Wash Buffer (Filtration Assay): Ice-cold Binding Buffer.
-
-
Filtration Assay Specifics:
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged filter.[12]
-
96-well cell harvester (e.g., Brandel or PerkinElmer).
-
-
SPA Specifics:
-
SPA beads coated with a capture molecule (e.g., Wheat Germ Agglutinin (WGA) for capturing cell membranes).[13]
-
96- or 384-well microplates suitable for scintillation counting (e.g., white-walled, clear bottom).
-
-
Scintillation Cocktail & Counter: A liquid scintillation counter (LSC) is required to detect the beta emissions from ³H.
Detailed Experimental Protocols
Protocol 1: Classical Filtration Binding Assay
This method physically separates the membrane-bound radioligand from the free radioligand by rapid vacuum filtration. It is considered a gold-standard technique.[14][15]
Step 1: Membrane Preparation
-
Thaw frozen aliquots of hDAT, hSERT, or hNET-expressing cell membranes on ice.
-
Resuspend the membrane pellet in ice-cold Binding Buffer.
-
Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
Dilute the membranes in Binding Buffer to a final concentration that ensures <10% of the added radioligand is bound at its Kₑ concentration.[10] This is a critical step to avoid ligand depletion. Typical concentrations range from 5-20 µg protein per well for cell membranes.[12]
Step 2: Assay Plate Setup
-
Set up a 96-well plate. Each experiment should include wells for Total Binding, Non-Specific Binding (NSB), and a range of concentrations for the azetidine test compound. All conditions should be run in triplicate.
-
To all wells, add 50 µL of Binding Buffer.
-
To NSB wells, add 50 µL of the appropriate NSB ligand (e.g., 10 µM Cocaine for DAT).
-
To competitor wells, add 50 µL of the azetidine compound at various concentrations (prepare a serial dilution from your stock).
-
To Total Binding wells, add 50 µL of Binding Buffer (or vehicle, e.g., DMSO, matching the competitor wells).
Step 3: Reaction Initiation and Incubation
-
Add 50 µL of the appropriate [³H]-radioligand to all wells. The radioligand should be used at a concentration at or near its Kₑ for the target transporter to maximize the specific binding window.[7]
-
Finally, add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume will be 250 µL.
-
Incubate the plate at a specific temperature for a duration sufficient to reach equilibrium. This must be determined empirically, but typical conditions are 60-120 minutes at 4°C or room temperature.[6][12]
Step 4: Filtration and Washing
-
Terminate the incubation by rapid filtration through the PEI-soaked GF/B filter mat using a cell harvester.
-
Immediately wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer per well. Washing must be rapid and cold to minimize dissociation of the radioligand from the transporter.[12]
Step 5: Counting
-
Dry the filter mat completely (e.g., under a heat lamp or in a low-temperature oven).
-
Place the filter mat in a sample bag, add scintillation cocktail, and seal.
-
Measure the radioactivity (in Counts Per Minute, CPM, or Disintegrations Per Minute, DPM) retained on the filters using a liquid scintillation counter.
Protocol 2: Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay format, meaning no separation step is required, making it ideal for high-throughput screening (HTS).[16][17][18] The principle relies on the fact that only radioligands bound to membranes captured on the SPA bead are close enough to the scintillant within the bead to generate a light signal.[17]
Step 1: Reagent Preparation
-
Prepare membranes, radioligand, and azetidine compound dilutions as described in Protocol 1.
-
Prepare a suspension of WGA-coated SPA beads in Binding Buffer according to the manufacturer's instructions.
Step 2: Assay Plate Setup and Incubation
-
In a 96- or 384-well plate, add the reagents in the following order:
-
Binding Buffer
-
NSB ligand, azetidine compound, or vehicle
-
[³H]-Radioligand
-
Diluted membrane preparation
-
-
Allow the membranes to associate with the target for a short pre-incubation period (e.g., 15 minutes).
-
Add the WGA-SPA bead suspension to all wells to capture the membranes.
-
Seal the plate and incubate for a sufficient time to allow both binding equilibrium and bead settling. This can range from 2 to 12 hours. The plate should be protected from light.
Step 3: Counting
-
Measure the light output directly from the plate using a microplate-compatible scintillation counter (e.g., MicroBeta or TopCount). No filtration or washing is needed.
Data Analysis and Interpretation
The goal of data analysis is to derive the Kᵢ value for the azetidine compound, which reflects its binding affinity.[19]
Calculating Specific Binding
First, calculate the specific binding for each concentration of the competitor.
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
Non-Specific Binding (NSB) should ideally be less than 30% of Total Binding. High NSB can obscure the specific binding signal and reduce the reliability of the results.[10]
Generating the Competition Curve
-
Convert the specific binding CPM values to a percentage of the maximum specific binding (i.e., the specific binding in the absence of the competitor).
-
Plot the % Specific Binding (Y-axis) against the log concentration of the azetidine compound (X-axis).
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a "one-site fit logIC50" equation (sigmoidal dose-response). This will yield the IC₅₀ value.[10]
Calculating the Kᵢ using the Cheng-Prusoff Equation
The IC₅₀ is dependent on the concentration of the radioligand used in the assay. To obtain an absolute affinity constant (Kᵢ), the IC₅₀ must be corrected using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + ([L] / Kₑ))
Where:
-
Kᵢ: The inhibition constant (affinity) of the azetidine compound.
-
IC₅₀: The concentration of the azetidine compound that inhibits 50% of specific radioligand binding.
-
[L]: The concentration of the free radioligand used in the assay.
-
Kₑ: The equilibrium dissociation constant (affinity) of the radioligand for the transporter. This value must be determined independently via a saturation binding experiment.[7]
Data Interpretation Logic
Caption: Logical flow from raw counts to the final affinity constant (Kᵢ).
Example Data Presentation
The binding affinities of a hypothetical novel azetidine compound ("Azetidine-X") are summarized below. Data are presented as the mean ± SEM from three independent experiments.
| Target Transporter | Radioligand Used | Radioligand Kₑ (nM) | Azetidine-X IC₅₀ (nM) | Azetidine-X Kᵢ (nM) |
| hDAT | [³H]WIN 35,428 | 4.5 | 155 ± 12 | 75.6 |
| hSERT | [³H]Citalopram | 1.8 | 8.5 ± 0.9 | 3.1 |
| hNET | [³H]Nisoxetine | 2.2 | 480 ± 35 | 228.6 |
From this data, one would conclude that Azetidine-X is a potent and selective ligand for the serotonin transporter (SERT) over DAT and NET.
Troubleshooting and Scientific Integrity
A self-validating protocol includes anticipating and addressing potential issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (>50% of Total) | Radioligand concentration too high; Insufficient filter washing; Inadequate PEI pre-soaking of filters; Membrane protein concentration too high. | Decrease radioligand concentration.[10] Increase number/volume of cold buffer washes. Ensure PEI concentration is 0.3-0.5% and soaking time is adequate (>1 hr). Reduce the amount of membrane protein per well. |
| Low Signal (Low Total Binding CPM) | Insufficient receptor expression in membranes; Inactive radioligand; Low protein concentration. | Verify transporter expression via Western Blot. Use a fresh batch of radioligand. Increase the amount of membrane protein per well (while monitoring NSB). |
| Poor Curve Fit / High Scatter | Pipetting errors; Incomplete mixing; Binding not at equilibrium; Compound insolubility. | Use calibrated pipettes and proper technique. Gently agitate plates during incubation. Empirically determine the time required to reach equilibrium. Check solubility of the azetidine compound in the assay buffer. |
| IC₅₀ Varies Between Experiments | Inconsistent radioligand or membrane prep batches; Variation in incubation time/temperature. | Use the same batch of reagents for a full compound screen. Standardize all assay parameters strictly. Always run a reference compound (e.g., cocaine for DAT) to monitor inter-assay variability. |
Conclusion
The radioligand binding assay remains an indispensable tool for the primary characterization of novel ligands targeting monoamine transporters. The protocols detailed herein for both filtration and scintillation proximity assays provide a robust framework for accurately determining the binding affinity of new azetidine-based compounds. By understanding the principles behind each step—from membrane preparation to data analysis—researchers can generate high-quality, reproducible data that is crucial for advancing the discovery and development of next-generation CNS therapeutics.
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Carroll, F. I., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. National Institutes of Health. [Link]
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GraphPad Software. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. [Link]
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Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]
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Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
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Grimm, S. W., et al. (2018). MS Binding Assays for the Three Monoamine Transporters Using the Triple Reuptake Inhibitor (1R,3S)-Indatraline as Native Marker. ResearchGate. [Link]
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Bräuner-Osborne, H., et al. (2005). Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters. PubMed. [Link]
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Uwai, Y., et al. (2007). Scintillation proximity assay for measuring uptake by the human drug transporters hOCT1, hOAT3, and hOATP1B1. PubMed. [Link]
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Zepper, J., et al. (2018). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. ResearchGate. [Link]
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De Benedetti, P., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. [Link]
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Ahn, H., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. PubMed Central. [Link]
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Wikipedia. (n.d.). Scintillation proximity assay. Wikipedia. [Link]
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Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central. [Link]
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Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Surmodics IVD. [Link]
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Zhang, K., et al. (2022). Molecular basis of vesicular monoamine transport and neurological drug interactions. PubMed Central. [Link]
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Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
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Wu, S., & Liu, B. (2005). Application of scintillation proximity assay in drug discovery. PubMed. [Link]
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Höfner, G., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. [Link]
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Sucic, S., & Freissmuth, M. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. PubMed Central. [Link]
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Indarte, M., et al. (2017). Overview of Monoamine Transporters. PubMed Central. [Link]
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Niello, M., et al. (2017). Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. PubMed Central. [Link]
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Sucic, S., & Freissmuth, M. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Cheng, M. H., & Bahar, I. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. PubMed Central. [Link]
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Jouravleva, K., et al. (2023). Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing. PubMed Central. [Link]
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Stockley, P. G. (2009). Filter-binding assays. PubMed. [Link]
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Application Note & Protocol: Strategies for the Dissolution of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine Dihydrochloride
Abstract
This document provides a comprehensive guide for the dissolution of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride, a bifunctional building block relevant in medicinal chemistry and drug discovery. As a dihydrochloride salt of a compound containing a strained azetidine ring, its preparation for biological and chemical experiments requires careful consideration of solvent choice, pH, and potential stability issues to ensure experimental reproducibility and data integrity. This note details the physicochemical properties of the compound, outlines validated protocols for preparing various types of stock solutions, and provides workflows for assessing solution stability. These guidelines are intended for researchers, chemists, and drug development professionals to establish robust and reliable experimental conditions.
Introduction: Understanding the Molecule
1-(Azetidin-3-yl)-N,N-dimethylmethanamine is a small molecule featuring two basic nitrogen centers: a secondary amine within the azetidine ring and a tertiary amine in the dimethylaminomethyl side chain. The dihydrochloride salt form enhances its hydrophilicity, making it more amenable to dissolution in aqueous media compared to its free base.
However, two key structural features demand careful handling:
-
Dihydrochloride Salt: Dissolving the compound in an unbuffered aqueous solvent will create an acidic solution due to the dissociation of two equivalents of hydrochloric acid. This low pH environment can impact the integrity of the compound and the physiology of biological systems. Salt formation is a common strategy to improve the solubility and dissolution rate of weakly basic drugs.[1]
-
Azetidine Ring: Azetidines are four-membered nitrogen heterocycles possessing significant ring strain (approx. 25.4 kcal/mol).[2][3] This strain, while rendering them useful synthetic intermediates, also makes them susceptible to nucleophilic ring-opening, a process that can be accelerated under acidic conditions.[4]
Therefore, a "dissolve and use" approach without careful validation is discouraged. The protocols herein are designed to mitigate these risks.
Physicochemical Properties & Handling
Prior to any experimental work, it is crucial to understand the fundamental properties and safety requirements of the material.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₆Cl₂N₂ | PubChem[5] |
| Molecular Weight | 187.11 g/mol | PubChem[5] |
| CAS Number | 321890-22-6 | Sigma-Aldrich[6] |
| Appearance | Solid | Sigma-Aldrich[6] |
| Canonical SMILES | CN(C)CC1CNC1.Cl.Cl | PubChem[5] |
| InChI Key | ZVHHFWKWIVLISO-UHFFFAOYSA-N | PubChem[5] |
Safety & Handling: The compound is classified as harmful and an irritant. Always handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
Core Protocols: Stock Solution Preparation
The optimal dissolution strategy depends on the final application, required concentration, and the sensitivity of the experimental system to pH and organic solvents.
Protocol 3.1: Basic Aqueous Stock Solution (Unbuffered)
This protocol is suitable for applications where the resulting acidic pH is tolerable or when the stock will be highly diluted into a strongly buffered final medium.
Methodology:
-
Weighing: Accurately weigh the required amount of this compound in a sterile conical tube.
-
Solvent Addition: Add the desired volume of high-purity water or 0.9% saline to the tube.
-
Dissolution: Vortex the solution for 30-60 seconds. If particulates remain, sonicate the sample in a water bath for 5-10 minutes.
-
Scientist's Note: Sonication provides energy to break up solid aggregates. Using a bath prevents localized overheating from a probe sonicator, which could accelerate degradation of the strained azetidine ring.
-
-
pH Measurement: Measure the pH of the resulting solution. It is expected to be in the acidic range (typically pH 3-5). Record this value.
-
Filtration & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Store at 4°C for short-term use (<1 week) or in aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 3.2: pH-Controlled Buffered Stock Solution
This is the recommended protocol for most in vitro and in vivo biological experiments where maintaining physiological pH is critical.
Methodology:
-
Weighing: Accurately weigh the compound in a sterile conical tube.
-
Initial Dissolution (Recommended): Add a small volume of high-purity water (e.g., 10-20% of the final volume) to first dissolve the salt completely. This prevents the less soluble free base from precipitating upon immediate contact with the buffer.
-
Buffering: Add the appropriate volume of a concentrated buffer stock (e.g., 10x PBS) to the dissolved compound, followed by water to reach the final desired volume and a 1x buffer concentration. For example, to make 10 mL of a 10 mM solution in 1x PBS, dissolve the compound in 1 mL of water, add 1 mL of 10x PBS, and then add water to 10 mL.
-
pH Verification: Check the final pH of the solution and adjust with dilute NaOH or HCl if necessary. Be cautious, as significant pH adjustments can alter buffer capacity.
-
Scientist's Note: A common issue with hydrochloride salts is disproportionation, where the salt converts to its less soluble free base if the solution pH is raised above the pKa.[7][8] The two-step dissolution method above helps maintain the compound in its charged, soluble state as the pH is neutralized.
-
-
Filtration & Storage: Filter and store as described in Protocol 3.1.
Protocol 3.3: High-Concentration Organic Stock Solution
For creating highly concentrated stocks (e.g., >50 mM) for serial dilution, an organic co-solvent like DMSO is often used.
Methodology:
-
Weighing: Accurately weigh the compound in a glass vial.
-
Solvent Addition: Add the desired volume of anhydrous, research-grade DMSO.
-
Dissolution: Vortex or gently warm the solution (not exceeding 40°C) to aid dissolution. Sonication can also be used.
-
Scientist's Note: While the free base is typically more soluble in DMSO, the dihydrochloride salt can also be dissolved, sometimes aided by the addition of a small percentage (1-5%) of water.
-
-
Storage: Store in small, tightly sealed aliquots at -20°C or -80°C in desiccated conditions to prevent water absorption by DMSO.
-
Application Note: When diluting into aqueous buffers for experiments, ensure the final DMSO concentration is low (typically <0.5%, ideally <0.1%) to avoid solvent-induced artifacts in biological assays. Rapid dilution can sometimes cause the compound to precipitate; add the DMSO stock to the buffer dropwise while vortexing to prevent this.
Experimental Workflow Design & Validation
Selecting the correct protocol and validating the resulting solution's stability are paramount for generating reliable data.
Workflow for Protocol Selection
The following decision tree can guide the selection of the most appropriate dissolution method.
Caption: Decision tree for selecting the optimal dissolution protocol.
Protocol for Solution Stability Assessment
It is crucial to confirm that the compound does not degrade in the chosen solvent and storage conditions. A stability-indicating analytical method, such as HPLC-UV, is required.[9][10]
Methodology:
-
Preparation: Prepare the stock solution using the chosen protocol.
-
Time Zero (T=0) Analysis: Immediately analyze an aliquot of the fresh solution via HPLC to obtain a reference chromatogram. Record the peak area of the parent compound.
-
Storage: Aliquot the remaining stock solution and store it under the intended conditions (e.g., 4°C, -20°C, room temperature).
-
Time Point Analysis: At subsequent time points (e.g., 24 hours, 72 hours, 1 week), retrieve an aliquot and re-analyze it by HPLC.
-
Evaluation: Compare the peak area of the parent compound to the T=0 sample. The appearance of new peaks or a significant decrease (>5-10%) in the parent peak area indicates degradation.
Caption: Workflow for assessing compound stability in solution.
Troubleshooting Guide
Table 2: Common Dissolution Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve completely. | - Concentration exceeds solubility limit.- Insufficient mixing/energy. | - Reduce the target concentration.- Use sonication or gentle warming (max 40°C).- Switch to a different solvent system (e.g., add a co-solvent like DMSO). |
| Solution is cloudy or hazy after adding buffer. | - Precipitation of the less soluble free base due to a pH shift. | - Use the two-step dissolution method in Protocol 3.2 (dissolve in water first).- Add the buffer more slowly while vortexing.- Consider using a slightly more acidic buffer if the experiment allows. |
| Inconsistent experimental results. | - Degradation of the compound in solution.- Incomplete dissolution (hot spots).- Repeated freeze-thaw cycles. | - Perform a stability study (Section 4).- Ensure complete dissolution via visual inspection and sonication.- Prepare single-use aliquots to avoid freeze-thaw cycles. |
| pH of buffered solution is incorrect. | - Buffer capacity was exceeded by the acidic compound. | - Use a higher molarity buffer.- Prepare the stock at a lower concentration.- Carefully back-titrate to the desired pH with dilute base. |
Conclusion
The successful use of this compound in a research setting is critically dependent on the method of its dissolution. As a dihydrochloride salt containing a strained heterocyclic ring, considerations of pH, solvent choice, and temperature are not merely procedural but are fundamental to preserving the compound's structural integrity. For biological applications, Protocol 3.2 (pH-Controlled Buffered Stock Solution) is strongly recommended as a starting point. All prepared solutions should undergo a baseline stability assessment to ensure that observed experimental effects are attributable to the compound itself and not to its degradants.
References
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Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). National Institutes of Health (NIH). [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Royal Society of Chemistry (RSC). [Link]
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Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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How to make a salt of a novel compound?. (2012). ResearchGate. [Link]
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Azetidine: Basicity and Preparation. (2020). YouTube. [Link]
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Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. [Link]
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How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. (2021). Helda - University of Helsinki. [Link]
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How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. (2021). ResearchGate. [Link]
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This compound. (n.d.). Acros Pharmatech. [Link]
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A novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide CCR2 antagonists. (2013). PubMed. [Link]
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A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. (2012). ResearchGate. [Link]
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Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. (2015). ResearchGate. [Link]
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Dosing and Administration of Azetidine Compounds in Mouse Models
Introduction: The Rising Prominence of the Azetidine Scaffold in Drug Discovery
The azetidine ring, a four-membered saturated heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique combination of properties—conformational rigidity, a three-dimensional sp³-rich character, and enhanced metabolic stability—offers significant advantages in drug design.[1] Unlike more flexible aliphatic chains or larger heterocyclic systems, the strained azetidine ring can impart favorable pharmacokinetic profiles, improve solubility, and provide novel vectors for interacting with biological targets.[1] Notably, the incorporation of an azetidine moiety can confer resistance to N-dealkylation, a common metabolic liability for many amine-containing compounds, leading to a longer half-life and increased drug exposure.[2]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective dosing and administration of azetidine-containing compounds in mouse models. Moving beyond a simple recitation of procedural steps, this document delves into the scientific rationale behind experimental choices, providing a framework for developing robust and reproducible in vivo studies.
Preclinical Workflow for Azetidine Compounds: A Strategic Approach
A successful in vivo study with a novel azetidine compound begins with a thorough preclinical evaluation. The following workflow outlines a logical progression from initial characterization to efficacy studies, ensuring that each step informs the next.
Caption: General workflow for in vivo studies of azetidine compounds.[3]
Formulation and Vehicle Selection: Critical for Success
The physicochemical properties of azetidine compounds can vary widely, necessitating careful consideration of the vehicle for in vivo administration. Poorly soluble compounds, a common challenge in drug discovery, require thoughtful formulation to ensure adequate bioavailability and avoid precipitation at the injection site.[3]
Common Vehicle Strategies for Azetidine Compounds
| Vehicle Strategy | Composition | Advantages | Considerations |
| Aqueous Solutions | Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W) | Simple, well-tolerated, suitable for soluble compounds. | Not suitable for hydrophobic compounds. |
| Co-solvent Systems | DMSO, Ethanol, PEG 300/400, Propylene Glycol, often in combination with aqueous solutions. | Can dissolve a wide range of compounds with poor water solubility. | Potential for toxicity at higher concentrations. Must run vehicle-only controls. |
| Suspensions | 0.5-1% Carboxymethylcellulose (CMC), 0.5% Methylcellulose (MC) in water. | Suitable for oral administration of insoluble compounds. | Requires uniform suspension for consistent dosing. May have lower bioavailability. |
| Lipid-based Formulations | Corn oil, Sesame oil, Medium-chain triglycerides (MCT). | Can enhance oral bioavailability of lipophilic compounds. | Not suitable for intravenous administration. |
Note: It is imperative to conduct a tolerability study of the chosen vehicle alone to ensure it does not produce adverse effects that could confound the study results.
Case Studies in Vehicle Formulation:
-
BRD3914 (Antimalarial): For oral administration in mice, BRD3914 was formulated in 70% PEG300 and 30% of a 5% dextrose in water solution.[4]
-
H182 (STAT3 Inhibitor): For intraperitoneal (IP) injection, H182 was dissolved in a vehicle of 70% DMSO and 30% normal saline. For oral gavage, a different formulation of 60% DMSO and 40% normal saline was used.[5]
-
H120 (STAT3 Inhibitor): This compound was formulated for oral gavage in a vehicle of 5% DMSO and 95% sesame oil.[5]
-
Cobimetinib (MEK Inhibitor): For oral gavage in mouse xenograft studies, cobimetinib was administered in a solution of 0.5% (w/v) methylcellulose and 0.2% Tween 80™.[3]
Dose Determination and Administration Routes
The selection of an appropriate dose and administration route is contingent on the compound's potency, pharmacokinetic profile, and the therapeutic goal of the study.
Initial Dose Selection
For novel azetidine compounds with limited in vivo data, a common starting point is to conduct a dose-range finding study to determine the maximum tolerated dose (MTD).[3] If in vitro potency data (e.g., IC50 or EC50) is available, an initial in vivo dose can be estimated, though this requires careful consideration of potential pharmacokinetic differences between in vitro and in vivo systems.[3]
Common Administration Routes
The choice of administration route directly impacts the rate and extent of drug absorption and distribution.
-
Oral Gavage (PO): Preferred for its clinical relevance and convenience for repeat dosing. However, bioavailability can be limited by first-pass metabolism.
-
Intraperitoneal Injection (IP): A common route in preclinical studies that bypasses first-pass metabolism, often resulting in higher bioavailability than oral administration.
-
Intravenous Injection (IV): Provides 100% bioavailability and rapid distribution, making it ideal for pharmacokinetic studies and for compounds with poor oral absorption.
-
Subcutaneous Injection (SC): Allows for slower, more sustained absorption compared to IP or IV routes.
Detailed Protocols for Administration in Mice
The following protocols are provided as a guide and should be adapted based on the specific compound, vehicle, and experimental design. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Oral Gavage (PO) Administration
Objective: To administer a precise volume of a compound directly into the stomach.
Materials:
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice, with a ball tip).
-
Syringes (1 mL or smaller).
-
Compound formulation.
-
Animal scale.
Procedure:
-
Animal Restraint: Gently restrain the mouse by scruffing the back of the neck to immobilize the head. The mouse should be held in a vertical position.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
Needle Insertion: Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the tube passes.
-
Administration: Once the needle has reached the pre-measured depth without resistance, slowly administer the compound.
-
Withdrawal and Monitoring: Gently withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as labored breathing.
Protocol 2: Intraperitoneal (IP) Injection
Objective: To administer a compound into the peritoneal cavity.
Materials:
-
Sterile syringes and needles (e.g., 25-27 gauge).
-
Compound formulation.
-
70% ethanol for disinfection.
Procedure:
-
Animal Restraint: Securely restrain the mouse, exposing the abdomen. The mouse can be tilted with its head slightly downward.
-
Injection Site: Locate the lower right quadrant of the abdomen. This site is chosen to avoid the cecum and urinary bladder.
-
Injection: Insert the needle, bevel up, at a 30-45 degree angle into the abdominal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Administration: Inject the compound slowly and smoothly.
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Observe for any signs of discomfort or bleeding at the injection site.
Protocol 3: Intravenous (IV) Tail Vein Injection
Objective: To administer a compound directly into the systemic circulation via the lateral tail vein.
Materials:
-
Sterile syringes and needles (e.g., 27-30 gauge).
-
Compound formulation.
-
A mouse restrainer.
-
A heat source (e.g., heat lamp) to promote vasodilation.
Procedure:
-
Vasodilation: Warm the mouse's tail using a heat lamp to make the lateral tail veins more visible and accessible.
-
Restraint: Place the mouse in a suitable restrainer, allowing the tail to be accessible.
-
Vein Identification: Identify one of the two lateral tail veins.
-
Injection: With the bevel of the needle facing up, insert the needle parallel to the vein. A successful insertion may be indicated by a flash of blood in the hub of the needle.
-
Administration: Inject the compound slowly. If swelling occurs, the needle is not in the vein and should be withdrawn.
-
Withdrawal and Hemostasis: After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Quantitative Data Summary for Representative Azetidine Compounds
The following tables provide a summary of in vivo dosing and pharmacokinetic parameters for several azetidine-containing compounds in mice, offering a valuable reference for experimental design.
Table 1: In Vivo Dosing of Representative Azetidine Compounds in Mice
| Compound | Therapeutic Area | Mouse Model | Route of Administration | Dose | Outcome/Reference |
| Baricitinib | Inflammation | Collagen-induced arthritis | Oral (gavage) | 3 mg/kg, once daily | Attenuated arthritis progression.[6] |
| Cobimetinib | Oncology | A375.X1 melanoma xenograft | Oral (gavage) | 1-10 mg/kg, once daily | Dose-dependent tumor growth inhibition.[7] |
| Azelnidipine | Cardiovascular | CCl₄-induced liver fibrosis | Not specified | Not specified | Attenuated liver fibrosis.[1] |
| BRD3914 | Antimalarial | P. falciparum-infected humanized mice | Oral | 25 mg/kg or 50 mg/kg (four doses) | Parasite clearance.[8] |
| H120 & H182 | Oncology | Triple-negative breast cancer xenografts | Oral (gavage), IP | 5-30 mg/kg | Inhibited tumor growth.[5] |
| L-azetidine-2-carboxylic acid | Toxicology | Adult CD1 mice | Oral or IP | 600 mg/kg | Induced clinical signs of toxicity.[8] |
Table 2: Pharmacokinetic Parameters of Selected Azetidine Compounds in Mice
| Compound | Dose and Route | Cmax | Tmax (hr) | Half-life (t½) (hr) | Oral Bioavailability (%F) | Reference |
| Baricitinib | 10 mg/kg, SC | ~200 ng/mL | Not specified | Not specified | Not applicable | [4] |
| Baricitinib | 50 mg/kg, SC | ~1400 ng/mL | Not specified | Not specified | Not applicable | [4] |
| Cobimetinib | 30 mg/kg, Oral (in rats) | Not specified | 2-3 | Not specified | 81% (in rats) | [9] |
Note: Pharmacokinetic data can be highly dependent on the formulation, strain, and sex of the mice. The values presented here should be considered as a general guide.
Troubleshooting and Scientific Integrity
Ensuring Trustworthiness in Your Data
Every protocol should be a self-validating system. This means incorporating appropriate controls, monitoring for adverse events, and being prepared to adjust the experimental design based on observations.
| Problem | Potential Cause | Recommended Action |
| Poor solubility of the azetidine compound | Low aqueous solubility of the compound. | Investigate alternative formulation strategies such as co-solvents, surfactants, or complexing agents like cyclodextrins.[8] |
| Observed toxicity or adverse effects (e.g., weight loss, lethargy) | The dose may be too high, or the compound may have off-target effects. The naturally occurring L-azetidine-2-carboxylic acid is known to be toxic due to its misincorporation into proteins.[8][10] | Reduce the dose and/or frequency of administration. Conduct a thorough literature search for potential toxicities associated with the specific azetidine scaffold. Monitor animals closely for clinical signs of toxicity. |
| Lack of in vivo efficacy despite good in vitro potency | Poor pharmacokinetic properties (e.g., low absorption, rapid metabolism, poor tissue distribution). | Characterize the pharmacokinetic profile of the compound. Consider alternative administration routes. The azetidine ring has been shown to alter metabolism compared to a piperidine ring. |
| Inconsistent results between animals | Variability in compound administration, animal handling, or underlying animal health. | Ensure consistent and accurate dosing procedures. Standardize animal handling and housing conditions. Use a sufficient number of animals per group to account for biological variability. |
Conclusion
The unique properties of the azetidine scaffold make it a highly attractive component in the design of novel therapeutics. A thorough understanding of the principles of dosing and administration is paramount to successfully advancing these compounds through preclinical development. By carefully considering the physicochemical properties of the compound, selecting an appropriate vehicle, and employing robust administration techniques, researchers can generate reliable and reproducible in vivo data. This guide provides a foundational framework and detailed protocols to aid in the design and execution of these critical studies, ultimately facilitating the translation of promising azetidine-based compounds from the bench to the clinic.
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Azelnidipine is a calcium blocker that attenuates liver fibrosis and may increase antioxidant defence. British Journal of Pharmacology. [Link]
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Computational modeling of drug response identifies mutant-specific constraints for dosing panRAF and MEK inhibitors in melanoma. bioRxiv. [Link]
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Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters. [Link]
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Pharmacokinetics of baricitinib in mice plasma or brains. Baricitinib... ResearchGate. [Link]
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Azelnidipine Inhibits the Differentiation and Activation of THP-1 Macrophages through the L-Type Calcium Channel. Journal of Atherosclerosis and Thrombosis. [Link]
-
Azelnidipine Suppresses the Progression of Aortic Aneurysm in Wild Mice Model Through Anti-Inflammatory Effects. The Journal of Thoracic and Cardiovascular Surgery. [Link]
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Preclinical PK parameters of baricitinib from published data. ResearchGate. [Link]
-
Therapeutic Usefulness of a Novel Calcium Channel Blocker Azelnidipine in the Treatment of Hypertension: A Narrative Review. Cureus. [Link]
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Pharmacokinetics, Pharmacodynamics and Proposed Dosing of the Oral JAK1 and JAK2 Inhibitor Baricitinib in Pediatric and Young Adult CANDLE and SAVI Patients. Clinical Pharmacology & Therapeutics. [Link]
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Application Notes and Protocols: 1-(Azetidin-3-yl)-N,N-dimethylmethanamine as a Potential Chemical Probe for Neuroscience Research
Introduction: The Quest for Novel Cholinergic Probes
The cholinergic system, orchestrated by the neurotransmitter acetylcholine (ACh), is a cornerstone of cognitive function, modulating processes such as learning, memory, and attention.[1][2] Dysregulation of this critical system is implicated in a range of neurological and psychiatric disorders, making the development of precise chemical tools to dissect its function a paramount goal in neuroscience.[3] Chemical probes, small molecules that selectively interact with a specific protein target, are indispensable for validating novel drug targets and exploring complex biological pathways.[4][5]
This document introduces 1-(Azetidin-3-yl)-N,N-dimethylmethanamine , a structurally intriguing molecule featuring an azetidine ring, a motif present in various known ligands for central nervous system (CNS) targets, including nicotinic acetylcholine receptors (nAChRs).[6][7][8] While this specific compound is not yet characterized in the neuroscience literature, its structural features suggest a potential interaction with nAChRs, making it a candidate for development as a novel chemical probe.
These application notes provide a comprehensive guide for the neuroscience research community on how to systematically evaluate and utilize 1-(Azetidin-3-yl)-N,N-dimethylmethanamine. We will outline a rigorous validation workflow, grounded in the principles of chemical probe characterization, and provide detailed protocols for its in vitro and in vivo assessment.[9][10]
Hypothesized Mechanism of Action: A Putative Nicotinic Acetylcholine Receptor Ligand
The core structure of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine contains a positively ionizable nitrogen within the azetidine ring and a tertiary amine, features common to many nAChR ligands.[11] Nicotinic receptors are ligand-gated ion channels that mediate fast synaptic transmission and are implicated in a wide array of physiological and pathological processes.[1][11] The diverse subtypes of nAChRs (e.g., α4β2, α7) present distinct pharmacological profiles and offer opportunities for the development of highly selective probes.[6]
We hypothesize that 1-(Azetidin-3-yl)-N,N-dimethylmethanamine may act as either an agonist, antagonist, or allosteric modulator at one or more nAChR subtypes. Its validation as a chemical probe will require a systematic characterization of its potency, selectivity, and mechanism of action.
Caption: Hypothesized interaction of the probe with pre- and postsynaptic nAChRs.
Validation Strategy for a High-Quality Chemical Probe
A robust chemical probe must meet stringent criteria to ensure that any observed biological effects are genuinely due to its interaction with the intended target.[4][9] The following workflow outlines the essential steps to validate 1-(Azetidin-3-yl)-N,N-dimethylmethanamine.
Caption: A stepwise workflow for validating a novel chemical probe.
Quantitative Data Summary: Target Validation Criteria
The following table summarizes the generally accepted criteria for a high-quality chemical probe.[4]
| Parameter | Recommended Value | Rationale |
| Biochemical Potency (Kd or IC50) | < 100 nM | Ensures sufficient potency to be used at low concentrations, minimizing off-target effects. |
| Selectivity | > 30-fold against related family members | Demonstrates specificity for the intended target over other related proteins. |
| Cellular Potency (EC50) | < 1 µM | Confirms that the probe can access and modulate its target in a cellular environment. |
| On-Target Effect | Demonstrated in a cellular assay | Provides evidence that the observed phenotype is a direct result of target engagement. |
Experimental Protocols
PART 1: In Vitro Characterization
Objective: To determine the binding affinity and functional activity of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine at various nAChR subtypes.
1.1 Radioligand Binding Assays
This protocol determines the affinity (Ki) of the test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[12][13]
Materials:
-
Membrane preparations from cells expressing the nAChR subtype of interest (e.g., α4β2, α7).
-
Radioligand (e.g., [3H]epibatidine for α4β2, [125I]α-bungarotoxin for α7).
-
1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride (test compound).[14]
-
Non-specific binding control (e.g., nicotine, unlabeled epibatidine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).
-
Scintillation vials and cocktail.
-
Filter plates and harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and either buffer, test compound, or non-specific binding control.
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to Ki using the Cheng-Prusoff equation.
1.2 Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique directly measures the functional effect (agonist or antagonist activity) of the compound on ion channel activity.[15][16]
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the nAChR subunits of interest.
-
TEVC setup (amplifier, digitizer, perfusion system).
-
Glass microelectrodes.
-
Oocyte perfusion solution (e.g., ND96).
-
Acetylcholine (agonist control).
-
1-(Azetidin-3-yl)-N,N-dimethylmethanamine.
Procedure:
-
Inject the nAChR subunit cRNAs into prepared Xenopus oocytes and incubate for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
To test for agonist activity, perfuse the oocyte with increasing concentrations of the test compound and record the elicited current.
-
To test for antagonist activity, co-apply the test compound with a fixed concentration of acetylcholine (e.g., its EC50) and measure the inhibition of the acetylcholine-induced current.
-
Construct concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
PART 2: In Vivo Characterization
Objective: To assess the effect of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine on neurotransmitter release and behavior in a living organism.
2.1 In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[17][18][19][20]
Materials:
-
Rodents (e.g., rats or mice).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump and liquid swivel.
-
Fraction collector.
-
HPLC system with electrochemical detection (HPLC-ED).
-
Artificial cerebrospinal fluid (aCSF).
-
1-(Azetidin-3-yl)-N,N-dimethylmethanamine.
Procedure:
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus) in an anesthetized animal. Allow for recovery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer the test compound (systemically, e.g., via intraperitoneal injection) or a vehicle control.
-
Continue collecting dialysate samples to monitor changes in neurotransmitter levels (e.g., acetylcholine, dopamine, glutamate).
-
Analyze the dialysate samples using HPLC-ED to quantify neurotransmitter concentrations.
-
Express the results as a percentage change from the baseline levels.
2.2 Behavioral Assays
Behavioral paradigms are used to assess the functional consequences of modulating the cholinergic system.[21]
Sustained Attention Task: This task assesses the ability of an animal to maintain attention over time, a process heavily modulated by the cholinergic system.[21]
Procedure:
-
Train animals on a task that requires them to respond to a specific stimulus to receive a reward (e.g., pressing a lever when a light appears).
-
Once trained, administer the test compound or vehicle before the test session.
-
Measure the accuracy of responses, reaction times, and the number of missed stimuli.
-
An improvement in performance may suggest a pro-cognitive effect mediated by the cholinergic system.
Conclusion and Future Directions
1-(Azetidin-3-yl)-N,N-dimethylmethanamine represents an unexplored chemical entity with the potential to be a valuable tool for neuroscience research. Its structural similarity to known nAChR ligands warrants a thorough investigation into its pharmacological profile. The protocols outlined in these application notes provide a roadmap for its systematic validation as a chemical probe. Should this compound demonstrate high potency and selectivity for a specific nAChR subtype, it could be instrumental in elucidating the role of that receptor in both normal brain function and in the pathophysiology of neurological disorders. The development of such a probe would be a significant contribution to the neuropharmacology toolkit.
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Application Notes and Protocols: Azetidine Derivatives as VMAT2 Inhibitors in Research
Introduction: The Convergence of a Privileged Scaffold and a Critical Neurological Target
The Vesicular Monoamine Transporter 2 (VMAT2), encoded by the SLC18A2 gene, is a presynaptic protein crucial for the functioning of the central nervous system.[1] It acts as a gatekeeper, actively packaging monoamine neurotransmitters—such as dopamine, serotonin, norepinephrine, and histamine—from the neuronal cytosol into synaptic vesicles.[2][3][4] This sequestration is vital for two reasons: it loads vesicles for subsequent synaptic release, and it protects neurons from the cytotoxic effects of unregulated cytosolic monoamines.[5][6]
Given its central role in modulating monoaminergic tone, VMAT2 has emerged as a key therapeutic target. Inhibition of VMAT2 leads to a depletion of vesicular monoamines, reducing their release into the synapse.[2][7] This mechanism is the foundation for treating hyperkinetic movement disorders characterized by excessive dopaminergic activity, most notably chorea associated with Huntington's disease and tardive dyskinesia.[8][9][10][11][12]
In the landscape of medicinal chemistry, the azetidine ring, a four-membered nitrogen-containing heterocycle, is considered a "privileged scaffold."[13][14] Its unique structural properties, including high ring strain and conformational rigidity, can confer enhanced metabolic stability, improved solubility, and higher binding affinity to biological targets.[13][15][16] By replacing more conventional ring systems (like piperidine or pyrrolidine) with an azetidine core, chemists can fine-tune the pharmacokinetic and pharmacodynamic profiles of a molecule.[17][18]
This guide provides a comprehensive technical overview and detailed protocols for researchers exploring the application of novel azetidine derivatives as VMAT2 inhibitors. We will delve into the mechanistic rationale, present key in vitro characterization assays, and discuss the interpretation of results to empower drug discovery and development in this promising area.
The Presynaptic Mechanism of VMAT2 Inhibition
VMAT2 function is an elegant antiport mechanism driven by a proton gradient established by a vesicular H+-ATPase.[3] For every monoamine molecule transported into the vesicle, VMAT2 facilitates the efflux of two protons. VMAT2 inhibitors disrupt this cycle. They bind to specific sites on the transporter, locking it in a conformation that prevents monoamine translocation.[2] This blockade results in the cytosolic accumulation of monoamines, where they are susceptible to degradation by enzymes like monoamine oxidase (MAO), ultimately leading to a depletion of the neurotransmitter pool available for release.[7] This presynaptic dampening of monoaminergic signaling is what alleviates the hyperkinetic symptoms seen in disorders like Huntington's disease.[8]
Caption: VMAT2 inhibition pathway.
Azetidine Derivatives: A New Frontier for VMAT2 Modulation
The development of azetidine-based VMAT2 inhibitors stems from the desire to optimize the properties of existing drugs like tetrabenazine. While effective, tetrabenazine has a complex metabolic profile and can have off-target effects.[19] The rigid, sp3-rich nature of the azetidine scaffold offers a strategy to improve metabolic stability and selectivity, potentially leading to compounds with a wider therapeutic window.[13]
Research has shown that replacing the central piperidine or pyrrolidine ring of known VMAT2 inhibitors with an azetidine moiety can yield compounds with potent inhibitory activity.[17][18] These novel analogs have demonstrated high affinity for VMAT2, with some compounds being more potent than the parent structures.[18]
Comparative Inhibitory Potency of VMAT2 Inhibitors
The following table summarizes representative binding affinity (Kᵢ) and functional inhibition (IC₅₀) data for a selection of VMAT2 inhibitors. A lower value indicates higher potency.
| Compound Class | Specific Derivative | VMAT2 Binding Affinity (Kᵢ, nM) | VMAT2 Functional Inhibition (IC₅₀, nM) | Reference |
| Standard Inhibitor | (+)-α-Dihydrotetrabenazine | ~2-4 | ~50 | [19][20] |
| Standard Inhibitor | Tetrabenazine | ~100 | ~1980 | [2][21] |
| Standard Inhibitor | Reserpine | ~0.5 | ~40 | [2] |
| Azetidine Analog | cis-4-methoxy analog (22b) | 24 | Not Reported | [18] |
| Azetidine Analog | trans-methylenedioxy (15c) | 31 | Not Reported | [18] |
| Azetidine Analog | General Class (15a-c, 22a-c) | ≤66 | Not Reported | [17][18] |
Note: Values are approximate and can vary based on experimental conditions, tissue source (e.g., rat vs. human), and specific radioligand used.[19]
Protocols for In Vitro Characterization
The following protocols provide detailed, field-proven methodologies for the primary and secondary in vitro screening of novel azetidine derivatives targeting VMAT2.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (inhibitory constant, Kᵢ) of a test compound for VMAT2.
Principle: This assay quantifies a compound's ability to compete with a known high-affinity radioligand, typically [³H]dihydrotetrabenazine ([³H]DTBZ), for binding to VMAT2.[19][22] The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, which is then used to calculate the Kᵢ. This protocol is considered the gold standard for measuring binding affinity.[22]
Causality Behind Choices:
-
Radioligand: [³H]DTBZ is used because its active isomer, (+)-α-[³H]DTBZ, binds with high affinity and specificity to VMAT2, providing a robust signal-to-noise ratio.[23]
-
Tissue Source: Rat brain striatal membranes are an excellent source of VMAT2. Alternatively, cell lines stably expressing VMAT2 (e.g., HEK293-VMAT2) can be used for a more controlled system.[20][24]
-
Non-Specific Binding: A high concentration of a known VMAT2 inhibitor (like unlabeled tetrabenazine) is used to define non-specific binding, ensuring that the measured signal is truly from VMAT2.
Caption: Workflow for the VMAT2 radioligand binding assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare membrane homogenates from rat striatum or VMAT2-expressing cells. Determine protein concentration using a standard method (e.g., BCA assay).
-
Prepare serial dilutions of the azetidine test compound in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare solutions of the radioligand ([³H]DTBZ, typically at a final concentration of 1-2 nM) and a non-specific binding control (e.g., 10 µM unlabeled tetrabenazine).
-
-
Assay Incubation:
-
In a 96-well plate, combine the components in triplicate for each condition:
-
Total Binding: Membrane homogenate (e.g., 50-100 µg protein), [³H]DTBZ, and assay buffer.
-
Non-Specific Binding (NSB): Membrane homogenate, [³H]DTBZ, and the non-specific control (tetrabenazine).
-
Test Compound: Membrane homogenate, [³H]DTBZ, and the corresponding dilution of the azetidine derivative.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Termination and Separation:
-
Rapidly filter the contents of each well through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This step traps the membranes with bound radioligand on the filter.
-
Immediately wash the filters three times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filter discs into scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate the specific binding: Specific Binding = Total Binding CPM - NSB CPM.
-
Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for VMAT2.
-
Protocol 2: [³H]Dopamine Uptake Assay
Objective: To measure the functional potency (IC₅₀) of a test compound to inhibit VMAT2-mediated neurotransmitter transport.
Principle: This functional assay directly measures the transport of a substrate into vesicles.[19] It quantifies the ability of an azetidine derivative to block the uptake of a radiolabeled monoamine, typically [³H]dopamine, into isolated synaptic vesicles or VMAT2-expressing cells.[25] This provides a direct measure of the compound's functional antagonism.
Causality Behind Choices:
-
Substrate: [³H]Dopamine is a natural substrate for VMAT2 and is readily available, making it an ideal choice for tracking transport activity.[17]
-
ATP: The assay buffer must contain Mg²⁺-ATP because VMAT2 transport is an active process that depends on the proton gradient generated by the vesicular H⁺-ATPase.[25]
-
Uptake Termination: Uptake is terminated by rapid filtration and washing with ice-cold buffer. The cold temperature is critical to immediately stop all enzymatic and transport activity, preserving the state of the vesicles at the time of termination.
Caption: Workflow for the VMAT2 [³H]Dopamine uptake assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare purified synaptic vesicles from rat brain tissue or VMAT2-expressing cells.[25] Determine protein concentration.
-
Prepare serial dilutions of the azetidine test compound.
-
Prepare uptake buffer (e.g., Krebs-Ringer-HEPES) containing necessary co-factors like 1.7 mM ascorbate and 2 mM Mg²⁺-ATP.[25]
-
Prepare a solution of [³H]dopamine (final concentration typically 20 nM to 1 µM).[25]
-
-
Assay Incubation:
-
Uptake Initiation and Termination:
-
Initiate the transport reaction by adding the [³H]dopamine solution to each well.
-
Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C. This time must be within the linear range of uptake, which should be determined empirically.
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, followed by immediate washing with ice-cold buffer.[26]
-
-
Quantification and Analysis:
-
Measure the radioactivity of the filters using a liquid scintillation counter.
-
Calculate the percentage of VMAT2-specific uptake for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the test compound and use non-linear regression to determine the IC₅₀ value.
-
In Vivo Applications and Future Directions
While in vitro assays are essential for initial characterization, assessing the therapeutic potential of azetidine derivatives requires in vivo studies.
-
Animal Models: Efficacy can be tested in rodent models of hyperkinetic disorders. For example, the efficacy of VMAT2 inhibitors has been demonstrated in animal models of schizophrenia and tardive dyskinesia.[27][28] Transgenic mice with reduced VMAT2 expression (heterozygous knockouts) are also valuable tools for studying the long-term consequences of VMAT2 modulation and its role in neuroprotection.[29]
-
Pharmacokinetics and Target Engagement: In vivo studies are critical for determining the pharmacokinetic profile (ADME) of the compounds. Positron Emission Tomography (PET) imaging with a VMAT2-specific radioligand can be used to non-invasively confirm that the azetidine derivative is engaging its target in the brain and to inform dose selection for further studies.[23]
The development of azetidine derivatives as VMAT2 inhibitors represents a promising strategy in the search for improved treatments for neurological and psychiatric disorders.[30][31] Their unique chemical properties may lead to drugs with enhanced safety and efficacy profiles. Future research will likely focus on expanding their application to other conditions where monoaminergic dysregulation is implicated, such as Parkinson's disease and substance abuse disorders.[6][18]
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Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC. (n.d.). PubMed Central. Retrieved from [Link]
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What are VMAT2 inhibitors and how do they work?. (2024, June 21). Patsnap Synapse. Retrieved from [Link]
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Stahl, S. M. (2018). Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects. CNS Spectrums, 23(1), 1-6. Retrieved from [Link]
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VMAT-2 Inhibitors May Improve Huntington's Disease Symptoms. (2025, October 22). U.S. Pharmacist. Retrieved from [Link]
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Chen, J. J., et al. (2025). Efficacy and Safety of VMAT-2 Inhibitors and Dopamine Stabilizers for Huntington's Chorea: A Systematic Review, Meta-Analysis, and Trial Sequential Analysis. Medicina, 61(1), 123. Retrieved from [Link]
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VMAT2 Inhibitors: Drug Class, Uses, Side Effects, Drug Names. (2021, October 21). RxList. Retrieved from [Link]
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Vesicular monoamine transporter 2. (n.d.). Wikipedia. Retrieved from [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed. Retrieved from [Link]
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Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2013, November 1). PubMed. Retrieved from [Link]
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Protective actions of the vesicular monoamine transporter 2 (VMAT2) in monoaminergic neurons. (n.d.). PubMed. Retrieved from [Link]
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Treating Huntington's disease with VMAT2 inhibitors. (2025, March 28). Medical News Today. Retrieved from [Link]
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Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less "go" and more "stop" from the motor striatum for robust therapeutic effects. (n.d.). PubMed. Retrieved from [Link]
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VMAT-2 Inhibitors (deutetrabenazine, tetrabenazine, valbenazine) for the Management of Chorea associated with Huntington Disease and Tardive Dyskinesia. (2022, April). VA.gov. Retrieved from [Link]
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Vesicular monoamine transporter. (n.d.). Wikipedia. Retrieved from [Link]
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Indirect Treatment Comparison for Early Efficacy of VMAT2 Inhibitors for Tardive Dyskinesia and Chorea Associated with Huntington's Disease. (n.d.). ISPOR. Retrieved from [Link]
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VMAT2 and Parkinson's disease: harnessing the dopamine vesicle. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PubMed Central. Retrieved from [Link]
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Structural mechanisms for VMAT2 inhibition by tetrabenazine. (n.d.). PubMed Central. Retrieved from [Link]
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Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC. (n.d.). PubMed Central. Retrieved from [Link]
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Classics in Neuroimaging: Radioligands for the Vesicular Monoamine Transporter 2. (2018, September 10). ACS Chemical Neuroscience. Retrieved from [Link]
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What are VMAT2 inhibitors and how do you quickly get the latest development progress?. (2023, December 27). Synapse. Retrieved from [Link]
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Unlocking the Power of VMAT2 Inhibitors in Neurology and Psychiatry. (2025, April 5). YouTube. Retrieved from [Link]
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Efficacy of VMAT2 inhibition and synergy with antipsychotics in animal models of schizophrenia. (2022, February 10). ResearchGate. Retrieved from [Link]
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VMAT2 Inhibitors in Neuropsychiatric Disorders. (n.d.). PubMed. Retrieved from [Link]
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VMAT2 knockout mice: Heterozygotes display reduced amphetamine-conditioned reward, enhanced amphetamine locomotion, and enhanced MPTP toxicity. (n.d.). PNAS. Retrieved from [Link]
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A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. (n.d.). PubMed Central. Retrieved from [Link]
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Efficacy of Vesicular Monoamine Transporter 2 Inhibition and Synergy with Antipsychotics in Animal Models of Schizophrenia. (2022, February 23). PubMed. Retrieved from [Link]
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New generation VMAT2 inhibitors induced parkinsonism. (2025, November 12). ResearchGate. Retrieved from [Link]
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Radioligands for Imaging Vesicular Monoamine Transporters. (2016, November 9). Radiology Key. Retrieved from [Link]
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Inhibition of VMAT2 activity by hit compounds a Inhibition of.... (n.d.). ResearchGate. Retrieved from [Link]
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Data Sheet Cellular Uptake and Release Assays Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
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Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]
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Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone. (2022, November 23). PubMed Central. Retrieved from [Link]
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Selective Knockout of the Vesicular Monoamine Transporter 2 (Vmat2) Gene in Calbindin2/Calretinin-Positive Neurons Results in Profound Changes in Behavior and Response to Drugs of Abuse. (2020, November 8). Frontiers. Retrieved from [Link]
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Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022, June 30). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
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In vitro vesicular monoamine transporter 2 (VMAT2) binding affinity in.... (n.d.). ResearchGate. Retrieved from [Link]
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Behavioral Phenotype of VMAT2 Mutant Mice (A) Appearance of 1-day-old.... (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of Azetidines. (n.d.). cnki.com.cn. Retrieved from [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023, January 21). PubMed Central. Retrieved from [Link]
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Synthesis of azetidine derivatives via Horner-Wadsworth-Emmons reaction
Application Notes & Protocols
Synthesis of Azetidine Derivatives via Intramolecular Horner-Wadsworth-Emmons Reaction: A Detailed Technical Guide
Abstract: Azetidines, four-membered nitrogen-containing heterocycles, are increasingly vital scaffolds in drug discovery due to their unique ability to impart favorable physicochemical properties such as increased metabolic stability, improved solubility, and conformational rigidity.[1][2] This guide provides an in-depth exploration of the intramolecular Horner-Wadsworth-Emmons (HWE) reaction as a robust and efficient strategy for the synthesis of functionalized azetidine derivatives. We will dissect the reaction mechanism, provide a detailed experimental protocol for a key building block, discuss troubleshooting and optimization strategies, and present the broader scope of this powerful cyclization reaction.
Introduction: The Significance of Azetidines and the HWE Approach
The azetidine ring, a strained four-membered heterocycle, has emerged from being a synthetic curiosity to a privileged motif in medicinal chemistry.[3][4] Its incorporation into molecular structures can enhance binding affinity to biological targets by reducing the entropic penalty upon binding and can serve as a bioisostere for larger, more lipophilic amine groups.[2][5] Several FDA-approved drugs, including the antihypertensive agent azelnidipine and the MEK1/2 inhibitor cobimetinib, feature the azetidine core, underscoring its clinical relevance.[1][2]
Despite their desirability, the synthesis of azetidines is challenging due to the inherent ring strain of the four-membered system.[4] Classical methods often require harsh conditions or multi-step procedures.[6][7][8] The Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of olefination chemistry, offers a powerful and stereoselective method for forming carbon-carbon double bonds.[9][10][11] Its intramolecular variant has proven to be a highly effective strategy for the construction of cyclic systems, including the challenging azetidine ring. This approach benefits from the high nucleophilicity of phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct, making it a favored method in complex molecule synthesis.[9][12]
The Intramolecular HWE Reaction: Mechanism and Stereocontrol
The intramolecular HWE reaction for azetidine synthesis involves the cyclization of an acyclic precursor containing both a carbonyl group (aldehyde or ketone) and a phosphonate ester, tethered by a nitrogen-containing chain. The reaction proceeds through a well-defined mechanistic pathway.
Mechanistic Steps:
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon to the phosphonate group by a suitable base (e.g., NaH, KHMDS), generating a highly nucleophilic phosphonate carbanion.[9][13]
-
Intramolecular Nucleophilic Attack: The newly formed carbanion undergoes an intramolecular nucleophilic addition to the pendant carbonyl group. This is the key ring-forming step, leading to a transient betaine intermediate.[14][15]
-
Oxaphosphetane Formation: The betaine rapidly collapses to form a cyclic, four-membered oxaphosphetane intermediate. This step is typically the rate-determining step of the reaction.[14][15]
-
Elimination and Product Formation: The oxaphosphetane intermediate fragments, eliminating a stable dialkyl phosphate salt and forming the final exocyclic double bond of the azetidine ring. This elimination step is generally irreversible.
The stereochemical outcome of the HWE reaction (favoring the E-alkene) is a result of thermodynamic control, where the transition state leading to the trans-disubstituted alkene (with bulky groups positioned anti to each other in the oxaphosphetane intermediate) is lower in energy.[9][16]
Sources
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Application Note & Protocol: N-Boc Protection of Azetidine Intermediates
A Guide for Researchers in Medicinal Chemistry and Drug Development
Introduction: The Strategic Importance of N-Boc Azetidines
Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized as valuable building blocks in modern drug discovery.[1][2] Their inherent ring strain, which lies between that of the highly reactive aziridines and the more stable pyrrolidines, imparts unique conformational constraints and metabolic stability to parent molecules.[3] The incorporation of an azetidine moiety can significantly influence the pharmacological properties of a drug candidate, including its potency, selectivity, and pharmacokinetic profile.
The tert-butyloxycarbonyl (Boc) protecting group is one of the most widely used protecting groups for amines in organic synthesis.[4][5] Its stability across a broad range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an invaluable tool for multi-step synthetic campaigns.[6][7] The N-Boc protection of azetidine intermediates is a critical step in the synthesis of numerous complex molecules, enabling further functionalization of the azetidine ring or elaboration of other parts of the molecule without interference from the nucleophilic nitrogen.[8][9]
This application note provides a comprehensive guide to the N-Boc protection of azetidine intermediates, detailing the underlying mechanism, offering step-by-step protocols, and presenting troubleshooting strategies to ensure successful and efficient synthesis.
Reaction Mechanism and Rationale
The N-Boc protection of an amine is a nucleophilic acyl substitution reaction.[10] In the case of azetidine, the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[5]
The reaction proceeds through a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of the N-Boc protected azetidine (a carbamate), along with the byproducts tert-butanol and carbon dioxide.[4][5] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[5]
While the reaction can proceed without a base, the use of a mild base such as triethylamine (TEA) or sodium bicarbonate is common to neutralize the small amounts of acid that may be present and to facilitate the reaction, especially if the azetidine starting material is in the form of a salt.[5][11] For less reactive amines, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be employed to accelerate the reaction.[4][12] DMAP reacts with Boc anhydride to form a more reactive N-Boc-pyridinium species, which is more susceptible to nucleophilic attack by the azetidine nitrogen.[4]
Caption: Mechanism of N-Boc protection of azetidine.
Experimental Protocols
Protocol 1: Standard N-Boc Protection of Azetidine
This protocol is suitable for most azetidine substrates that are available as free bases.
Materials:
-
Azetidine intermediate (1.0 equiv.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv.)
-
Triethylamine (TEA) (1.5 equiv.) (Optional, but recommended)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the azetidine intermediate (1.0 equiv.) in DCM or THF.
-
Add triethylamine (1.5 equiv.) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 - 1.5 equiv.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-12 hours), dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x) and then with brine (1 x).[4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, if necessary.
Protocol 2: DMAP-Catalyzed N-Boc Protection for Less Reactive Azetidines
This protocol is recommended for azetidines with reduced nucleophilicity due to electronic or steric factors.
Materials:
-
Azetidine intermediate (1.0 equiv.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the azetidine intermediate (1.0 equiv.) in MeCN or DCM.
-
Add DMAP (0.1 equiv.).
-
Add di-tert-butyl dicarbonate (1.1 equiv.) to the solution.
-
Stir the mixture at room temperature for several hours, monitoring by TLC or LC-MS.[4]
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.[4]
-
Extract the aqueous layer with EtOAc (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[4]
-
Purify the residue by flash chromatography.
Caption: General workflow for N-Boc protection of azetidines.
Data Presentation: Comparative Reaction Conditions
The choice of solvent and base can influence the reaction rate and yield. The following table summarizes typical conditions.
| Substrate Type | Reagent (equiv.) | Base (equiv.) | Solvent | Typical Time (h) | Typical Yield (%) |
| Simple Azetidine | Boc₂O (1.2) | TEA (1.5) | DCM | 2 - 6 | >90 |
| Sterically Hindered | Boc₂O (1.5) | TEA (2.0) | THF, 40°C | 12 - 24 | 75 - 85 |
| Electron Deficient | Boc₂O (1.1) | DMAP (0.1) | MeCN | 4 - 12 | 80 - 95 |
| Azetidine Salt (e.g., HCl) | Boc₂O (1.2) | NaHCO₃ (2.5) | DCM/H₂O | 6 - 18 | 85 - 95 |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reagent | Increase the equivalents of Boc₂O to 1.5-2.0. |
| Low nucleophilicity of azetidine | Add a catalytic amount of DMAP (0.1 equiv.). Consider gentle heating (40°C). | |
| Starting material is a salt | Ensure enough base is used to free-base the azetidine. Consider an aqueous workup with a base like NaHCO₃.[13] | |
| Formation of Side Products | Reaction of Boc₂O with other nucleophilic groups | If other nucleophiles (e.g., hydroxyl groups) are present, they may also react. Consider protecting other functional groups first. |
| Dimerization | For substrates with multiple reactive sites, this can be an issue.[14] Ensure slow addition of Boc₂O at a lower temperature. | |
| Difficult Purification | Excess Boc₂O or byproducts | During workup, wash with a solution of a nucleophilic amine scavenger (e.g., Si-Trisamine) to remove excess Boc₂O.[13] |
| Poor solubility of the product | Choose an appropriate solvent system for chromatography based on the polarity of the N-Boc protected product. | |
| Low Yield | Degradation of starting material or product | Azetidines can be sensitive to strong acids or bases. Ensure mild reaction conditions. Ring-opening can occur under harsh conditions.[1] |
Conclusion
The N-Boc protection of azetidine intermediates is a fundamental and enabling transformation in the synthesis of complex molecules for drug discovery and development. By understanding the reaction mechanism and carefully selecting the appropriate reaction conditions, researchers can efficiently and reliably protect the azetidine nitrogen, facilitating subsequent synthetic manipulations. The protocols and troubleshooting guide provided herein serve as a practical resource for scientists working with these valuable heterocyclic building blocks.
References
-
El-Faham, A., et al. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences, 12(6), 3746-3759. Retrieved from [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-264. Retrieved from [Link]
-
Coldham, I., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 138-141. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Štefan, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 983. Retrieved from [Link]
-
Ojima, I., et al. (2014). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Beilstein Journal of Organic Chemistry, 10, 1308-1315. Retrieved from [Link]
-
Chen, J. S., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 9925-9928. Retrieved from [Link]
-
Gámez-Montaño, R., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2625-2646. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]
-
Xu, J., et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 24-38. Retrieved from [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from [Link]
-
Liverpool John Moores University Research Online. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
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Reddit. (2014). Removal of Boc protecting group as workup?. r/chemistry. Retrieved from [Link]
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PubMed. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Retrieved from [Link]
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Application Notes: The Strategic Use of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine in Medicinal Chemistry
Executive Summary
This guide provides an in-depth technical overview of 1-(azetidin-3-yl)-N,N-dimethylmethanamine, a versatile diamine building block for medicinal chemistry. Azetidine-containing scaffolds have become increasingly vital in drug discovery, prized for their ability to impart favorable physicochemical and pharmacokinetic properties.[1] This document elucidates the strategic rationale for employing this specific building block, details its structural and physicochemical profile, provides robust, field-tested synthetic protocols for its incorporation into lead compounds, and presents a case study of its application in the development of potent kinase inhibitors. The protocols and insights are designed for immediate application by researchers, scientists, and drug development professionals engaged in lead optimization and the design of next-generation therapeutics.
The Strategic Rationale: Why Choose This Azetidine Building Block?
The incorporation of small, saturated heterocycles is a cornerstone of modern drug design, aimed at improving upon the limitations of earlier, more lipophilic and metabolically labile compounds. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of properties that make it a powerful tool for fine-tuning drug candidates.[1]
Key Advantages:
-
Enhanced Metabolic Stability: The azetidine ring is significantly more resistant to metabolic degradation, particularly N-dealkylation, compared to larger, more flexible rings like piperidine.[2] This shift away from linker metabolism can lead to a more predictable pharmacokinetic profile, a longer half-life, and a reduction in the formation of potentially undesirable metabolites.[2]
-
Improved Physicochemical Properties: The inherent ring strain and compact, rigid structure of azetidine provide a distinct three-dimensional exit vector for substituents, which can be exploited to optimize ligand-target interactions.[1] Furthermore, the azetidine nitrogen typically exhibits a lower pKa (in the range of 8.5-10.5) compared to piperidine (10.5-11.5), which can be crucial for modulating a compound's overall basicity, solubility, and cell permeability.[2]
-
Vector for Aqueous Solubility: The 3-((dimethylamino)methyl) side chain provides a second, tertiary amine. This dual-basic nature makes the building block an excellent tool for increasing the aqueous solubility of a parent molecule, a critical factor for achieving good oral bioavailability.
-
Novelty and Patentability: As a less conformationally flexible and more sp³-rich scaffold than traditional linkers, it provides access to novel chemical space, which is essential for developing new intellectual property.[1]
The decision to use 1-(azetidin-3-yl)-N,N-dimethylmethanamine is therefore a strategic one, aimed at simultaneously addressing metabolic stability, solubility, and target affinity.
Physicochemical & Structural Profile
A clear understanding of a building block's intrinsic properties is essential for predictive modeling and experimental design.
| Property | Value / Information | Source |
| IUPAC Name | 1-(azetidin-3-yl)-N,N-dimethylmethanamine | - |
| Synonyms | 3-((Dimethylamino)methyl)azetidine | - |
| CAS Number | 321890-22-6 (dihydrochloride salt) | [2] |
| Molecular Formula | C₆H₁₄N₂ | [2] |
| Molecular Weight | 114.19 g/mol (free base) | - |
| Calculated LogP | -0.3 (XLogP3 for N,N-dimethylazetidin-3-amine) | [3] |
| pKa (Predicted) | pKa₁ (Azetidine N-H): ~8.5 - 10.5 (Typical Range)pKa₂ (Side-Chain NMe₂): ~9.0 - 10.0 (Typical for tertiary amines) | [2] |
Scientist's Note: The LogP value suggests high hydrophilicity. The presence of two basic nitrogen atoms means the molecule's charge state, and thus its properties, will be highly dependent on pH. The azetidine nitrogen is expected to be slightly less basic than a corresponding piperidine. Precise pKa values for novel scaffolds should ideally be confirmed experimentally.
Core Applications & Synthetic Protocols
This building block is primarily used as a secondary amine for coupling reactions. The azetidine nitrogen is the point of attachment, leaving the dimethylamino group as a solubilizing tail. Below are detailed, self-validating protocols for two of the most common synthetic transformations.
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
This protocol describes a standard, robust method for coupling the building block to a carboxylic acid (R-COOH) using carbodiimide chemistry.
Workflow Diagram:
Caption: General workflow for EDC/HOBt mediated amide coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To a stirred solution of your carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq) in an anhydrous polar aprotic solvent (e.g., DCM or DMF, ~0.1 M concentration) under an inert atmosphere (N₂ or Ar), add 1-(azetidin-3-yl)-N,N-dimethylmethanamine (1.1 eq), followed by a tertiary amine base such as diisopropylethylamine (DIPEA, 2.5 eq).
-
Scientist's Note: HOBt is added to suppress racemization and improve efficiency by forming an activated HOBt ester, which is less prone to side reactions than the O-acylisourea intermediate alone. DIPEA is a non-nucleophilic base used to neutralize the HCl salt of the amine starting material and the HCl generated from the EDC coupling agent.
-
-
Reaction Initiation: Cool the reaction mixture to 0 °C using an ice-water bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise over 5 minutes.
-
Rationale: Cooling the mixture before adding the coupling agent helps to control the initial exothermic reaction and minimize the formation of byproducts. Portion-wise addition maintains a low concentration of the highly reactive EDC.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Upon completion, dilute the reaction mixture with the extraction solvent (e.g., DCM or Ethyl Acetate) and wash sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.
-
Rationale: The NaHCO₃ wash removes unreacted HOBt and the carboxylic acid starting material. The resulting urea from EDC is often water-soluble and is removed during the aqueous washes.
-
-
Purification & Characterization: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or reverse-phase HPLC. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Protocol 2: Reductive Amination
This protocol allows for the formation of a C-N bond between the azetidine nitrogen and a carbonyl compound (an aldehyde or ketone) in a one-pot procedure.
Reaction Scheme:
Sources
Application Notes & Protocols for High-Throughput Screening of Azetidine-Based Libraries
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has secured its position as a privileged structure in medicinal chemistry.[1][2] Its significance stems from its presence in numerous biologically active compounds and its unique structural properties. The inherent ring strain of the azetidine moiety imparts a degree of conformational rigidity, presenting appended functional groups in well-defined three-dimensional space, which can lead to potent and selective interactions with biological targets.[1] This has led to the exploration of azetidine-containing compounds across a multitude of disease areas, including oncology, neuroscience, and infectious diseases.[2][3] For instance, various derivatives have been investigated as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), G-protein coupled receptors (GPCRs), and as novel antibacterial agents.[1][2][3][4]
The construction of diverse chemical libraries based on the azetidine core allows for a broad exploration of chemical space.[5][6][7] High-Throughput Screening (HTS) is the engine that drives the rapid evaluation of these libraries against biological targets, making the development of robust, miniaturized, and automated assays paramount to identifying promising lead compounds efficiently.[5][8] This guide provides an in-depth overview of HTS methodologies tailored for azetidine-based libraries, detailing both biochemical and cell-based assay protocols and explaining the rationale behind key experimental choices.
Pillar 1: HTS Campaign Strategy & Workflow
A successful HTS campaign is a multi-stage process designed to triage large compound libraries to a manageable number of high-quality hits. The process must be a disciplined, multi-disciplinary approach that combines biology, chemistry, automation, and informatics to distinguish true biological modulators from assay artifacts and false positives.[9]
The typical HTS workflow is a cascade of experiments with increasing complexity and biological relevance.
-
Primary Screen: The entire compound library is screened at a single, high concentration to identify initial "hits." This stage prioritizes speed and cost-effectiveness, using a robust and highly automated assay.[10][11]
-
Hit Confirmation: Hits from the primary screen are re-tested under the same conditions to eliminate experimental errors and confirm activity.
-
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values). This step is crucial for ranking compounds and establishing a preliminary structure-activity relationship (SAR).[10][11]
-
Secondary & Orthogonal Assays: Potent compounds are further profiled in different, often more complex or physiologically relevant, assays. This helps to validate the mechanism of action and filter out compounds that interfere with the primary assay technology.
-
Hit-to-Lead Optimization: The most promising hits undergo medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties.
The choice between a biochemical and a cell-based assay for the primary screen is a critical decision driven by the target and the research question.
-
Biochemical Assays: Performed in a cell-free system, these assays directly measure the interaction between a compound and a purified target, such as an enzyme or receptor.[10] They offer high reproducibility and provide direct evidence of target engagement but lack the context of the cellular environment.[10]
-
Cell-Based Assays: Conducted with living cells, these assays measure a compound's effect on a cellular pathway or process.[10] They provide greater physiological relevance, accounting for factors like cell permeability and metabolism, but can be more variable and the direct target may not always be clear.[10][12]
Below is a generalized workflow for an HTS campaign.
Experimental Protocol:
-
Materials:
-
Purified, active human STAT3 protein.
-
Fluorescently labeled DNA probe (e.g., 5'-FAM-GGT GCA GAT TCC CCG AAA TGA TGA-3').
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
Azetidine compound library (10 mM in DMSO).
-
Positive Control: Known STAT3 inhibitor (e.g., S3I-201). [13] * 384-well, low-volume, black, flat-bottom plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Compound Plating: Dispense 50 nL of each library compound, positive control, or DMSO (negative control) into the wells of the 384-well plate using an acoustic dispenser. This minimizes solvent effects.
-
STAT3 Addition: Add 10 µL of STAT3 protein diluted in Assay Buffer to each well. The final concentration should be optimized for a robust assay window (typically in the low nM range).
-
Incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow for compound-protein binding equilibrium.
-
Probe Addition: Add 10 µL of the fluorescent DNA probe diluted in Assay Buffer to each well to initiate the binding reaction.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Signal Detection: Measure fluorescence polarization on a suitable plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis: Calculate the percent inhibition for each compound relative to the high (DMSO) and low (positive control) polarization signals.
-
Protocol 2: Screening for Covalent Azetidine Fragments
Application Note: Covalent fragment-based drug discovery is a powerful strategy to obtain potent and selective inhibitors. [14][15]Azetidine libraries can be designed with mildly electrophilic "warheads" to form a covalent bond with a non-catalytic cysteine residue on a target protein. Screening these libraries requires methods that can directly detect this irreversible binding. Intact protein mass spectrometry is a highly effective, label-free method for this purpose. [14] Experimental Protocol (Intact Protein Mass Spectrometry):
-
Materials:
-
Purified target protein with an accessible cysteine residue.
-
Electrophilic azetidine fragment library (10 mM in DMSO).
-
Incubation Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl.
-
Quenching/Denaturing Solution: Acetonitrile with 0.1% formic acid.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Procedure:
-
Compound Pooling: To increase throughput, library fragments can be screened in pools (e.g., 5 compounds per well). [14] 2. Incubation: In a 384-well plate, incubate the target protein (e.g., 5 µM) with each compound pool (e.g., 100 µM final concentration per fragment) for a defined period (e.g., 1-4 hours) at room temperature. Include DMSO controls.
-
Reaction Quench: Stop the reaction by adding an equal volume of quenching solution.
-
Sample Desalting: Desalt the samples using an automated solid-phase extraction method to remove non-volatile buffer components.
-
Mass Spectrometry Analysis: Analyze the samples via direct infusion or rapid liquid chromatography coupled to the mass spectrometer.
-
Data Analysis: Deconvolute the resulting spectra to determine the intact mass of the protein. A mass shift corresponding to the molecular weight of a fragment indicates a covalent binding event. Hits from pools are then de-convoluted by screening the individual fragments.
-
Pillar 3: Cell-Based Assay Protocols for Azetidine Libraries
Cell-based assays provide crucial information on a compound's activity in a more biologically representative system.
Protocol 1: Antiproliferative Assay in Cancer Cell Lines
Application Note: A primary goal of screening for novel anticancer agents is to identify compounds that inhibit cell proliferation. [1]The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used HTS method that quantifies ATP, an indicator of metabolically active cells. [10]A decrease in the luminescent signal corresponds to a reduction in cell viability. This protocol is suitable for screening an azetidine library against a panel of cancer cell lines.
Experimental Protocol:
-
Materials:
-
Cancer cell line(s) of interest (e.g., HCT116, U937). [10] * Complete cell culture medium.
-
Azetidine compound library (dissolved in DMSO).
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
384-well, white, clear-bottom cell culture plates.
-
Luminometer plate reader.
-
-
Procedure:
-
Cell Plating: Seed cells into 384-well plates at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Addition: Add 50-100 nL of library compounds to the wells. Include DMSO-only (negative control) and positive control wells.
-
Incubation: Return plates to the incubator for 72 hours. This duration allows for effects on cell division to become apparent.
-
Reagent Preparation & Addition: Equilibrate the CellTiter-Glo® reagent and the cell plates to room temperature. Add a volume of reagent equal to the volume of media in each well.
-
Signal Development: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Signal Detection: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent viability for each compound relative to the positive and negative controls.
-
Protocol 2: GPCR Screening via Second Messenger Readout
Application Note: G-protein coupled receptors (GPCRs) are a major class of drug targets. [16]Their activation by a ligand initiates intracellular signaling cascades, often involving second messengers like cyclic AMP (cAMP) for Gs- and Gi-coupled receptors, or calcium (Ca²⁺) for Gq-coupled receptors. [4][16]HTS assays can be designed to quantify these changes. This protocol describes a generic framework for a cAMP detection assay using a technology like GloSensor™ or HTRF.
Experimental Protocol (cAMP Assay):
-
Materials:
-
A stable cell line expressing the GPCR of interest (e.g., HEK293). For Gi-coupled receptors, co-treatment with forskolin is needed to stimulate basal cAMP levels.
-
Assay medium (e.g., HBSS with 20 mM HEPES).
-
Azetidine compound library (dissolved in DMSO).
-
Positive Control: A known agonist or antagonist for the target GPCR.
-
cAMP detection kit (e.g., luminescence- or fluorescence-based).
-
384-well, white assay plates.
-
Luminometer or fluorescence plate reader.
-
-
Procedure:
-
Cell Plating: Plate cells expressing the GPCR target in 384-well plates and grow overnight.
-
Compound Addition: Pre-incubate cells with the azetidine compounds (for antagonist screening) or add them directly (for agonist screening).
-
Agonist/Forskolin Addition: For antagonist screening, add a known agonist at its EC₈₀ concentration. For Gi-coupled receptor agonist screening, add forskolin to stimulate adenylyl cyclase.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C to allow for GPCR signaling.
-
Lysis and Detection: Add the cAMP detection reagents according to the manufacturer's protocol. This typically involves cell lysis and interaction with a biosensor that generates a signal proportional to the cAMP concentration. [17] 6. Signal Detection: Read the plate on the appropriate instrument (luminometer or HTRF reader).
-
Data Analysis: Normalize the data to controls. For agonists, calculate % activation. For antagonists, calculate % inhibition of the agonist response.
-
Below is a diagram illustrating a canonical GPCR signaling pathway that can be targeted for screening.
Pillar 4: Data Presentation & Interpretation
The output of an HTS campaign is a vast amount of data that requires careful analysis to identify true hits. [11][18]Data should be normalized and quality-controlled before hit selection.
Table 1: Representative Data from a Primary Screen for STAT3 Inhibitors
| Compound ID | Conc. (µM) | Raw FP Signal (mP) | % Inhibition | Hit Call |
| DMSO Ctrl | N/A | 250 | 0% | - |
| Pos. Ctrl | 10 | 50 | 100% | - |
| AZ-00123 | 10 | 245 | 2.5% | No |
| AZ-00456 | 10 | 110 | 70.0% | Yes |
| AZ-00789 | 10 | 198 | 26.0% | No |
Calculation: % Inhibition = (1 - (Signal_Compound - Signal_PosCtrl) / (Signal_DMSO - Signal_PosCtrl)) * 100
Table 2: Dose-Response Data for a Confirmed Hit
| Compound ID | Log Conc. (M) | % Viability |
| AZ-00456 | -7.0 | 98.5% |
| AZ-00456 | -6.5 | 91.2% |
| AZ-00456 | -6.0 | 75.4% |
| AZ-00456 | -5.5 | 51.3% |
| AZ-00456 | -5.0 | 22.1% |
| AZ-00456 | -4.5 | 5.8% |
Resulting IC₅₀ for AZ-00456 from this data would be approximately 3.0 µM.
Conclusion
The azetidine scaffold represents a rich starting point for the discovery of novel chemical probes and therapeutic agents. The success of any screening campaign hinges on the selection and meticulous execution of appropriate high-throughput assays. By leveraging automated, robust biochemical and cell-based screening platforms, researchers can efficiently navigate vast chemical libraries to identify azetidine-based compounds with desired biological activities. The protocols and strategies outlined in this guide provide a comprehensive framework for initiating and conducting effective HTS campaigns, ultimately accelerating the journey from library synthesis to lead discovery.
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Application Notes and Protocols for the Use of GABA Uptake Inhibitors in Neurological Models
Intended Audience: Researchers, scientists, and drug development professionals in the fields of neuroscience, pharmacology, and neurology.
Abstract: This document provides a comprehensive guide to the application of gamma-aminobutyric acid (GABA) uptake inhibitors in preclinical neurological models. It delves into the molecular mechanisms of GABA transporters, offers detailed protocols for in vitro and in vivo experimental assays, and presents a comparative analysis of common GABA uptake inhibitors. The aim is to equip researchers with the necessary knowledge and methodologies to effectively evaluate the therapeutic potential of these compounds in models of epilepsy, anxiety, and neuropathic pain.
Introduction: The GABAergic System and the Role of GABA Transporters
The delicate balance between excitatory and inhibitory neurotransmission is fundamental to proper central nervous system (CNS) function. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain, and its signaling is crucial for regulating neuronal excitability.[1] Dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and chronic pain.[2][3]
The action of GABA in the synaptic cleft is terminated by its removal via specific GABA transporters (GATs). These transporters are sodium- and chloride-dependent members of the solute carrier 6 (SLC6) family.[2] By actively reuptaking GABA into presynaptic neurons and surrounding glial cells, GATs play a pivotal role in controlling the duration and spatial extent of GABAergic signaling.
Four distinct GAT subtypes have been identified: GAT1 (SLC6A1), GAT2 (SLC6A13), GAT3 (SLC6A11), and the betaine/GABA transporter 1 (BGT1; SLC6A12).[2][3] GAT1 and GAT3 are the major GABA transporters in the brain.[4] GAT1 is predominantly found on neurons, while GAT3 is primarily localized to astrocytes.[3][5] GAT2 and BGT1 are expressed at lower levels in the brain, with some localization to the meninges.[2][6] This differential distribution suggests distinct roles for each transporter subtype in modulating synaptic and extrasynaptic GABA concentrations.
Inhibiting GABA uptake is a validated therapeutic strategy to enhance GABAergic neurotransmission and restore inhibitory tone.[7] By blocking GATs, these inhibitors increase the concentration and residence time of GABA in the synaptic cleft, thereby potentiating the activity of GABA receptors. This application note will provide a detailed guide for researchers to investigate the effects of GABA uptake inhibitors in relevant preclinical models.
Mechanism of Action of GABA Uptake Inhibitors
GABA uptake inhibitors competitively or non-competitively block the binding of GABA to GATs, thereby preventing its reuptake from the extracellular space. This leads to an accumulation of GABA in the synapse, enhancing both phasic (synaptic) and tonic (extrasynaptic) GABAergic inhibition. The specific pharmacological effect of an inhibitor depends on its selectivity for the different GAT subtypes.
Figure 1: Mechanism of GABA uptake inhibition at a synapse.
Comparative Pharmacology of GABA Uptake Inhibitors
A variety of GABA uptake inhibitors with differing potencies and selectivities for the GAT subtypes have been developed. The choice of inhibitor for a particular study will depend on the specific research question and the desired pharmacological profile.
| Inhibitor | GAT1 IC₅₀ (µM) | GAT2 IC₅₀ (µM) | GAT3 IC₅₀ (µM) | BGT1 IC₅₀ (µM) | Key Characteristics & References |
| Tiagabine | 0.07 | >100 | >100 | >100 | Highly selective for GAT1. Clinically approved for epilepsy.[8] |
| SKF-89976A | 7.3 | 550 | 944 | 7210 | Potent GAT1 inhibitor, with weaker effects on other GATs.[9] |
| NO-711 | 1.07 | 740 | 350 | 3570 | Potent and selective GAT1 inhibitor.[9] |
| (S)-SNAP-5114 | >100 | ~20 | ~5 | - | Semi-selective for GAT-2 and GAT-3, with higher affinity for GAT-3.[10] |
| EF1502 | - | - | - | - | Inhibits both GAT1 and BGT1.[11] |
Table 1: Comparative inhibitory activities (IC₅₀) of selected GABA uptake inhibitors at the four human GAT subtypes. Note: IC₅₀ values can vary depending on the experimental conditions and assay used. The data presented here are compiled from multiple sources for comparative purposes.
In Vitro Application Protocols
In vitro assays are essential for determining the potency, selectivity, and mechanism of action of GABA uptake inhibitors.
[³H]GABA Uptake Assay in Synaptosomes
This assay directly measures the inhibition of GABA transport into isolated nerve terminals (synaptosomes).
Objective: To determine the IC₅₀ of a test compound for inhibiting GABA uptake.
Figure 2: Workflow for the [³H]GABA uptake assay in synaptosomes.
Protocol:
-
Synaptosome Preparation: Isolate crude synaptosomes from the desired brain region (e.g., cortex, hippocampus) of rodents using standard subcellular fractionation techniques.
-
Assay Buffer: Prepare a suitable buffer (e.g., Krebs-Ringer-HEPES) containing appropriate concentrations of ions (Na⁺, Cl⁻, K⁺, Ca²⁺, Mg²⁺) and glucose.
-
Incubation:
-
In a 96-well plate, add synaptosomes (30-80 µg protein) to each well.[12]
-
Add the test compound at various concentrations or vehicle control.
-
Pre-incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]GABA.
-
Incubate for a short period (e.g., 1-10 minutes) at 37°C with gentle agitation.[13][14]
-
-
Termination and Scintillation Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound [³H]GABA.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GAT inhibitor like tiagabine) from the total uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Electrophysiological Recording in Brain Slices
This technique allows for the functional assessment of GABA uptake inhibitors on synaptic transmission in a more intact neural circuit.
Objective: To measure the effect of a test compound on GABAergic inhibitory postsynaptic currents (IPSCs).
Protocol:
-
Brain Slice Preparation:
-
Acutely prepare brain slices (e.g., 300-400 µm thick) from the desired brain region (e.g., hippocampus) of rodents using a vibratome.[15]
-
Maintain slices in an interface or submerged chamber continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF).
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings from neurons of interest (e.g., CA1 pyramidal neurons).[16]
-
Record spontaneous or evoked IPSCs. To isolate GABAergic currents, experiments are typically performed in the presence of glutamate receptor antagonists (e.g., CNQX and AP5).
-
-
Drug Application:
-
Establish a stable baseline recording of IPSCs.
-
Bath-apply the GABA uptake inhibitor at the desired concentration.
-
Record the changes in the amplitude, frequency, and decay kinetics of the IPSCs.
-
-
Data Analysis:
-
Measure the parameters of the IPSCs before and after drug application.
-
An increase in the decay time of IPSCs is indicative of reduced GABA clearance from the synaptic cleft.
-
Statistical analysis is used to determine the significance of the drug's effect.
-
In Vivo Application Protocols in Neurological Models
In vivo models are crucial for evaluating the therapeutic potential of GABA uptake inhibitors in the context of a whole organism.
Seizure Models
Objective: To assess the anticonvulsant activity of a test compound.
-
Maximal Electroshock (MES) Seizure Model: This model is used to identify compounds effective against generalized tonic-clonic seizures.[9][17]
-
Procedure: A brief electrical stimulus is delivered through corneal or ear-clip electrodes to induce a tonic hindlimb extension seizure.
-
Endpoint: The ability of the test compound to prevent the tonic hindlimb extension.
-
Protocol:
-
Administer the test compound or vehicle to rodents.
-
At the time of predicted peak effect, deliver the electrical stimulus (e.g., 50 mA for 0.2 s in mice, 150 mA for 0.2 s in rats).[18][19]
-
Observe the animal for the presence or absence of tonic hindlimb extension.
-
Calculate the percentage of animals protected in each treatment group.
-
-
-
Pentylenetetrazol (PTZ)-Induced Seizure Model: This model is used to identify compounds effective against myoclonic and absence seizures.[20][21][22]
-
Procedure: A sub-convulsive dose of PTZ, a GABA-A receptor antagonist, is administered to induce clonic seizures.
-
Endpoint: The ability of the test compound to prevent or delay the onset of clonic seizures.
-
Protocol:
-
Administer the test compound or vehicle to rodents.
-
After a predetermined time, administer PTZ (e.g., 35-60 mg/kg, i.p. in mice).[20]
-
Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity using a standardized scale (e.g., Racine scale).
-
Compare the seizure scores and latencies to seizure onset between treatment groups.
-
-
Anxiety Models
Objective: To evaluate the anxiolytic-like effects of a test compound.
-
Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces.[1][23][24][25]
-
Procedure: The maze consists of two open and two enclosed arms. Anxiolytic compounds increase the time spent in and the number of entries into the open arms.
-
Protocol:
-
Administer the test compound or vehicle to rodents.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).[1]
-
Record the time spent in and the number of entries into each arm using a video-tracking system.
-
Analyze the data to determine the effect of the compound on anxiety-like behavior.
-
-
Neuropathic Pain Models
Objective: To assess the analgesic efficacy of a test compound in a model of chronic pain.
-
Chronic Constriction Injury (CCI) Model: This model involves loose ligation of the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia.[26][27][28]
-
Procedure: Four loose ligatures are placed around the common sciatic nerve.
-
Endpoint: Reversal of mechanical allodynia or thermal hyperalgesia.
-
Protocol:
-
Induce CCI in rodents.
-
Allow several days for the development of neuropathic pain behaviors.
-
Assess baseline pain sensitivity using the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.
-
Administer the test compound or vehicle.
-
Re-assess pain sensitivity at various time points after drug administration.
-
Compare the withdrawal thresholds or latencies between treatment groups.
-
-
-
Spared Nerve Injury (SNI) Model: This model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the remaining branch intact.[17][22][29]
-
Procedure: The tibial and common peroneal nerves are ligated and cut, while the sural nerve is left intact.[29]
-
Endpoint: Reversal of mechanical allodynia in the territory of the spared sural nerve.
-
Protocol: The protocol is similar to the CCI model, with pain sensitivity being assessed on the lateral side of the paw, which is innervated by the sural nerve.
-
-
Von Frey Test for Mechanical Allodynia: This is a common method for assessing mechanical sensitivity in rodents.[7][30][31][32][33]
-
Procedure: Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the stimulus intensity required to elicit a withdrawal response.
-
Protocol:
-
Place the animal on an elevated mesh platform and allow it to acclimatize.
-
Apply von Frey filaments of increasing stiffness to the mid-plantar surface of the paw.
-
The lowest filament that elicits a brisk withdrawal response is considered the paw withdrawal threshold.
-
The "up-down" method is often used to determine the 50% withdrawal threshold.[31]
-
-
Conclusion and Future Directions
GABA uptake inhibitors represent a promising class of compounds for the treatment of various neurological disorders. The protocols and information provided in this application note offer a framework for the preclinical evaluation of these compounds. Future research should focus on the development of inhibitors with improved selectivity for specific GAT subtypes, which may offer enhanced therapeutic efficacy and reduced side effects. Further investigation into the roles of the less-studied GAT2 and BGT1 transporters in CNS function and disease is also warranted.[18] The application of these inhibitors in a wider range of neurological and psychiatric models will continue to expand our understanding of the therapeutic potential of modulating the GABAergic system.
References
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Bio-protocol. (2018). Spared Nerve Injury Model of Neuropathic Pain in Mice. [Link]
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JoVE. (2025). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. [Link]
-
Bio-protocol. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. [Link]
-
Springer Nature Experiments. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. [Link]
-
PSPP Home. (n.d.). Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. [Link]
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PMC - NIH. (n.d.). Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. [Link]
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PubMed. (n.d.). Pentylenetetrazol (PTZ) kindling model of epilepsy. [Link]
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PubMed. (2019). Structural and molecular aspects of betaine-GABA transporter 1 (BGT1) and its relation to brain function. [Link]
-
JoVE. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. [Link]
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Charles River. (n.d.). Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. [Link]
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Wikipedia. (n.d.). GABA transporter. [Link]
-
PMC. (2012). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. [Link]
-
PubMed Central. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. [Link]
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Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Rat. [Link]
-
Frontiers. (2014). The betaine/GABA transporter and betaine: roles in brain, kidney, and liver. [Link]
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JoVE. (2011). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. [Link]
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PMC - PubMed Central. (n.d.). GABA and Glutamate Transporters in Brain. [Link]
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Taylor & Francis Online. (2024). Ways of modulating GABA transporters to treat neurological disease. [Link]
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ResearchGate. (n.d.). IC 50 values for inhibition of GABA uptake in neurons, astrocytes, and cloned mouse GABA transporters expressed in HEK cells. [Link]
-
PubMed. (n.d.). The GABA transporter and its inhibitors. [Link]
-
protocols.io. (2023). Elevated plus maze protocol. [Link]
-
Frontiers. (2011). Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia. [Link]
-
protocols.io. (2011). Single cell electrophysiologic recordings in hippocampal slices. [Link]
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protocols.io. (2023). Elevated plus maze protocol. [Link]
-
bioRxiv. (2025). Structural basis for selective inhibition of human GABA transporter GAT3. [Link]
-
PubMed. (n.d.). Pharmacology of GABA. [Link]
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PMC - NIH. (2008). Elevated Plus Maze for Mice. [Link]
-
PMC. (n.d.). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. [Link]
-
ResearchGate. (n.d.). Novel mouse GABA uptake inhibitors with enhanced inhibitory activity toward mGAT3/4 and their effect on pain threshold in mice. [Link]
-
PMC. (n.d.). GABA and Central Neuropathic Pain following Spinal Cord Injury. [Link]
-
Frontiers. (2013). GABA and Glutamate Transporters in Brain. [Link]
-
PMC - PubMed Central. (n.d.). The etiological contribution of GABAergic plasticity to the pathogenesis of neuropathic pain. [Link]
-
PMC - PubMed Central. (2019). The neuropathic pain: An overview of the current treatment and future therapeutic approaches. [Link]
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protocols.io. (2025). Hippocampal slice preparation for electrophysiology. [Link]
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PMC - PubMed Central. (n.d.). Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia. [Link]
-
ResearchGate. (n.d.). The time course of [³H]GABA uptake by the synaptosomes in the control.... [Link]
-
ResearchGate. (n.d.). Time course of [³H]GABA uptake by synaptosomes in control (1) and in.... [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. [Link]
-
PMC - PubMed Central. (n.d.). GABA and Glutamate Transporters in Brain. [Link]
-
PMC - NIH. (n.d.). Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures. [Link]
-
PMC - PubMed Central. (2022). Structural basis of GABA reuptake inhibition. [Link]
-
PubMed. (n.d.). GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS). [Link]
-
PMC - PubMed Central. (n.d.). Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia. [Link]
Sources
- 1. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | GABA and Glutamate Transporters in Brain [frontiersin.org]
- 5. GABA and Glutamate Transporters in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. Brain tissue expression of GATA2 - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The betaine/GABA transporter and betaine: roles in brain, kidney, and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GAD2 Expression Defines a Class of Excitatory Lateral Habenula Neurons in Mice that Project to the Raphe and Pontine Tegmentum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brain tissue expression of GAD2 - Summary - The Human Protein Atlas [proteinatlas.org]
- 13. Brain tissue expression of GOT2 in gigantocellular reticular nuclei, medullary - The Human Protein Atlas [proteinatlas.org]
- 14. Neuropharmacology of Neuropathic Pain: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 16. Spared Nerve Injury Model of Neuropathic Pain [bio-protocol.org]
- 17. Frontiers | The betaine/GABA transporter and betaine: roles in brain, kidney, and liver [frontiersin.org]
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- 19. What are BGT1 inhibitors and how do they work? [synapse.patsnap.com]
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- 21. The spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 27. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
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- 31. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 32. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 33. Structural and molecular aspects of betaine-GABA transporter 1 (BGT1) and its relation to brain function - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine
Welcome to the technical support center for the synthesis of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Introduction
1-(Azetidin-3-yl)-N,N-dimethylmethanamine is a valuable building block in medicinal chemistry, often incorporated into larger molecules to modulate their physicochemical and pharmacological properties. The synthesis of this small, strained heterocyclic compound can be challenging, with potential pitfalls that can lead to low yields and difficult purifications. This guide provides a comprehensive overview of a reliable synthetic route, highlighting critical parameters and offering solutions to common problems.
Recommended Synthetic Pathway
A robust and widely applicable method for the synthesis of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine involves a two-step sequence starting from commercially available tert-butyl 3-oxoazetidine-1-carboxylate. This pathway consists of a reductive amination followed by a deprotection step.
Caption: Recommended synthetic pathway for 1-(Azetidin-3-yl)-N,N-dimethylmethanamine.
Part 1: Troubleshooting Guide & FAQs - Reductive Amination
This section addresses common issues encountered during the reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with dimethylamine.
Experimental Protocol: Reductive Amination
-
To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) at 0 °C, add a 2 M solution of dimethylamine in THF (1.2 eq).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| Stoichiometry | Amine (1.2 eq), Reducing Agent (1.5 eq) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Expected Yield | 75-90% |
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish and the starting material is not fully consumed, even after 16 hours. What could be the issue?
A1: Several factors could contribute to a slow or incomplete reaction:
-
Reagent Quality: Ensure that the sodium triacetoxyborohydride is fresh and has been stored under anhydrous conditions. Over time, it can degrade, leading to reduced activity.
-
Moisture: The presence of excessive moisture can quench the reducing agent and hydrolyze the intermediate iminium ion. Use anhydrous solvents and handle reagents in a dry environment.
-
Temperature: While the reaction is initiated at 0 °C, it requires warming to room temperature to proceed to completion. Ensure the reaction is not kept at low temperatures for an extended period.
-
Steric Hindrance: While less of an issue with dimethylamine, more sterically hindered amines may react slower.
Troubleshooting Steps:
-
Check Reagent Activity: Test your NaBH(OAc)₃ on a simpler, known reductive amination to confirm its activity.
-
Add Additional Reagents: If the reaction has stalled, you can try adding another portion of dimethylamine (0.5 eq) and NaBH(OAc)₃ (0.5 eq) and continue stirring.
-
Increase Temperature: Gently warming the reaction to 30-35 °C can sometimes drive it to completion, but monitor for potential side product formation.
Q2: I am observing a significant amount of a side product with a mass corresponding to the starting ketone being reduced to an alcohol. How can I prevent this?
A2: The formation of tert-butyl 3-hydroxyazetidine-1-carboxylate is a common side reaction in this process.
-
Cause: This occurs if the hydride from NaBH(OAc)₃ directly reduces the ketone carbonyl group before the iminium ion has a chance to form.
-
Prevention:
-
Order of Addition: It is crucial to pre-mix the ketone and the amine to allow for the formation of the hemiaminal and subsequently the iminium ion before adding the reducing agent.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is generally preferred over stronger reducing agents like sodium borohydride (NaBH₄) because it is less likely to reduce the ketone directly. If you are using NaBH₄, switching to NaBH(OAc)₃ is highly recommended.[1]
-
Sources
Technical Support Center: Azetidine Derivative Synthesis
Welcome to the technical support center for azetidine derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing and handling these valuable, yet challenging, four-membered heterocycles. The inherent ring strain of azetidines, while a source of unique reactivity, presents distinct synthetic hurdles.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent and critical problems encountered during the synthesis of azetidine derivatives. Each answer delves into the root cause of the issue and provides a logical, step-by-step workflow for resolution.
Q1: My intramolecular cyclization is resulting in very low yields of the desired azetidine. What's going wrong?
Answer: Low yields in azetidine formation via intramolecular cyclization are a classic challenge, primarily because the formation of a strained four-membered ring is both entropically and enthalpically disfavored.[4] This high activation barrier allows lower-energy side reactions to dominate.
Common Causes & The Chemistry Behind Them:
-
Intermolecular Reactions: At high concentrations, the reactive ends of two different precursor molecules are more likely to find each other than the two ends of the same molecule. This leads to the formation of dimers and polymers instead of the desired intramolecular cyclization.[4]
-
Elimination Reactions: If your precursor contains a good leaving group, β-elimination to form an alkene can be a significant competing pathway, especially in the presence of a base.[4]
-
Poor Leaving Group: An inefficient leaving group (e.g., -OH without activation) will slow down the desired SN2 cyclization, giving more time for side reactions to occur.
-
Product Instability: The newly formed azetidine, particularly if N-unsubstituted, can be nucleophilic enough to react with the starting material (a γ-haloamine, for instance), leading to undesired side products and reducing the yield.[4]
Troubleshooting Workflow & Protocol:
To systematically address this issue, follow this workflow. The key principle is to favor the intramolecular pathway.
Caption: Troubleshooting workflow for low yields in azetidine cyclization.
Experimental Protocol: Improved Azetidine Synthesis via N-Protection and Hydroxyl Activation
This protocol demonstrates the cyclization of an N-protected amino alcohol, a method that often provides higher and more reliable yields than direct cyclization of haloamines.[4][5]
-
Protection: Dissolve 3-amino-1-propanol (1.0 eq) in dichloromethane (DCM). Add triethylamine (2.2 eq). Cool the solution to 0°C and slowly add trityl chloride (1.1 eq). Stir at room temperature until TLC analysis shows complete consumption of the starting material. Perform an aqueous workup to isolate the N-trityl-3-amino-1-propanol. The bulky trityl group prevents intermolecular side reactions at the nitrogen atom.
-
Activation of Hydroxyl Group: Dissolve the N-trityl-3-amino-1-propanol (1.0 eq) in DCM and cool to 0°C. Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq). The hydroxyl group is converted to a mesylate, which is an excellent leaving group.
-
Cyclization: In a separate flask, prepare a suspension of a strong, non-nucleophilic base like sodium hydride (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., Argon). Add the solution of the N-trityl-3-(mesyloxy)propylamine dropwise to the NaH suspension at 0°C or room temperature. The use of a strong base ensures rapid deprotonation of the amine to initiate cyclization.
-
Workup & Deprotection: After the reaction is complete (monitor by TLC), quench carefully with water. Extract the product, dry the organic layer, and concentrate. The trityl group can be removed under acidic conditions (e.g., TFA in DCM) to yield the parent azetidine.
Q2: My reaction is producing a mixture of azetidine and a five-membered ring (pyrrolidine). How can I improve regioselectivity?
Answer: The formation of a five-membered pyrrolidine ring is often kinetically and thermodynamically favored over the strained four-membered azetidine ring. This is a common issue in reactions involving, for example, the intramolecular aminolysis of epoxides. According to Baldwin's rules, the 4-exo-tet cyclization to form azetidine can be disfavored. However, you can steer the reaction towards the desired product by carefully selecting your catalyst and substrate geometry.
Causality & Solution: Lewis Acid Catalysis
Recent studies have shown that the choice of Lewis acid catalyst is critical for controlling regioselectivity in the aminolysis of epoxy amines. Specifically, Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has proven highly effective in catalyzing the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields, suppressing the formation of the pyrrolidine byproduct.[6][7][8]
The proposed mechanism suggests that the lanthanum catalyst coordinates with the substrate in a way that favors the attack at the C3 position (4-exo-tet cyclization) over the C4 position (5-endo-tet cyclization).[6]
Caption: La(OTf)₃ catalysis favors the 4-exo-tet pathway for azetidine synthesis.
General Protocol for Regioselective Azetidine Synthesis [7][9]
-
Setup: To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add La(OTf)₃ (5 mol%) at room temperature under an argon atmosphere. DCE has been found to be a superior solvent for this transformation compared to others like benzene.[6]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to 0°C. Quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to isolate the azetidine product.
Q3: My azetidine derivative decomposes during purification on silica gel or upon storage. How can I improve its stability?
Answer: The instability of azetidines is a direct consequence of their ring strain (approx. 25.4 kcal/mol).[1] They are susceptible to ring-opening reactions, particularly under acidic conditions.[10][11][12] Silica gel is weakly acidic and can be sufficient to catalyze the decomposition of sensitive azetidines during chromatography.
Mechanism of Decomposition:
The decomposition is often an acid-mediated intramolecular ring-opening. The azetidine nitrogen is protonated, making the ring highly susceptible to nucleophilic attack.[12] If a pendant nucleophilic group (like an amide) is present in the molecule, it can attack one of the ring carbons, leading to cleavage.[11][12]
Caption: The mechanism of acid-catalyzed decomposition of azetidines.
Stabilization & Purification Strategies:
-
Neutralize Silica Gel: Before performing column chromatography, wash the silica gel with a solution of a non-nucleophilic base, like triethylamine in your eluent system (e.g., 1% Et₃N in Hexane/EtOAc), and then flush with the pure eluent. This deactivates the acidic sites on the silica surface.
-
Use Alternative Media: Consider using neutral alumina or a reverse-phase (C18) column for purification if your compound is compatible.
-
Keep it Cold: Perform all purification and concentration steps at low temperatures to minimize decomposition. Store the final compound at -20°C under an inert atmosphere.
-
Protecting Groups: The stability of the azetidine nitrogen is highly dependent on its substituent. Electron-withdrawing groups (like Boc or sulfonyl groups) decrease the basicity (pKa) of the nitrogen, making it less prone to protonation and subsequent degradation.[12][13] If possible, keep the nitrogen protected until the final step of your synthesis.
-
Salt Formation: If the final product is a free base, consider converting it to a stable crystalline salt (e.g., hydrochloride, tartrate) for long-term storage, provided the salt formation conditions do not induce degradation.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most common synthetic routes to azetidines? | The most prevalent methods include: 1) Intramolecular cyclization of γ-amino alcohols or γ-haloamines.[3][4] 2) [2+2] Cycloadditions , such as the aza-Paterno-Büchi reaction.[1] 3) Ring contraction of larger heterocycles like pyrrolidinones.[5] 4) Intramolecular C-H amination , often catalyzed by palladium.[1][5] 5) Aminolysis of epoxides , which can be highly regioselective.[6][8] |
| How do I choose the correct N-protecting group? | The choice depends on the reaction conditions you plan to use. Boc (tert-butoxycarbonyl) is very common; it's stable to basic and nucleophilic conditions but is easily removed with acid (e.g., TFA).[13][14] Cbz (Carboxybenzyl) is removed by hydrogenolysis, which is useful if your molecule is acid-sensitive. Sulfonyl groups (e.g., Tosyl, Nosyl) are robust and electron-withdrawing, increasing the stability of the ring, but require harsher conditions for removal. Trityl (Tr) is bulky, preventing intermolecular reactions, and is removed under mild acidic conditions.[4] |
| Can I perform functionalization on the azetidine ring itself? | Yes, C-H functionalization and lithiation-electrophile trapping are established methods for elaborating the azetidine scaffold.[1][15] For example, using an N-activating group like N-thiopivaloyl or N-Botc can facilitate deprotonation at the α-carbon, allowing for the introduction of various electrophiles.[15] |
| My azetidine derivative needs to be water-soluble. Any suggestions? | To increase aqueous solubility, you can introduce polar functional groups. If your synthesis allows, consider derivatives like azetidine-2-carboxylic acid or 3-hydroxyazetidine.[13][16][17] The nitrogen atom itself provides a site for forming a basic handle; the free base can be converted to a more soluble hydrochloride or other salt. |
References
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.[Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health (PMC).[Link]
-
Regioselective ring opening reactions of azetidines. ResearchGate.[Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health.[Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications.[Link]
-
Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Preprints.org.[Link]
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications.[Link]
-
A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. National Institutes of Health.[Link]
-
Azetidine synthesis. Organic Chemistry Portal.[Link]
-
Azetidine: Basicity and Preparation. YouTube.[Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC).[Link]
-
Cas no 141699-55-0 (N-Boc-3-Hydroxyazetidine). Medium.[Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.[Link]
-
(PDF) Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. ResearchGate.[Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.[Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.[Link]
- Synthesis of azetidine derivatives.
-
Methods for the synthesis of azetidines. ResearchGate.[Link]
-
N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PubMed Central.[Link]
-
De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. ACS Publications.[Link]
-
azetidine. Organic Syntheses Procedure.[Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1, 2012.[Link]
-
Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry.[Link]
-
Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry.[Link]
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed.[Link]
-
Preparation and Synthetic Applications of Azetidines. ResearchGate.[Link]
-
Unlock Pharmaceutical Potential with N-Boc-3-hydroxyazetidine: A Key Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.[Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.[Link]
-
Synthesis of Azetidines. Chinese Journal of Organic Chemistry.[Link]
-
Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI.[Link]
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- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Purification challenges for polar amine compounds like (azetidin-3-ylmethyl)dimethylamine
Welcome to the technical support center for the purification of polar amine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying highly polar molecules containing amine functionalities, such as (azetidin-3-ylmethyl)dimethylamine. Here, we will delve into the root causes of common purification issues and provide practical, field-proven solutions to streamline your workflow and enhance your purification success.
The Challenge of Purifying Polar Amines
Polar amines present a unique set of purification challenges due to their inherent properties. Their high polarity makes them highly soluble in aqueous media, leading to poor retention on traditional reversed-phase (RP) columns.[1][2][3] Conversely, their basic nature can lead to strong, often irreversible, interactions with the acidic silanol groups on the surface of normal-phase silica stationary phases, resulting in poor peak shape, tailing, and low recovery.[4]
This guide will address these challenges through a series of troubleshooting scenarios and frequently asked questions, providing you with the expertise to select and optimize the appropriate purification strategy for your specific polar amine compound.
Troubleshooting Guides
Issue 1: Poor or No Retention in Reversed-Phase Chromatography
Question: My polar amine, (azetidin-3-ylmethyl)dimethylamine, elutes in the void volume on my C18 column. How can I increase its retention?
Answer: This is a classic problem for small, highly polar molecules in reversed-phase chromatography (RPC). The limited hydrophobic character of your compound leads to minimal interaction with the non-polar stationary phase. Here are several strategies to overcome this:
-
Strategy 1: Switch to a Polar-Embedded or Aqueous-Stable Stationary Phase:
-
Rationale: C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases, drastically reducing their effective surface area and retention capabilities.[3][5] Polar-embedded columns (e.g., with amide or carbamate groups) or specially designed aqueous-stable C18 phases are engineered to maintain a hydrated surface, ensuring consistent interaction with polar analytes even at low organic modifier concentrations.
-
Protocol:
-
Replace your standard C18 column with a polar-embedded or aqueous-stable C18 column of similar dimensions.
-
Start with a mobile phase of 5% acetonitrile in water (both with 0.1% formic acid or ammonium formate for pH control and improved peak shape).
-
Run a shallow gradient from 5% to 50% acetonitrile over 10-15 column volumes to elute your compound.
-
-
-
Strategy 2: Employ Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Rationale: HILIC is an excellent alternative for compounds that are too polar for reversed-phase.[1][2][6][7] It utilizes a polar stationary phase (like bare silica, diol, or amino) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1][2] Retention is based on the partitioning of the polar analyte into the water-enriched layer on the surface of the stationary phase.[7]
-
Key Consideration: In HILIC, water is the strong eluting solvent, which is the opposite of reversed-phase chromatography.[1]
-
Protocol: See the detailed HILIC protocol in the "Experimental Protocols" section below.
-
-
Strategy 3: Utilize Ion-Pairing Chromatography:
-
Rationale: Adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) to the mobile phase can enhance the retention of ionizable compounds like amines.[3][8] The ion-pairing reagent forms a neutral complex with the protonated amine, increasing its hydrophobicity and affinity for the non-polar stationary phase.
-
Caution: Ion-pairing reagents can be difficult to remove from the column and may suppress ionization in mass spectrometry.[3]
-
Issue 2: Poor Peak Shape (Tailing) in Normal-Phase Chromatography
Question: I'm using a silica gel column for my polar amine, but I'm observing severe peak tailing. What's causing this and how can I fix it?
Answer: Peak tailing in normal-phase chromatography of amines is almost always due to strong interactions between the basic amine and acidic silanol groups on the silica surface.[4] This leads to a non-linear adsorption isotherm and slow desorption kinetics. Here’s how to mitigate this:
-
Strategy 1: Add a Basic Modifier to the Mobile Phase:
-
Rationale: Introducing a small amount of a competing base, such as triethylamine (TEA), pyridine, or ammonium hydroxide, into your mobile phase will neutralize the active silanol sites, preventing your analyte from binding too strongly.[4]
-
Protocol:
-
Prepare your mobile phase (e.g., dichloromethane/methanol) and add 0.1-1% (v/v) of triethylamine.
-
Equilibrate the column with this modified mobile phase for at least 10 column volumes before injecting your sample.
-
-
-
Strategy 2: Use an Amine-Functionalized or Deactivated Stationary Phase:
-
Rationale: Amine-bonded silica columns have a surface that is less acidic and can also act as a weak anion exchanger, which can be beneficial for amine purification.[4][9] Alternatively, end-capped silica columns have fewer free silanol groups, reducing the sites for strong interaction.
-
Recommendation: For routine purification of basic polar amines, investing in an amine-functionalized column can save considerable time and effort in method development.[4][9]
-
Issue 3: Low Recovery After Purification
Question: I'm losing a significant amount of my polar amine compound during the purification process. What are the likely causes and solutions?
Answer: Low recovery can be attributed to several factors, from irreversible adsorption to degradation. Here’s a troubleshooting workflow:
Caption: Troubleshooting workflow for low recovery of polar amines.
-
Irreversible Adsorption:
-
Cause: As discussed in Issue 2, strong binding to active sites on the stationary phase.
-
Solution: Follow the recommendations for improving peak shape in normal-phase chromatography, such as using basic modifiers or amine-functionalized columns.[4] For reversed-phase, ensure the mobile phase pH is appropriate to minimize unwanted ionic interactions.
-
-
On-Column Degradation:
-
Cause: Some polar amines can be unstable on certain stationary phases or under specific pH conditions.
-
Solution: Test the stability of your compound by pre-incubating it with a small amount of the stationary phase in your chosen mobile phase. If degradation is observed, consider a different stationary phase or adjust the mobile phase pH to a more neutral range.
-
-
Volatility:
-
Cause: Small polar amines can be volatile, leading to loss during solvent evaporation (work-up).
-
Solution: Convert the amine to a non-volatile salt (e.g., hydrochloride or trifluoroacetate) before evaporation.[10][11][12][13] This is achieved by adding a stoichiometric amount of the corresponding acid to the collected fractions.
-
Frequently Asked Questions (FAQs)
Q1: Can I use crystallization to purify (azetidin-3-ylmethyl)dimethylamine?
A1: Yes, crystallization can be an effective and scalable purification method for polar amines, especially if your compound is a solid. The key is to form a salt to modify its solubility properties.[14]
-
Procedure:
-
Dissolve your crude amine in a suitable solvent (e.g., isopropanol, ethanol).
-
Add a solution of an acid (e.g., HCl in isopropanol, or oxalic acid in ethanol) dropwise until precipitation is complete. The resulting salt will likely have very different solubility characteristics than the free base, often being less soluble in organic solvents.[10][15]
-
The choice of acid is crucial; HCl, HBr, and methanesulfonic acid are known to form stable, crystalline salts with amines.[15]
-
Cool the mixture to maximize crystal formation, then collect the crystals by filtration.[16]
-
Wash the crystals with a cold, non-polar solvent (e.g., diethyl ether) to remove soluble impurities.
-
Q2: What is Supercritical Fluid Chromatography (SFC) and is it suitable for polar amines?
A2: SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[17][] It is often considered a "normal-phase" technique.
-
Suitability for Polar Amines: SFC is increasingly being used for the purification of polar and basic compounds.[17][19]
-
Advantages: SFC offers fast separations and uses less organic solvent compared to HPLC.[17][][20]
-
Methodology: To elute polar amines, a polar co-solvent (modifier) such as methanol is added to the CO2 mobile phase.[17][] For basic compounds, adding a basic (e.g., triethylamine) or acidic (e.g., methanesulfonic acid) additive to the modifier can significantly improve peak shape and resolution.[21]
-
Q3: When should I consider Ion-Exchange Chromatography (IEX)?
A3: Ion-exchange chromatography is a powerful technique for purifying compounds that carry a net charge, such as protonated amines.[22][23][24][25]
-
When to Use IEX:
-
When your polar amine is in a complex aqueous matrix.
-
When you need to separate your amine from neutral or acidic impurities.
-
For large-scale purification where loading capacity is important.
-
-
Principle: Since amines are basic, they will be protonated (positively charged) at a pH below their pKa. A cation-exchange resin (with fixed negative charges) will retain the positively charged amine. Elution is then achieved by increasing the salt concentration or changing the pH of the mobile phase to neutralize the amine.[23][24]
Q4: How do I choose between Normal-Phase, Reversed-Phase, and HILIC?
A4: The choice depends on the polarity of your compound and the impurities you need to separate from.
Caption: Decision tree for selecting a chromatography mode.
-
Use Reversed-Phase (with modifications) if your compound has some hydrophobic character and you want to separate it from more polar or more hydrophobic impurities.[26]
-
Use HILIC if your compound is very polar and water-soluble, and not retained by reversed-phase.[1][2][7][27]
-
Use Normal-Phase if your compound is soluble in less polar organic solvents and you need to separate it from non-polar impurities.[26][27]
Data Summary and Tables
Table 1: Comparison of Chromatographic Techniques for Polar Amine Purification
| Technique | Stationary Phase | Mobile Phase | Elution Order | Pros | Cons |
| Reversed-Phase (RPC) | Non-polar (e.g., C18) | Polar (e.g., Water/ACN) | Polar to Non-polar | Versatile, reproducible | Poor retention for very polar compounds[3] |
| HILIC | Polar (e.g., Silica, Diol) | High Organic/Low Aqueous | Non-polar to Polar | Excellent for very polar compounds[1] | Longer equilibration times, sensitive to water content[3] |
| Normal-Phase (NPC) | Polar (e.g., Silica) | Non-polar (e.g., Hexane/EtOAc) | Non-polar to Polar | Good for isomer separation | Strong amine-silica interactions can cause tailing[4] |
| Ion-Exchange (IEX) | Charged (Anionic/Cationic) | Aqueous buffers | Based on charge and ionic strength | High capacity, specific for charged molecules[23] | Limited to ionizable compounds, requires buffer systems |
| SFC | Various (often polar) | Supercritical CO2 + Modifier | Non-polar to Polar | Fast, reduced solvent use[17][] | Requires specialized equipment |
Experimental Protocols
Detailed Protocol: HILIC Purification of (azetidin-3-ylmethyl)dimethylamine
This protocol provides a starting point for developing a HILIC method for a small, polar amine.
-
Column Selection:
-
Use a bare silica or an amide-bonded column (e.g., 150 x 4.6 mm, 5 µm particle size for analytical scale; adjust dimensions for preparative scale).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 90:10 (v/v) Water/Acetonitrile + 10 mM Ammonium Acetate, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: 90:10 (v/v) Acetonitrile/Water + 10 mM Ammonium Acetate, pH adjusted to 4.5 with acetic acid.
-
Rationale: A buffer is crucial for reproducible results and good peak shape in HILIC by controlling the ionization state of both the analyte and the stationary phase silanols.[6]
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30 °C.
-
Gradient Program:
-
0-2 min: 95% B (Isocratic)
-
2-12 min: 95% to 50% B (Linear Gradient)
-
12-15 min: 50% B (Isocratic)
-
15-16 min: 50% to 95% B (Return to Initial)
-
16-25 min: 95% B (Re-equilibration)
-
-
Rationale: A long re-equilibration step is critical in HILIC to ensure the stable formation of the aqueous layer on the stationary phase, leading to reproducible retention times.[3]
-
-
Detection:
-
UV at a suitable wavelength (if the compound has a chromophore) or Mass Spectrometry (MS), as HILIC mobile phases are highly compatible with ESI-MS.
-
References
-
Amine and HCl - salt formation reaction. YouTube. [Link]
-
Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]
-
Isolation (Recovery) of amines. University of Alberta. [Link]
-
Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Link]
-
Amines by Supercritical Fluid Chromatography. ResearchGate. [Link]
-
Is there an easy way to purify organic amines? Biotage. [Link]
-
Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]
-
Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. [Link]
-
Ways of crashing out amines. Reddit. [Link]
-
What can I use to purify polar reaction mixtures? Biotage. [Link]
-
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
-
Exploring the Principle of Ion Exchange Chromatography and Its Applications. Technology Networks. [Link]
-
How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
How Good is SFC for Polar Analytes? Chromatography Today. [https://www.chromatographytoday.com/news/sfc-sfe-preparative/3 SFC/how-good-is-sfc-for-polar-analytes/32199]([Link] SFC/how-good-is-sfc-for-polar-analytes/32199)
-
Ion-Exchange Chromatography. Chemistry LibreTexts. [Link]
-
Ion Exchange Chromatography - Theory & Principle, Factors affecting protein binding. YouTube. [Link]
-
Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]
-
Purification of polar compounds. The Analytical Scientist. [Link]
- Amines analysis by ion chromatography.
-
Small Polar Molecules: A Challenge in Marine Chemical Ecology. PMC - NIH. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
-
How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. [Link]
-
Purification: How To. University of Rochester. [Link]
-
CRYSTALLIZATION. Cankiri Karatekin University. [Link]
-
Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale. YouTube. [Link]
-
HPLC Troubleshooting Guide. hplctroubleshooting.com. [Link]
-
Crystallization. University of California, Irvine. [Link]
-
Troubleshooting Low Recovery Rates in Chromatographic Analysis. WelchLab. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Why is normal phase chromatography good for use on polar analytes? ResearchGate. [Link]
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- 6. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
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Stability and storage conditions for 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride
Technical Support Center: 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride
Welcome to the technical support guide for this compound (CAS: 1189721-33-3). This document provides in-depth guidance on the stability, storage, and handling of this compound to ensure experimental success and reproducibility. The unique structure of this molecule, featuring a strained azetidine ring, necessitates careful handling to prevent degradation.[1][2]
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for the solid compound?
As a dihydrochloride salt, the compound is potentially hygroscopic and susceptible to degradation pathways accelerated by temperature and atmospheric conditions. For maximum shelf-life, we recommend the following:
-
Temperature: Store vials at -20°C for long-term storage (months to years). For short-term storage (weeks), 2-8°C is acceptable. Lower temperatures reduce the kinetic energy available for degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to atmospheric moisture and oxygen, which can participate in hydrolytic and oxidative degradation.
-
Environment: Keep the vial tightly sealed and inside a desiccator . This provides an additional layer of protection against moisture.
Q2: How should I prepare and store stock solutions? What is the expected stability in solution?
Solution stability is a critical parameter. Due to the strained azetidine ring and its salt form, the compound is significantly less stable in solution than as a solid.
-
Preparation: We strongly advise preparing solutions fresh for each experiment. If you must prepare a stock, use anhydrous solvents (e.g., DMSO) where possible. When using aqueous buffers, be aware that the compound itself will create an acidic environment.
-
Aqueous Instability: The azetidine ring can be susceptible to acid-mediated intramolecular ring-opening decomposition.[3] Forced degradation studies on other complex molecules containing an azetidine core have demonstrated that hydrolysis is a primary degradation pathway.[4][5]
-
Storage of Stocks: If a stock solution must be stored, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C . Do not store aqueous solutions for more than a few days, even when frozen.
Q3: What are the common visual signs of compound degradation?
While analytical confirmation (e.g., LC-MS) is definitive, visual inspection can provide early warnings:
-
Color Change: The pure compound should be a white to off-white solid. The appearance of a yellow or brown tint can indicate degradation.
-
Clumping: As a hygroscopic salt, absorption of water can cause the powder to clump or appear sticky. This indicates a breach in storage conditions and an increased risk of hydrolytic degradation.
-
Incomplete Solubility: If a freshly prepared solution appears cloudy or contains particulates at a concentration where it should be fully dissolved, the compound may have degraded into less soluble byproducts.
Q4: Is this compound hygroscopic?
Yes. As a dihydrochloride salt of a small molecule amine, it should be treated as hygroscopic . All handling should be performed rapidly in a low-humidity environment. For sensitive applications, use of a glovebox or a dry nitrogen stream is recommended during weighing and solution preparation.
Q5: What solvents are recommended for this compound?
The compound is generally soluble in water, methanol, and DMSO. However, as noted in Q2, stability in protic solvents like water and methanol is limited. For creating stock solutions intended for storage, high-purity anhydrous DMSO is the preferred choice. Always cap solvent bottles immediately after use to prevent moisture absorption.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Solid Storage (Long-Term) | -20°C, under inert gas, in a desiccator | Minimizes thermal, oxidative, and hydrolytic degradation. |
| Solid Storage (Short-Term) | 2-8°C, under inert gas, in a desiccator | Acceptable for frequent use; still protects from moisture. |
| Solution Storage | -80°C, single-use aliquots | Reduces molecular motion and slows degradation in solution. |
| Recommended Solvent (Stock) | Anhydrous DMSO | Aprotic solvent minimizes risk of hydrolysis and ring-opening. |
| Handling Environment | Low humidity; glovebox for sensitive work | Compound is hygroscopic; moisture initiates degradation. |
Troubleshooting Guide: Inconsistent Experimental Results
If you are experiencing issues like low yield, unexpected side products, or a lack of biological activity, the integrity of the compound may be compromised. Follow this diagnostic workflow.
Scenario: My experiment, which previously worked, is now failing or giving inconsistent results. I suspect an issue with the this compound reagent.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Azetidines - Enamine [enamine.net]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Coupling Azetidine Building Blocks
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for azetidine coupling reactions. Azetidines are highly valued scaffolds in medicinal chemistry, offering unique three-dimensional structures and improved physicochemical properties.[1][2] However, their inherent ring strain (approx. 25.4 kcal/mol) presents distinct challenges during synthetic manipulations, making optimization of coupling reactions a critical step for success.[1]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address common issues encountered by researchers in the field. We will delve into the causality behind experimental choices to empower you to rationally design and troubleshoot your reactions.
General Troubleshooting Workflow
Before diving into specific reaction types, it's crucial to have a systematic approach to troubleshooting. Low yields or reaction failures often stem from a few common areas. The following workflow provides a logical sequence for diagnosing issues.
Caption: General troubleshooting workflow for azetidine coupling reactions.
FAQs: Troubleshooting Specific Coupling Reactions
FAQ 1: Issues with Palladium-Catalyzed N-Arylation of Azetidine
Question: My palladium-catalyzed N-arylation of azetidine with an aryl bromide is giving a low yield and I'm recovering a significant amount of starting material. What are the most likely causes and how can I improve the outcome?
Answer: This is a classic challenge often encountered in Buchwald-Hartwig type couplings involving strained rings. The low yield is typically rooted in inefficient catalytic turnover or competing side reactions. Let's break down the key parameters to investigate.
Causality-Driven Troubleshooting:
-
Catalyst/Ligand System: The choice of ligand is paramount. The ligand modulates the electron density and steric environment of the palladium center, which directly impacts the rates of oxidative addition and reductive elimination. For a strained nucleophile like azetidine, a sufficiently electron-rich and sterically accessible palladium center is needed. Ring cleavage of the N-aryl azetidine product does not typically occur under these conditions.[3]
-
Base Selection: The base's role is to deprotonate the azetidine, making it a more potent nucleophile. However, the base's strength, solubility, and the nature of its cation can significantly influence the reaction. A base that is too weak will result in a low concentration of the active nucleophile. A base that is too strong or sterically unhindered might lead to side reactions with your substrate or solvent.
-
Solvent Choice: The solvent must solubilize all components and should not interfere with the catalytic cycle. Aprotic polar solvents are common, but their coordinating ability can impact the catalyst's activity.
Optimization Recommendations:
| Parameter | Common Choices | Rationale & Expert Insights |
| Pd Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) or Pd(II) sources that are reduced in situ to the active Pd(0) catalyst. Ensure the source is fresh, as palladium reagents can degrade. |
| Ligand | Buchwald-type biaryl phosphines (e.g., XPhos, SPhos), Josiphos-type ferrocenyl phosphines. | Biaryl phosphine ligands are generally excellent for creating the sterically hindered, electron-rich catalyst needed for coupling N-H bonds. The specific choice can be substrate-dependent, so screening is often necessary. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu is a strong, non-nucleophilic base often effective but can be aggressive. Cs₂CO₃ is a milder, effective base that often performs well in Suzuki-Miyaura couplings and can be advantageous here.[4] The choice of base is critical and should be optimized.[5] |
| Solvent | Toluene, Dioxane, DMF | Toluene and dioxane are common non-coordinating solvents. DMF is more polar but can sometimes coordinate to the metal center. Ensure solvents are anhydrous and degassed. |
FAQ 2: Regioselectivity Problems in Suzuki-Miyaura Coupling of 3-Iodoazetidines
Question: I am performing a Suzuki-Miyaura coupling of a 3-iodoazetidine with an aryl boronic acid, but I am observing the formation of a 2-aryl azetidine isomer as a major byproduct. Why is this rearrangement happening and how can I favor the desired 3-aryl product?
Answer: This is an excellent and insightful question that points to a known mechanistic pathway for substituted azetidines in palladium catalysis. The formation of the 2-aryl isomer is not a simple side reaction but a result of a competing catalytic cycle involving migration.
Mechanistic Insight:
The reaction proceeds through a plausible pathway involving β-hydride elimination.[6] After the initial oxidative addition of the Pd(0) catalyst to the C-I bond to form a 3-azetidinylpalladium(II) intermediate, a β-hydride elimination can occur. This forms a palladium-hydride complex and a dihydroazete intermediate. Subsequent re-insertion (hydropalladation) can occur at either the C2 or C3 position, leading to regioisomeric organopalladium species that then proceed to the final product.[6]
Caption: Plausible pathways for migration in Pd-catalyzed coupling of 3-iodoazetidines.[6]
Strategies for Control:
-
Ligand Selection: The ligand is your primary tool for controlling this selectivity. Bulky, electron-donating ligands like [1,1′-biphenyl]-2-yldicyclohexylphosphane (also known as DavePhos) have been shown to favor the formation of the 2-aryl azetidine products, indicating they facilitate the migration pathway.[6] To favor the direct C3-arylation, you may need to screen ligands that disfavor the β-hydride elimination step, potentially smaller or more electron-deficient ligands.
-
Temperature: Lowering the reaction temperature can sometimes suppress unwanted side pathways like β-hydride elimination, which often have a higher activation energy than the desired productive steps.
-
Additives: The addition of certain salts can sometimes influence the stability of intermediates and alter reaction pathways, although this is highly system-dependent.
FAQ 3: Competing C-H Arylation vs. Intramolecular Azetidination
Question: In my picolinamide-directed C(sp³)–H arylation reaction, I am getting a significant amount of an N-picolinoyl azetidine byproduct instead of my desired arylated product. How can I control the selectivity to favor C-H arylation?
Answer: This is a well-documented competition in palladium-catalyzed C-H functionalization reactions.[7][8] The formation of the azetidine ring occurs via an intramolecular C-H amination pathway, which competes directly with the desired intermolecular C-H arylation. The balance between these two pathways is sensitive to the electronic properties of your reagents and the specific reaction conditions.
Key Factors Influencing Selectivity:
-
Aryl Iodide Electronics: This is often the most critical factor. Aryl iodides bearing electron-withdrawing groups (e.g., -NO₂, -CN, -COOMe) have been shown to significantly promote the formation of the azetidine byproduct.[8] Conversely, using aryl iodides with electron-donating groups tends to favor the desired C-H arylation product.[8]
-
Oxidant/Additive: While not always the primary driver in arylation, the choice of additives can be crucial. In related C-H amination reactions designed to form azetidines, specific oxidants like PhI(OAc)₂ are used to promote the C-N bond formation.[1] In your arylation, ensuring the conditions do not overly favor this oxidative amination pathway is key.
Practical Recommendations for Selectivity Control:
| Condition | To Favor C-H Arylation | To Favor Azetidination (C-N Cyclization) | Rationale |
| Aryl Iodide | Use iodoarenes with electron-donating groups (e.g., -OMe, -Me).[8] | Use iodoarenes with strong electron-withdrawing groups (e.g., -NO₂, -CN).[8] | Electron-poor aryl iodides accelerate oxidative addition but may slow reductive elimination, allowing the competing intramolecular C-N cyclization to dominate. |
| Additives | Standard C-H arylation conditions (e.g., Ag₂CO₃, CsOAc).[9] | Can be intentionally formed using specific additives like 1-iodo-4-nitrobenzene as a promoter rather than a coupling partner.[8] | The additive can influence the oxidation state and coordination sphere of the palladium catalyst, tipping the balance between C-C and C-N bond formation. |
| Solvent | Aprotic, non-coordinating solvents like DCE or toluene are typical. | Solvent choice may be less critical than the aryl iodide, but highly polar solvents could potentially stabilize charged intermediates in the C-N pathway. | The solvent environment affects the rates of all steps in the catalytic cycles. |
FAQ 4: Sluggish Photoredox-Catalyzed C(sp³)–C(sp³) Couplings
Question: I am attempting a visible-light photoredox-catalyzed decarboxylative coupling of an azetidine-3-carboxylic acid with an activated alkene, but the reaction is very slow or stalls completely. What should I check?
Answer: Photoredox catalysis introduces a new set of variables compared to traditional thermal reactions.[10][11] Sluggishness is often related to inefficient photon capture, quenching of the excited-state photocatalyst, or degradation of radical intermediates.
Troubleshooting a Photoredox Reaction:
-
Inert Atmosphere is Critical: Radical intermediates are highly susceptible to quenching by molecular oxygen. Ensure your reaction mixture is thoroughly degassed (e.g., via multiple freeze-pump-thaw cycles or sparging with argon for at least 30 minutes) and maintained under a strict inert atmosphere.
-
Light Source and Wavelength: The light source must emit at a wavelength that the photocatalyst can absorb efficiently. Check the absorption spectrum of your photocatalyst (e.g., fac-[Ir(ppy)₃]) and ensure your LED light source (e.g., blue light) is a good match.[1] The intensity and distance of the light source from the reaction vessel also matter.
-
Solvent Transparency: The solvent must be transparent at the wavelength of irradiation. If the solvent absorbs the light, it will prevent the photocatalyst from becoming excited. Common choices include acetonitrile, DMF, and dichloromethane.[5]
-
Concentration: While high dilution is often used in intramolecular cyclizations, photoredox reactions can sometimes be sensitive to concentration.[5] If the reaction is bimolecular, ensure the concentration is not too low to disfavor the desired coupling.
Visual Workflow for Photoredox Setup:
Caption: Key steps for setting up a successful photoredox experiment.
Experimental Protocols
Protocol 1: General Procedure for Screening Bases in a Palladium-Catalyzed N-Arylation
This protocol provides a framework for efficiently screening different bases to optimize the N-arylation of an azetidine derivative.
1. Reagent Preparation:
-
Prepare a stock solution of the azetidine starting material in the chosen anhydrous, degassed solvent (e.g., Toluene).
-
Prepare a stock solution of the aryl halide in the same solvent.
-
Prepare a stock solution of the Pd pre-catalyst (e.g., Pd₂(dba)₃) and the chosen ligand (e.g., XPhos) in the same solvent. Ensure the Pd:Ligand ratio is appropriate (typically 1:2 to 1:4).
2. Reaction Setup:
-
In a glovebox, arrange an array of reaction vials (e.g., 2 mL vials with stir bars).
-
To each vial, add the pre-weighed base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). Use 1.5 - 2.0 equivalents relative to the limiting reagent.
-
Add the azetidine stock solution to each vial.
-
Add the aryl halide stock solution to each vial.
-
Initiate the reaction by adding the catalyst/ligand stock solution to each vial.
-
Seal the vials tightly.
3. Reaction and Analysis:
-
Place the vials in a heating block set to the desired temperature (e.g., 100 °C).
-
Allow the reactions to stir for a set period (e.g., 12-24 hours).
-
After cooling, quench a small aliquot from each reaction with a suitable solvent (e.g., ethyl acetate) and filter through a small plug of silica.
-
Analyze the crude reaction mixtures by LC-MS or ¹H NMR (with an internal standard) to determine the conversion and relative yield for each base.
4. Interpretation:
-
Compare the results to identify the base that provides the highest yield of the desired N-aryl azetidine with the fewest byproducts. This base can then be used for a larger-scale reaction.
References
- Gatazka, M. R., McFee, E. C., Ng, C. H., Wearing, E. R., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
- Benchchem.
- (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Azetidine synthesis. Organic Chemistry Portal.
- Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Semantic Scholar.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
- Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals. American Chemical Society.
- Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society.
- (2022). Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters.
- Synthesis of Azetidines. Progress in Chemistry.
- Pd-Catalyzed Cascade Reactions of Aziridines: One-Step Access to Complex Tetracyclic Amines. PubMed Central.
- Application of Photoredox Catalysis for Late-stage Functionaliz
- (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. Semantic Scholar.
- (2024). Radical strain-release photocatalysis for the synthesis of azetidines.
- Flow technology enabled preparation of C3-heterosubstituted 1-azabicyclo[1.1.0]butanes and azetidines: accessing unexplored chemical space in strained heterocyclic chemistry. Royal Society of Chemistry.
- Radical strain-release photocatalysis for the synthesis of azetidines. sfera.
- Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. PMC.
- Troubleshooting low yields in azetidine synthesis. Benchchem.
- (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC.
- (2024). Using visible light to make pharmaceutical building blocks. ScienceDaily.
- Cross‐coupling reactions of 3‐iodoazetidines.
- (2025). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega.
- (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.
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- 3. [PDF] Palladium-catalyzed N-arylation reactions with aziridine and azetidine | Semantic Scholar [semanticscholar.org]
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- 6. pubs.acs.org [pubs.acs.org]
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- 9. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids | Semantic Scholar [semanticscholar.org]
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- 11. charnwooddiscovery.com [charnwooddiscovery.com]
Technical Support Center: Overcoming Solubility Challenges of Azetidine Hydrochloride Salts in Organic Solvents
Welcome to the technical support center for handling azetidine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues with these valuable building blocks in organic synthesis. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is my azetidine hydrochloride salt not dissolving in my organic solvent?
Azetidine hydrochloride is the salt of a weak base (azetidine) and a strong acid (hydrochloric acid). In its salt form, the azetidine nitrogen is protonated, forming a charged azetidinium cation, which is ionically bonded to the chloride anion.[1] This ionic nature makes the compound highly polar.
The principle of "like dissolves like" governs solubility. Polar solvents, such as water, methanol, and DMSO, can effectively solvate the charged ions, leading to good solubility.[2][3][4] Conversely, nonpolar or weakly polar organic solvents like diethyl ether, hexane, or toluene lack the ability to stabilize these ions, resulting in poor solubility.[3] The high lattice energy of the crystalline salt also needs to be overcome by strong solvent-solute interactions, which are often insufficient in nonpolar organic media.
Q2: What are the immediate troubleshooting steps I can take to dissolve my azetidine hydrochloride salt?
Before resorting to chemical modification, several direct approaches can be attempted:
-
Solvent Selection: If your reaction conditions permit, switch to a more polar solvent.
-
Co-solvent System: If you must use a less polar solvent, adding a small amount of a polar co-solvent can significantly improve solubility. For example, adding methanol to a suspension in dichloromethane (DCM) can be effective.[3]
-
Gentle Heating: Warming the mixture can increase both the rate of dissolution and the solubility limit. However, exercise caution as prolonged heating can lead to degradation of thermally sensitive compounds.[3]
-
Vigorous Stirring: Maximizing the surface area of the solid in contact with the solvent through vigorous agitation can enhance the dissolution rate.[3]
Here is a general guide to solvent selection for azetidine hydrochloride:
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Capable of hydrogen bonding and effectively solvating both the cation and anion.[2][3][5] |
| Polar Aprotic | DMF, DMSO, NMP | High to Moderate | High dielectric constant helps to separate the ions, leading to good solubility.[3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Can sometimes dissolve the salt, especially with the aid of a co-solvent.[3] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Very Low | Low polarity and inability to effectively solvate ions.[3] |
| Hydrocarbons | Hexane, Toluene | Insoluble | Nonpolar nature makes them poor solvents for ionic salts.[3] |
Troubleshooting Guide: Advanced Strategies
If the direct dissolution methods are insufficient or incompatible with your reaction chemistry, chemical modification or advanced techniques are necessary.
Strategy 1: Conversion to the Free Amine (Freebasing)
This is the most common and highly effective strategy to achieve solubility in a wide range of organic solvents.[3] By neutralizing the hydrochloride salt with a base, you convert the polar, charged azetidinium ion into the neutral, less polar azetidine free base. This free amine is significantly more soluble in less polar organic solvents like DCM, THF, and ethyl acetate.[3]
Underlying Principle: Acid-Base Chemistry
The reaction involves the deprotonation of the azetidinium cation by a base. The choice of base and workup procedure is critical to ensure complete conversion and removal of byproducts.
Experimental Protocol: Liquid-Liquid Extraction for Freebasing
This protocol is a standard liquid-liquid extraction procedure to generate the free base for subsequent reactions.
Materials:
-
Azetidine hydrochloride salt
-
Anhydrous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
Deionized water
-
An organic solvent immiscible with water (e.g., Dichloromethane, Ethyl Acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Separatory funnel, beakers, rotary evaporator
Procedure:
-
Dissolution: Dissolve the azetidine hydrochloride salt in a minimal amount of deionized water.
-
Neutralization: Slowly add an excess of a solid base like sodium carbonate or a saturated aqueous solution of sodium bicarbonate while stirring. Continue adding the base until the aqueous layer is basic (test with pH paper, pH > 9) and effervescence ceases.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Add a portion of your desired organic solvent (e.g., DCM) and shake vigorously. Allow the layers to separate.
-
Combine Organic Layers: Drain the lower organic layer. Repeat the extraction of the aqueous layer two more times with fresh organic solvent to ensure complete recovery of the free amine. Combine all organic extracts.
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate to remove residual water.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting residue is the azetidine free base, which can now be dissolved in your desired organic solvent for the subsequent reaction.
Workflow Diagram: Freebasing Azetidine Hydrochloride
Caption: Workflow for converting azetidine HCl to its free base.
Strategy 2: Phase Transfer Catalysis (PTC)
In situations where the reaction must be carried out with the salt, and the reactants are in immiscible phases (e.g., an aqueous solution of the azetidine salt and a solution of a substrate in a nonpolar organic solvent), Phase Transfer Catalysis (PTC) is a powerful technique.[6][7]
Underlying Principle: Ion Pairing and Transport
A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt (Q⁺X⁻), facilitates the transfer of the reactant from one phase to another where the reaction occurs.[6][7] The lipophilic cation of the catalyst pairs with the anion of the reactant, shuttling it into the organic phase.
When to Use PTC:
-
When your reaction involves an inorganic nucleophile (like the azetidine from its salt) and an organic substrate that are in separate, immiscible phases.
-
To avoid the need for homogenous solutions in polar aprotic solvents, which can be difficult to remove.
-
To increase reaction rates by bringing the reactants together.
Mechanism of Phase Transfer Catalysis
Caption: Mechanism of Phase Transfer Catalysis.
References
-
Babu, N. J., & Nangia, A. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. [Link]
-
Stahl, P. H., & Nakano, M. (2003). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. PMC - NIH. [Link]
-
ResearchGate. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs | Request PDF. [Link]
-
ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry. [Link]
-
Wikipedia. Phase-transfer catalyst. [Link]
-
NIH. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]
-
ChemBK. azetidine hydrochloride. [Link]
-
Slideshare. Methods of solubility enhancements. [Link]
-
NPTEL Archive. Lecture 41 : Phase Transfer Catalysis. [Link]
-
OperaChem. Phase transfer catalysis (PTC). [Link]
-
Aston Research Explorer. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - Fingerprint. [Link]
- Google Patents.
-
ResearchGate. Purification of organic hydrochloride salt?. [Link]
-
PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
-
Makosza, M. (2000). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We?. [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
NIH. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. [Link]
-
Chem-Impex. Azetidine hydrochloride. [Link]
-
RSC Publishing. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. [Link]
-
Semantic Scholar. Salt formation to improve drug solubility. [Link]
-
Reddit. Problem with hydrochloride salt formation/isolation : r/chemistry. [Link]
-
Wikipedia. Azetidine. [Link]
-
ResearchGate. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]
-
Taylor & Francis. Phase transfer catalysts – Knowledge and References. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow. [Link]
- Google Patents.
-
RSC Publishing. Influence of counterions on the thermal and solution properties of strong polyelectrolytes. [Link]
-
Reddit. Hydrochloride salt of amine : r/OrganicChemistry. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]
- Google Patents. WO2011095977A1 - Methods for the separation of hcl from a chloride salt and compositions produced thereby.
-
Organic Syntheses. azetidine. [Link]
-
Organic Chemistry Portal. Azetidine synthesis. [Link]
-
PubMed. Azetidines of pharmacological interest. [Link]
-
RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
American Pharmaceutical Review. Solubility Concerns: API and Excipient Solutions. [Link]
-
Synthesis and characterization of some Azetidines derivatives. [Link]
Sources
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- 4. chembk.com [chembk.com]
- 5. Azetidine hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 7. archive.nptel.ac.in [archive.nptel.ac.in]
Minimizing side reactions in the synthesis of 3-substituted azetidines
Welcome to the technical support center for the synthesis of 3-substituted azetidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable strained heterocyclic motifs. The inherent ring strain of azetidines, while synthetically challenging, is also a source of their unique chemical reactivity and utility as building blocks in medicinal chemistry.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical mitigation of common side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable protocols to get your synthesis back on track.
Question 1: My intramolecular cyclization to form the azetidine ring is giving very low yields. What are the primary competing reactions and how can I suppress them?
Answer:
Low yields in intramolecular cyclizations are a frequent hurdle in azetidine synthesis, primarily due to the entropic barrier of forming a four-membered ring.[4] The main culprits are intermolecular side reactions and elimination reactions.
Causality:
-
Intermolecular Reactions (Polymerization/Dimerization): At higher concentrations, the reactive ends of your precursor are more likely to encounter and react with other precursor molecules rather than cyclizing. This leads to the formation of dimers and polymers. The cationic ring-opening polymerization of azetidines, for instance, can be initiated by acidic impurities, leading to complex product mixtures.[5] Anionic ring-opening polymerization of N-sulfonylazetidines is also a known pathway.[6]
-
Elimination Reactions: If your precursor contains a good leaving group and accessible protons on the adjacent carbon, elimination can compete with the desired nucleophilic substitution, particularly in the presence of strong, non-nucleophilic bases.
Troubleshooting Protocol:
-
Employ High-Dilution Conditions: To favor intramolecular cyclization, significantly lower the concentration of your starting material. A practical approach is to use a syringe pump for the slow addition of the substrate to the reaction mixture. This maintains a low instantaneous concentration, minimizing intermolecular encounters.[7]
-
Optimize Your Base and Leaving Group:
-
If elimination is suspected, switch to a milder, non-hindered base.
-
Ensure you have an excellent leaving group. If you are using a γ-amino alcohol, convert the hydroxyl group to a tosylate (Ts), mesylate (Ms), or triflate (Tf) to enhance its reactivity. For γ-haloamines, consider an in situ Finkelstein reaction to convert a chloride or bromide to the more reactive iodide.[7]
-
-
Control Temperature: Carefully control the reaction temperature. While heating can sometimes overcome the activation energy for cyclization, it can also accelerate side reactions. An initial screening of temperatures is recommended.
Question 2: I'm observing significant ring-opening of my 3-substituted azetidine during workup or purification. What is causing this and how can I prevent it?
Answer:
The ring strain in azetidines makes them susceptible to nucleophilic ring-opening, which is often catalyzed by acid.[8][9] This is a critical stability issue that can drastically reduce your isolated yield.
Causality:
Protonation of the azetidine nitrogen significantly increases the electrophilicity of the ring carbons, making them vulnerable to attack by nucleophiles. This can be an intramolecular process, where a pendant nucleophilic group on a substituent attacks the ring, or an intermolecular reaction with nucleophiles present in your workup or purification steps (e.g., water, alcohols, or even trace acids on silica gel).[8][10] The rate of this decomposition is highly pH-dependent, with faster degradation occurring at lower pH.[8]
Preventative Measures:
-
Neutral or Basic Workup: Avoid acidic aqueous solutions during your workup. Use saturated sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7-8) for quenching and washing steps.
-
Careful Chromatography:
-
Standard silica gel is acidic and can cause on-column degradation. Deactivate your silica gel by flushing the column with a solvent mixture containing a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide, before loading your sample.
-
Alternatively, consider using neutral or basic alumina for chromatography.
-
For particularly sensitive compounds, purification via crystallization or distillation may be preferable to chromatography.
-
-
Protecting Group Strategy: The choice of the N-protecting group can significantly influence the basicity of the azetidine nitrogen and its susceptibility to protonation. Electron-withdrawing groups like sulfonyl or carbamate groups (e.g., Boc) reduce the nitrogen's basicity and can enhance stability.
Frequently Asked Questions (FAQs)
Q1: What are the most common N-protecting groups for azetidine synthesis, and how do I choose the right one?
A1: The choice of the nitrogen-protecting group is crucial as it influences the stability of the azetidine ring, its reactivity in subsequent steps, and the conditions required for its eventual removal.[11]
| Protecting Group | Key Features & Considerations | Deprotection Conditions |
| Boc (tert-butoxycarbonyl) | - Commonly used and provides good stability.[12] - Can be cleaved under acidic conditions, which may be problematic for the azetidine core. | Acidic conditions (e.g., TFA, HCl in dioxane). |
| Cbz (carboxybenzyl) | - Stable to a wide range of conditions. | Hydrogenolysis (e.g., H₂, Pd/C). |
| Sulfonyl (e.g., Tosyl, Nosyl) | - Strongly electron-withdrawing, reducing the nitrogen's nucleophilicity and basicity. - Can enhance the stability of the azetidine ring. | Reductive cleavage (e.g., Na/naphthalene, Mg/MeOH). |
| Benzhydryl (Diphenylmethyl) | - Can be cleaved under mild hydrogenolysis conditions. - Has been shown to facilitate photochemical Norrish-Yang cyclization for azetidinol synthesis.[13] | Hydrogenolysis. |
Decision Workflow for N-Protecting Group Selection:
Caption: Decision tree for selecting an N-protecting group.
Q2: I'm attempting a [2+2] cycloaddition (aza Paternò-Büchi reaction) to form an azetidine, but the reaction is inefficient. What factors should I investigate?
A2: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, can be a powerful tool but is often plagued by low efficiency.[14][15]
Key Factors for Optimization:
-
Excited State Reactivity: The reaction typically proceeds through the triplet excited state of either the imine or the alkene. Ensure your reaction conditions (wavelength of light, use of a photosensitizer) are appropriate to populate the reactive triplet state.[14][15]
-
Imine/Alkene Electronics: The electronic properties of the reacting partners are critical. Often, an electron-rich alkene and an electron-poor imine are required for efficient cycloaddition.
-
Competing Reactions: Imine isomerization (E/Z) upon photoexcitation is a common competing pathway that dissipates the energy without leading to product formation.[15] Using cyclic imines or designing substrates for intramolecular reactions can mitigate this issue.[14][16]
Troubleshooting Flowchart:
Caption: Troubleshooting the Aza Paternò-Büchi reaction.
Q3: How can I purify my 3-substituted azetidine derivative effectively, minimizing degradation?
A3: The purification of azetidines requires care due to their potential instability.
Best Practices:
-
Initial Assessment: Before attempting large-scale purification, assess the stability of your compound to common purification conditions (e.g., spotting on a TLC plate with silica and letting it sit, dissolving in deuterated chloroform to check for decomposition by NMR).
-
Column Chromatography:
-
Deactivation: As mentioned, pre-treating silica gel with a basic solution is often necessary. A common method is to use a solvent system containing 0.5-1% triethylamine.
-
Gradient Elution: Use a solvent gradient that allows for rapid elution of your product to minimize its contact time with the stationary phase.
-
-
Alternative Methods:
-
Crystallization: If your product is a solid, crystallization is often the best method for obtaining high-purity material without the risk of degradation on a column.
-
Distillation: For volatile, thermally stable azetidines, distillation under reduced pressure can be an effective purification technique.
-
By understanding the underlying causes of common side reactions and implementing these targeted troubleshooting strategies, you can significantly improve the success rate of your 3-substituted azetidine syntheses.
References
- BenchChem. (2025). Review of 3-substituted azetidine synthesis methods. BenchChem.
-
Freeman, S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]
-
Freeman, S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. [Link]
- Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.
-
Wang, Z., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
Jacobsen, E. N., et al. (2021). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]
- ResearchGate. (n.d.). Biologically important 3-substituted azetidines.
-
Freeman, S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed. [Link]
-
Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
- National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH.
-
PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]
-
Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]
- National Institutes of Health. (n.d.).
-
Szostak, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
- ResearchGate. (n.d.). Stability of different azetidine esters.
- PubMed. (n.d.). Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells.
- ResearchGate. (n.d.).
- Schindler, C. S., et al. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. Amazon S3.
- BenchChem. (2025).
-
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. [Link]
-
O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]
-
Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]
- Wikipedia. (n.d.). Azetidine.
- BenchChem. (2025). Troubleshooting low yields in azetidine synthesis. BenchChem.
-
Polymer Chemistry (RSC Publishing). (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. [Link]
- ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
-
ACS Publications. (2020). Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine Synthesis. [Link]
-
PubMed. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
- Wiley. (n.d.). Azetidine Synthesis.
-
Princeton University. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. [Link]
-
YouTube. (2020). Azetidine: Basicity and Preparation. [Link]
- ResearchGate. (n.d.). Previous strategies towards azetidines and this approach.
- National Institutes of Health. (2025).
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Technical Support Center: Troubleshooting Cell Viability Issues in Assays with 1-(Azetidin-3-yl)-N,N-dimethylmethanamine
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with cell viability assays involving the small molecule 1-(Azetidin-3-yl)-N,N-dimethylmethanamine. As a common building block in medicinal chemistry, particularly in the synthesis of novel therapeutics, its unique chemical properties can sometimes lead to unexpected or artifactual results in standard cell-based assays.[1][2][3] This resource provides in-depth troubleshooting guides, protocols, and FAQs to help you diagnose and resolve these issues, ensuring the integrity and accuracy of your experimental data.
Section 1: Understanding the Compound's Chemistry - Potential Pitfalls
Before troubleshooting your assay, it's critical to understand the inherent chemical properties of the compound you're working with. Many viability issues stem not from a complex biological interaction but from basic chemistry.
Q1: What are the key chemical properties of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine that can interfere with cell-based assays?
A: This compound, especially when supplied as a dihydrochloride salt (C₆H₁₆Cl₂N₂), possesses two primary characteristics that can significantly impact in vitro experiments:
-
Acidity: As a dihydrochloride salt of a diamine, it is acidic. Dissolving it in an aqueous solution will lower the pH. Standard cell culture media are typically buffered by a bicarbonate-CO₂ system, which is sensitive and can be overwhelmed by the addition of a strong acid, leading to a drop in the medium's pH. This pH shift alone can induce cytotoxicity, independent of the compound's pharmacological activity.
-
Chemical Reactivity of Amines: The molecule contains primary and tertiary amine functional groups. While not as reactive as thiols, amines are nucleophilic and can act as reducing agents under certain conditions. This is particularly relevant for viability assays that rely on redox indicators, such as the tetrazolium salts (MTT, MTS) or resazurin.
Section 2: Frequently Asked Questions & Initial Troubleshooting
This section addresses the most common initial problems and provides a starting point for your investigation.
Q2: My cell viability results are inconsistent. After treating with 1-(Azetidin-3-yl)-N,N-dimethylmethanamine, I see high levels of cell death even at low concentrations. What should I check first?
A: When encountering unexpected cytotoxicity, always begin by ruling out environmental and technical artifacts before assuming a potent biological effect.
-
Vehicle Control: Ensure your vehicle control (the solvent used to dissolve the compound, e.g., DMSO, PBS, ethanol) is tested at the same final concentration used in your experimental wells and shows no toxicity.
-
pH of Final Medium: This is the most likely culprit. Directly measure the pH of your cell culture medium after adding the highest concentration of your compound. A significant drop (e.g., below pH 7.0) can be highly toxic to most cell lines.
-
Compound Stability: Confirm the stability of your compound in the stock solution and in the culture medium over the time course of your experiment. Degradation could produce byproducts with different activity.
-
Direct Assay Interference: Consider the possibility that the compound is not killing the cells but is instead interfering with the chemistry of your viability assay. This requires a specific cell-free control experiment (see Protocol 2).
Q3: Is it possible that 1-(Azetidin-3-yl)-N,N-dimethylmethanamine is directly reacting with my MTT or alamarBlue (resazurin) reagent, giving a false result?
A: Yes, this is a distinct possibility. Assays like MTT, MTS, XTT, and resazurin are based on the metabolic reduction of a reporter molecule. If your test compound has reducing properties, it can perform this chemical conversion in the absence of viable cells, leading to a false signal. For example, a reducing compound can convert the yellow MTT tetrazolium to purple formazan, creating a signal that is falsely interpreted as high cell viability.[4] Conversely, a compound could also inhibit the reductase enzymes responsible for the color change or oxidize the reduced product, leading to a false-negative signal (apparent toxicity). A cell-free experiment is essential to determine if this is occurring.
Section 3: In-Depth Troubleshooting Guides & Protocols
Guide 1: Investigating and Mitigating pH Shift Effects
The Problem: The addition of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride to bicarbonate-buffered media can lead to a significant pH drop, causing non-specific cytotoxicity.
-
Preparation: Prepare your compound stock solution as usual. Prepare a separate flask or tube of your complete cell culture medium (e.g., DMEM + 10% FBS).
-
Spiking: Add the highest concentration of your compound (and any solvent vehicle) that you plan to use in your experiment to the prepared medium.
-
Equilibration: Place the medium in a CO₂ incubator for at least 30 minutes to allow the bicarbonate buffering system to equilibrate.
-
Measurement: Remove the medium and immediately measure its pH using a calibrated pH meter.
-
Analysis: Compare the pH to a control medium sample containing only the vehicle. A drop of more than 0.2-0.3 pH units is a cause for concern.
Solutions:
-
pH Adjustment: If a significant pH drop is observed, you can adjust the pH of your treatment media back to physiological levels (e.g., 7.2-7.4) using sterile 1N NaOH. This must be done carefully and sterilely for each batch of media prepared with the compound.
-
HEPES Buffering: Consider supplementing your medium with a secondary buffer like HEPES (10-25 mM). HEPES provides stronger buffering capacity in the physiological range, independent of CO₂ levels. Note that some cell types can be sensitive to HEPES, so it should be tested against a control.
Guide 2: Ruling Out Direct Assay Interference
The Problem: The compound may be chemically interacting with the assay reagents, creating artifactual signals. This guide provides a definitive test.
This protocol is designed for a 96-well plate format but can be adapted.
-
Plate Setup: In a clear 96-well plate, add 100 µL of complete cell culture medium (without cells) to each well.
-
Compound Addition: Add your compound across a range of concentrations (including the highest concentration used in your cell-based experiments) to triplicate wells. Also, include "medium only" and "vehicle only" control wells.
-
Incubation: Incubate the plate under the same conditions as your main experiment (e.g., 37°C, 5% CO₂) for a short period (e.g., 1-2 hours) to simulate experimental conditions.
-
Reagent Addition: Add your viability assay reagent (e.g., MTT, MTS, resazurin) to all wells according to the manufacturer's protocol.
-
Final Incubation & Reading: Incubate for the recommended time, then add any necessary stop/solubilization solutions and read the plate on a plate reader at the appropriate wavelength.
Data Interpretation:
| Condition | Expected Result (No Interference) | Result Indicating Interference |
| Medium + Compound + Reagent | Absorbance/Fluorescence similar to "Medium + Vehicle + Reagent" | Significant increase or decrease in signal compared to control |
| Medium + Vehicle + Reagent | Baseline (low) signal | N/A |
If you observe a significant signal change in the wells containing your compound without any cells present, you have confirmed direct assay interference.
Caption: Decision workflow for identifying direct assay interference.
Guide 3: Choosing an Orthogonal Viability Assay
The Rationale: If you confirm that 1-(Azetidin-3-yl)-N,N-dimethylmethanamine interferes with your metabolic assay, the most robust solution is to switch to an assay based on a different biological principle. This is known as an orthogonal method, and it provides an independent line of evidence for your findings.
| Assay Type | Principle | Examples | Pros | Cons |
| Metabolic (Redox) | Measures metabolic activity via enzymatic reduction of a substrate. | MTT, MTS, XTT, Resazurin (alamarBlue) | Inexpensive, well-established. | Prone to chemical interference from reducing/oxidizing compounds.[4] |
| ATP Content | Measures intracellular ATP levels as an indicator of viable, metabolically active cells. | CellTiter-Glo® | Highly sensitive, rapid, less prone to redox interference. | Can be affected by treatments that alter cellular ATP pools without causing cell death. |
| Membrane Integrity | Measures the release of intracellular components from cells with compromised membranes. | LDH Release Assay, Trypan Blue, Propidium Iodide (PI) | Directly measures cytotoxicity/cell death. | Less sensitive for cytostatic effects; timing is critical to capture enzyme release. |
| Apoptosis | Measures specific markers of programmed cell death. | Caspase-Glo® 3/7, Annexin V Staining | Provides mechanistic insight into the mode of cell death. | May miss other forms of cell death (e.g., necrosis); more complex. |
Recommendation: For compounds like 1-(Azetidin-3-yl)-N,N-dimethylmethanamine, switching to an ATP-based assay (e.g., CellTiter-Glo®) or a membrane integrity assay (e.g., LDH release) is highly recommended. These methods are not based on redox chemistry and are therefore unlikely to be affected by the same interference mechanisms.
Section 4: Summary & Best Practices Workflow
To ensure data integrity when working with this or similar compounds, a systematic approach is essential.
Caption: A comprehensive workflow from preparation to final analysis.
Key Takeaways:
-
Always check the pH: When using salt forms of amines or other acidic/basic compounds, measure the pH of your final treatment medium.
-
Run cell-free controls: To rule out direct assay interference, always test your compound with the assay reagents in cell-free medium.
-
Use orthogonal methods: If interference is detected or results are ambiguous, confirm your findings with a second viability assay that relies on a different detection principle.
-
Include proper controls: Every experiment must include vehicle controls and, if possible, a positive control (a compound with known toxicity).
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). This compound. Merck.
- Alchem Pharmtech. (n.d.). CAS 741287-55-8 | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine hydrochloride.
- PubChem. (n.d.). Azetidin-3-ylmethanamine. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Effect of MT and N-MT on cell viability.
- ChemicalBook. (n.d.). 1-Azetidin-3-yl-dimethylamine hydrochloride(935670-07-8) 1H NMR.
- ResearchGate. (n.d.). Cell viability % of 1a, 1i and 3a against NIH/3T3 (A) and HepG2 (B).
- Cheméo. (n.d.). Chemical Properties of Azetidine, 1-methyl- (CAS 4923-79-9).
- ResearchGate. (n.d.). Methods for the synthesis of azetidines.
-
Sviridova, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(2), 795. Available at: [Link]
- ResearchGate. (2023). (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
-
Sivaprakasam, P., et al. (2009). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ChemMedChem, 4(1), 110-117. Available at: [Link]
- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
- MDPI. (n.d.). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring.
-
Subasinghe, N. L., et al. (2013). A novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(4), 1063-1069. Available at: [Link]
- PMC. (n.d.). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. National Center for Biotechnology Information.
- BLD Pharm. (n.d.). 142253-56-3|1-Boc-Azetidine-3-yl-methanol.
- Fisher Scientific. (n.d.). Azetidines.
-
Hall, I. H., et al. (1995). Cytotoxicity of imides-N-alkyl Semicarbazones, Thiosemicarbazones, Acetylhydrazones and Related Derivatives. Anticancer Drugs, 6(1), 147-53. Available at: [Link]
- SciSpace. (n.d.). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine‐2,3‐Dicarboxylic Acids at NMDA Receptors.
-
El-Kafrawy, S. A., et al. (2021). Cell viability assay as a tool to study activity and inhibition of hepatitis C p7 channels. Journal of General Virology, 102(4). Available at: [Link]
- NIH. (n.d.). Molecular mechanisms of leptin and pro-apoptotic signals induced by menadione in HepG2 cells. National Center for Biotechnology Information.
- PMC. (n.d.). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. National Center for Biotechnology Information.
-
Natarajan, M., et al. (2000). Antioxidant compounds interfere with the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer Detection and Prevention, 24(5), 405-14. Available at: [Link]
- ResearchGate. (n.d.). (PDF) Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells.
Sources
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]
- 2. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 3. A novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refined Analytical Methods for Azetidine Derivatives in Biological Samples
Welcome to the Technical Support Center for the analysis of azetidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the quantitative analysis of azetidine-containing compounds in biological matrices. This guide is structured to address common challenges and provide scientifically sound solutions to ensure the accuracy and reliability of your bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: My azetidine derivative is highly polar. What are the best extraction techniques from plasma?
For highly polar azetidine derivatives, such as azetidine-2-carboxylic acid, a simple protein precipitation (PPT) is often the most effective starting point. A common issue with PPT is potential analyte loss due to co-precipitation. To mitigate this, optimization of the precipitating solvent and its ratio to the sample is crucial.
-
Rationale: Organic solvents like acetonitrile or methanol disrupt the hydration layer around proteins, causing them to precipitate. Using a cold solvent and vortexing vigorously can improve precipitation efficiency. For some analytes, a mixture of solvents may be beneficial.
An alternative to PPT is Solid-Phase Extraction (SPE). For polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode cation exchange SPE cartridges can provide good recovery and sample cleanup.
Q2: I am observing significant ion suppression for my azetidine analyte in LC-MS/MS. What are the likely causes and how can I mitigate this?
Ion suppression is a common matrix effect where co-eluting compounds from the biological sample compete with the analyte for ionization, reducing its signal.[1][2] For azetidine derivatives, which often contain a basic nitrogen, phospholipids from plasma are a frequent cause of ion suppression in positive electrospray ionization (ESI) mode.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: A simple protein precipitation may not be sufficient to remove all interfering matrix components.[2] Consider a more rigorous sample preparation method like SPE or liquid-liquid extraction (LLE).
-
Optimize Chromatography: Ensure that the analyte's retention time does not overlap with the elution of major matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option for retaining and separating polar compounds away from the bulk of the matrix interferences that are common in reversed-phase chromatography.[3][4][5]
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar ion suppression, thus providing a more accurate quantification.[6]
-
Q3: I am analyzing azetidine-2-carboxylic acid by GC-MS, but I'm getting poor peak shape and reproducibility. What could be the problem?
The polar and non-volatile nature of azetidine-2-carboxylic acid requires derivatization to make it amenable for GC-MS analysis. Incomplete derivatization is a common cause of poor chromatography.
-
Causality: The carboxylic acid and secondary amine groups must be derivatized, typically through silylation, to increase volatility and reduce interactions with the GC system.
-
Solution: Ensure your silylation reaction goes to completion. This can be achieved by:
-
Using a potent silylation reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[7][8]
-
Ensuring anhydrous conditions, as moisture will consume the derivatizing reagent.
-
Optimizing the reaction temperature and time. A typical starting point is heating at 60-100°C for 30-60 minutes.
-
Q4: Are there any specific stability concerns for azetidine derivatives in biological samples?
The four-membered azetidine ring is strained, but generally stable under typical bioanalytical conditions.[9][10] However, the stability of a particular azetidine derivative can be influenced by its substituents. For instance, certain N-substituted azetidines can undergo acid-mediated intramolecular ring-opening.[11]
-
Recommendation: It is crucial to perform thorough stability assessments as part of your bioanalytical method validation. This should include:
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.
-
Bench-Top Stability: Evaluate stability at room temperature for the expected duration of sample preparation.
-
Long-Term Stability: Determine the stability of the analyte in the matrix at the intended storage temperature (e.g., -20°C or -80°C).
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.
-
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic azetidine nitrogen and residual silanols on the column. | - Use a high-purity, end-capped C18 column. - Add a small amount of a competing base, like triethylamine, to the mobile phase. - Lower the mobile phase pH with formic or acetic acid to ensure the analyte is fully protonated. - Consider using a HILIC column which can offer better peak shape for polar bases.[3][4][5] |
| Low Recovery | - Inefficient extraction. - Analyte adsorption to container surfaces. | - Optimize the sample preparation method (e.g., change SPE sorbent, adjust pH). - Use polypropylene or silanized glassware to minimize adsorption. - Ensure the reconstitution solvent is strong enough to fully dissolve the analyte. |
| Inconsistent Retention Times | - Inadequate column equilibration. - Changes in mobile phase composition. - Column degradation. | - Ensure sufficient equilibration time between injections, especially with HILIC columns. - Prepare fresh mobile phase daily and keep it well-mixed. - Use a guard column and replace it regularly. |
GC-MS Analysis
| Problem | Potential Cause | Recommended Solution |
| Multiple Peaks for a Single Analyte | Incomplete derivatization. | - Increase the amount of derivatizing reagent. - Extend the reaction time or increase the temperature. - Ensure the sample is completely dry before adding the reagent. |
| Analyte Degradation | Thermal instability in the GC inlet. | - Use a lower inlet temperature. - Employ a pulsed splitless or other gentle injection technique. |
| Poor Sensitivity | - Inefficient derivatization. - Adsorption in the GC system. | - Optimize derivatization as described above. - Use a deactivated inlet liner and a high-quality, low-bleed GC column. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of a Polar Azetidine Derivative in Human Plasma
This protocol is a general guideline and should be optimized for the specific analyte.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a polypropylene microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standard.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions (HILIC):
-
Column: A zwitterionic HILIC column (e.g., ZIC-HILIC) is recommended for good retention of polar compounds.[12]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A to elute the polar analytes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-45°C.[12]
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for the analyte and internal standard by infusing a standard solution.
Protocol 2: GC-MS Analysis of Azetidine-2-Carboxylic Acid in Urine
1. Sample Preparation (Derivatization):
-
To 50 µL of urine, add an internal standard.
-
Lyophilize the sample to complete dryness.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.[7][8]
-
Cap the vial tightly and heat at 70°C for 45 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
-
GC Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms) is suitable.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 70°C), ramp up to a final temperature of around 280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan for the characteristic ions of the derivatized analyte and internal standard.
Method Validation Summary
According to FDA guidance on bioanalytical method validation, the following parameters should be assessed.[13][14]
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ)[13][15] |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)[15] |
| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the blank response. Accuracy and precision criteria must be met. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least 6 different sources. |
| Matrix Effect | The matrix factor should be consistent across different lots of matrix. |
| Recovery | The extraction recovery of the analyte and internal standard should be consistent and reproducible. |
| Stability | Analyte concentration should be within ±15% of the nominal concentration under the tested conditions. |
Here is an example of a validation summary table for a hypothetical azetidine derivative:
| Parameter | LLOQ (1 ng/mL) | Low QC (3 ng/mL) | Mid QC (50 ng/mL) | High QC (150 ng/mL) |
| Intra-day Precision (%CV) | 8.5 | 6.2 | 4.5 | 3.8 |
| Intra-day Accuracy (%) | 105.2 | 98.7 | 101.5 | 97.9 |
| Inter-day Precision (%CV) | 11.2 | 8.9 | 6.8 | 5.5 |
| Inter-day Accuracy (%) | 102.8 | 101.1 | 99.3 | 98.5 |
| Mean Recovery (%) | - | 85.6 | 88.2 | 87.1 |
Visualizations
Caption: General sample preparation workflows for azetidine derivatives.
Caption: Troubleshooting logic for common bioanalytical issues.
References
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The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics. PubMed Central. Available at: [Link]
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Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. PubMed Central. Available at: [Link]
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Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PubMed Central. Available at: [Link]
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Hilic–UHPlc–MS as a Tool for Metabolomics Study. LCGC International. Available at: [Link]
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Summary of Analytical Method validation. ResearchGate. Available at: [Link]
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LC-MS/MS analysis of twelve neurotransmitters and amino acids in mouse cerebrospinal fluid. PubMed. Available at: [Link]
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Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. Available at: [Link]
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Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Preprints.org. Available at: [Link]
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A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC International. Available at: [Link]
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Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]
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Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed Central. Available at: [Link]
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Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Available at: [Link]
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Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
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Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PubMed Central. Available at: [Link]
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LC–MS/MS analysis of twelve neurotransmitters and amino acids in mouse cerebrospinal fluid. ResearchGate. Available at: [Link]
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LC–MS/MS analysis of twelve neurotransmitters and amino acids in mouse cerebrospinal fluid. Semantic Scholar. Available at: [Link]
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Preparation of TMS Derivatives for GC/MS. Caltech GPS. Available at: [Link]
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A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min. PubMed. Available at: [Link]
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Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. PubMed Central. Available at: [Link]
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Azetidines of pharmacological interest. PubMed. Available at: [Link]
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Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Determination of 5-azacitidine in human plasma by LC-MS/MS: application to pharmacokinetics pilot study in MDS/AML patients. PubMed. Available at: [Link]
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A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. PubMed. Available at: [Link]
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Technical Support Center: Enhancing In Vivo Bioavailability of Small Molecule Azetidine Compounds
Welcome to the technical support center dedicated to addressing the challenges associated with the in vivo bioavailability of small molecule azetidine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting strategies, and in-depth scientific context to navigate the complexities of working with this unique heterocyclic scaffold. The inherent structural properties of the azetidine ring, including its significant ring strain and conformational rigidity, offer a compelling profile for drug discovery, often leading to improved metabolic stability and solubility.[1][2][3] However, these same properties can present unique challenges in achieving optimal oral bioavailability.
This guide is structured to provide a comprehensive and user-friendly experience, moving from foundational frequently asked questions to detailed troubleshooting guides for specific experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses common initial questions and concerns that researchers encounter when working with azetidine-containing small molecules.
Q1: Why is the azetidine scaffold so prevalent in modern drug discovery?
The azetidine motif has gained significant traction in medicinal chemistry due to its unique combination of physicochemical properties.[4] The four-membered ring is conformationally rigid, which can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency.[2] Furthermore, its three-dimensional structure and sp³-rich character can enhance solubility, metabolic stability, and overall pharmacokinetic profiles compared to more traditional, flatter aromatic systems.[1][5] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine scaffold, underscoring its therapeutic relevance.[1]
Q2: My azetidine compound exhibits excellent in vitro potency but poor in vivo exposure. What are the likely culprits?
This is a common and multifaceted challenge in drug development. The transition from in vitro to in vivo introduces a host of physiological barriers. For azetidine compounds, the primary factors contributing to poor in vivo bioavailability often fall into three main categories:
-
Poor Absorption: This can be due to low aqueous solubility, limiting the dissolution of the compound in the gastrointestinal (GI) tract, or poor permeability across the intestinal epithelium.[6][7][8]
-
Rapid Metabolism: The strained azetidine ring, while often conferring metabolic stability, can be susceptible to specific metabolic pathways, such as ring-opening reactions catalyzed by enzymes like glutathione S-transferases (GSTs), which can occur without prior cytochrome P450 (P450) activation.[9][10]
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) located in the intestinal wall. These transporters actively pump the drug back into the GI lumen, thereby reducing its net absorption.[11][12][13]
Q3: What are the first-line troubleshooting steps I should take when I observe low oral bioavailability with my azetidine compound?
A systematic approach is crucial. We recommend the following initial steps:
-
Physicochemical Characterization: Ensure you have a thorough understanding of your compound's properties. Key parameters include aqueous solubility at different pH values, LogP (lipophilicity), and pKa. This data will inform subsequent formulation and experimental design choices.[14]
-
In Vitro ADME Assays: Conduct a panel of in vitro assays to dissect the potential causes of poor bioavailability. This should include:
-
Metabolic Stability Assays: Using liver microsomes or hepatocytes to determine the intrinsic clearance of the compound.
-
Permeability Assays: Employing Caco-2 or MDCK cell monolayers to assess passive permeability and identify potential P-gp efflux.
-
-
Formulation Optimization: For compounds with poor solubility, exploring different formulation strategies is a critical and often highly effective step.[15][16][17][18]
Troubleshooting Guides
This section provides detailed, step-by-step guidance on addressing specific experimental challenges related to the bioavailability of azetidine compounds.
Guide 1: Addressing Poor Aqueous Solubility
Poor solubility is a leading cause of low oral bioavailability for many small molecules.[15] The following guide provides a systematic approach to diagnosing and overcoming this challenge.
A comprehensive understanding of your compound's solubility is the first step.
Experimental Protocol: Kinetic and Thermodynamic Solubility Assays
-
Kinetic Solubility (High-Throughput):
-
Prepare a high-concentration stock solution of the azetidine compound in DMSO (e.g., 10 mM).
-
Add a small volume of the stock solution to a series of aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4) to a final concentration exceeding the expected solubility.
-
Incubate for a short period (e.g., 1-2 hours) at room temperature with shaking.
-
Filter the samples to remove precipitated compound.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS.
-
-
Thermodynamic Solubility (Gold Standard):
-
Add an excess of the solid, crystalline compound to a series of aqueous buffers at different pH values.
-
Equilibrate the samples for an extended period (e.g., 24-48 hours) with constant agitation to ensure equilibrium is reached.
-
Filter the samples and quantify the concentration of the dissolved compound.
-
Based on the solubility data, an appropriate formulation can be developed to enhance exposure in in vivo studies.
| Formulation Strategy | Description | Best Suited For |
| Co-solvents | Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) to increase solubility. | Early-stage, rapid screening.[19] |
| Surfactants | Employing surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the drug. | Compounds with very low aqueous solubility. |
| Cyclodextrins | Using complexing agents like β-cyclodextrins to form inclusion complexes with the drug, enhancing its solubility. | Compounds with appropriate size and lipophilicity to fit within the cyclodextrin cavity.[18] |
| Lipid-Based Formulations | Formulating the drug in lipids, oils, and surfactants, such as in a Self-Emulsifying Drug Delivery System (SEDDS).[15] | Lipophilic compounds (high LogP). |
| Amorphous Solid Dispersions | Dispersing the drug in an amorphous state within a polymer matrix to improve its dissolution rate.[15] | Crystalline compounds with high melting points. |
| Nanosuspensions | Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution velocity.[15][20] | Compounds where dissolution rate is the limiting factor. |
Workflow for Formulation Selection
Caption: Decision tree for selecting a suitable formulation strategy.
Guide 2: Investigating and Mitigating Metabolic Instability
High first-pass metabolism can severely limit the oral bioavailability of a promising compound.
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation: Incubate the azetidine compound (at a low concentration, e.g., 1 µM) with liver microsomes (from the species of interest, e.g., human, rat, mouse) and the necessary cofactor, NADPH.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining over time.
-
Calculation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
If the compound is metabolically unstable, identifying the site of metabolism is crucial for guiding medicinal chemistry efforts. This can involve metabolite identification studies using high-resolution mass spectrometry. For azetidines, be particularly aware of potential ring-opening reactions.[9][10]
Metabolic Pathways for Azetidine Compounds
Caption: Common metabolic pathways for azetidine-containing compounds.
Armed with knowledge of the metabolic liabilities, medicinal chemists can make targeted structural modifications to block these sites of metabolism. This could involve:
-
Introducing steric hindrance near the metabolic hotspot.
-
Replacing metabolically labile groups with more stable bioisosteres.
-
Modifying the electronics of the molecule to disfavor metabolism at a particular site.
A powerful strategy to improve both metabolic stability and permeability is the use of prodrugs.[21][22][23] A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.
| Prodrug Strategy | Mechanism | Advantage for Azetidine Compounds |
| Ester Prodrugs | An ester linkage is cleaved by esterases in the plasma and tissues. | Can mask polar functional groups to enhance permeability. |
| Phosphate Prodrugs | A phosphate group is cleaved by alkaline phosphatases. | Can significantly increase aqueous solubility for parenteral delivery or overcome dissolution-limited absorption.[24] |
| Amide Prodrugs | An amide bond is cleaved by amidases. | Can be used to modify the physicochemical properties of the parent molecule. |
Guide 3: Assessing Permeability and Efflux
Even if a compound is soluble and metabolically stable, it must still permeate the intestinal wall to reach systemic circulation.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent, differentiated monolayer that mimics the intestinal epithelium.
-
Apical to Basolateral (A-B) Permeability: Add the azetidine compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time. This represents the absorptive flux.
-
Basolateral to Apical (B-A) Permeability: Add the compound to the basolateral side and measure its appearance on the apical side. This represents the efflux flux.
-
Efflux Ratio (ER): Calculate the efflux ratio: ER = (Papp B-A) / (Papp A-B). An ER > 2 is generally indicative of active efflux.
-
Confirmation with P-gp Inhibitor: Repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the ER confirms that the compound is a P-gp substrate.[11]
If your compound is identified as a P-gp substrate, several strategies can be employed:
-
Medicinal Chemistry Approaches: Modify the structure to reduce its affinity for P-gp. This can be a challenging endeavor as the substrate recognition site of P-gp is notoriously promiscuous.
-
Formulation with P-gp Inhibitors: While not always a viable long-term strategy due to potential drug-drug interactions, co-formulating with a P-gp inhibitor can be a useful tool in preclinical studies to confirm that efflux is the bioavailability-limiting factor.[11]
-
Prodrug Approach: Design a prodrug that is not a P-gp substrate. The prodrug is absorbed and then converted to the active parent molecule, which may be an efflux substrate, but is already in systemic circulation.[21]
Analytical Considerations
Accurate and reliable bioanalysis is the cornerstone of any pharmacokinetic study.
Recommended Method: LC-MS/MS for Quantification in Plasma
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[25]
Sample Preparation Protocol for Plasma Samples
-
Protein Precipitation: To a plasma sample (e.g., 50 µL), add 3-4 volumes of a cold organic solvent such as acetonitrile or methanol containing a suitable internal standard.
-
Vortex and Centrifuge: Vortex the sample vigorously to precipitate the plasma proteins and then centrifuge at high speed to obtain a clear supernatant.
-
Evaporation and Reconstitution: Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.
-
Stability: It is crucial to establish the stability of the azetidine compound in the biological matrix and during the sample preparation process, as some compounds can be unstable.[26]
Conclusion
The azetidine scaffold represents a valuable tool in the medicinal chemist's armamentarium, offering a pathway to compounds with improved drug-like properties.[1][5][27] However, achieving optimal in vivo bioavailability requires a systematic and multi-pronged approach. By carefully characterizing the physicochemical properties of your azetidine compounds and employing the troubleshooting strategies and experimental protocols outlined in this guide, you can effectively diagnose and overcome the common hurdles of poor solubility, metabolic instability, and active efflux. A thorough understanding of the interplay between the compound's structure, its formulation, and the physiological barriers it encounters is paramount to successfully advancing these promising molecules through the drug development pipeline.
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Validation & Comparative
Comparative analysis of 3-substituted azetidine derivatives at monoamine transporters
This guide provides a comprehensive comparative analysis of 3-substituted azetidine derivatives and their interactions with the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). The azetidine scaffold has emerged as a promising framework in the design of central nervous system (CNS) active compounds due to its favorable physicochemical properties, including reduced molecular weight and lipophilicity compared to more traditional scaffolds like the tropane ring system.[1] This guide will delve into the structure-activity relationships (SAR) of these derivatives, present detailed experimental protocols for their evaluation, and discuss the therapeutic implications of their transporter selectivity profiles.
Introduction: The Significance of Monoamine Transporters and the Azetidine Scaffold
Monoamine transporters are critical regulators of neurotransmission, responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft back into presynaptic neurons.[2][3] This process terminates the neurotransmitter signal and maintains homeostasis. Dysfunction of these transporters is implicated in a range of neuropsychiatric disorders, including depression, anxiety, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders.[3] Consequently, DAT, SERT, and NET are key pharmacological targets for a wide array of therapeutics.[2]
The development of novel ligands with specific affinities and selectivities for these transporters is a major focus of medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a compact and synthetically accessible core for the development of such ligands.[1][4][5] Its unique conformational properties and ability to be substituted at the 3-position allow for fine-tuning of interactions with the binding pockets of monoamine transporters.
Structure-Activity Relationship (SAR) of 3-Substituted Azetidine Derivatives
The pharmacological profile of 3-substituted azetidine derivatives is highly dependent on the nature and position of the substituents on both the azetidine ring and any appended aryl groups. The following sections dissect the key SAR findings from the literature.
The Impact of Aryl and Arylmethoxy Substituents at the 3-Position
A series of 3-aryl-3-arylmethoxyazetidines has been synthesized and evaluated for their binding affinities at DAT and SERT.[1] Generally, these compounds exhibit a preference for SERT over DAT.[1]
Key SAR observations include:
-
High SERT Affinity: Dichloro substitution on the 3-arylmethoxy moiety, as seen in the 3-(3,4-dichlorophenyl)-3-(3,4-dichlorophenylmethoxy)azetidine congener, results in low nanomolar affinity for SERT (Kᵢ = 1.0 nM).[1] Similarly, a tetrachloro-substituted derivative also displays high SERT affinity (Kᵢ = 1.3 nM).[1]
-
Tuning for DAT/SERT Dual Activity: Substitution of the aryl rings can modulate the affinity for both DAT and SERT. For instance, the 3-(3,4-dichlorophenyl)-3-phenylmethoxyazetidine derivative showed moderate affinity for both transporters, suggesting that appropriate substitution patterns can lead to dual-acting agents.[1] This is significant because dual DAT/SERT inhibitors are being explored as potential medications for psychostimulant dependence.[1]
-
Influence of Chloro Substituent Position: The position of chloro substituents on the aryl rings significantly impacts selectivity. When the 3-aryl substituent is a 3,4-dichlorophenyl group, DAT affinity tends to improve, and SERT selectivity decreases.[1] Conversely, a chloro substituent on the 3-arylmethoxy moiety generally leads to decreased DAT affinity and dominant SERT selectivity.[1]
The Role of the 3-Oxypropylamine Scaffold
Novel azetidines based on a 3-aryl-3-oxypropylamine scaffold have been designed as triple reuptake inhibitors (TRIs), targeting DAT, SERT, and NET.[5] This class of compounds highlights the versatility of the 3-substituted azetidine core in achieving a broader spectrum of monoamine transporter inhibition.
Quantitative Comparison of 3-Substituted Azetidine Derivatives
The following table summarizes the in vitro binding affinities (Kᵢ) of representative 3-substituted azetidine derivatives at human DAT and SERT. This data allows for a direct comparison of the potency and selectivity of these compounds.
| Compound ID | 3-Aryl Substituent | 3-Arylmethoxy Substituent | DAT Kᵢ (nM) | SERT Kᵢ (nM) | SERT/DAT Selectivity Ratio |
| 7c | Phenyl | 3,4-Dichlorophenyl | >10,000 | 1.0 | >10,000 |
| 7g | 3,4-Dichlorophenyl | Phenyl | 620 | 23 | 27 |
| 7i | 3,4-Dichlorophenyl | 2,3,4-Trichlorophenyl | >10,000 | 1.3 | >7,692 |
Data extracted from Singh et al., 2013.[1]
Experimental Protocols for In Vitro Characterization
The evaluation of 3-substituted azetidine derivatives at monoamine transporters relies on robust and reproducible in vitro assays. The two primary methods employed are radioligand binding assays and synaptosomal uptake assays.[6][7]
Radioligand Binding Assays
These assays directly measure the affinity of a test compound for the transporter by quantifying its ability to displace a known radiolabeled ligand.[8][9]
Objective: To determine the binding affinity (Kᵢ) of a 3-substituted azetidine derivative for hDAT, hSERT, and hNET.
Causality Behind Experimental Choices:
-
Cell Membranes from Transfected Cells: Using membranes from HEK293 cells stably expressing a single human monoamine transporter ensures that the binding observed is specific to the transporter of interest, eliminating confounding interactions with other proteins present in native tissue.[6]
-
Specific Radioligands: The choice of radioligand is crucial. High-affinity and selective radioligands for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET) are used to ensure a robust signal-to-noise ratio.
-
Non-Specific Binding Determination: The inclusion of a high concentration of a known, non-radiolabeled inhibitor (e.g., cocaine for DAT, citalopram for SERT) is essential to define non-specific binding, which is the portion of radioligand binding that is not to the transporter of interest.[8] This allows for the calculation of specific binding.
-
Cheng-Prusoff Equation: The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is experimentally determined. The Cheng-Prusoff equation is then used to convert the IC₅₀ to a Kᵢ value, which is a true measure of binding affinity, by accounting for the concentration and affinity of the radioligand used in the assay.[8]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human monoamine transporter of interest (hDAT, hSERT, or hNET).
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Perform differential centrifugation to isolate the cell membranes.[8]
-
Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the binding buffer, the cell membrane preparation, the specific radioligand, and varying concentrations of the 3-substituted azetidine derivative.
-
For total binding wells, no test compound is added.
-
For non-specific binding wells, a high concentration of a known inhibitor is added.[8]
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Filtration and Measurement:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the unbound.[8]
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[8]
-
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Synaptosomal Uptake Assays
These functional assays measure the ability of a test compound to inhibit the transport of a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin) into synaptosomes, which are resealed nerve terminals containing functional transporters.[10][11][12][13]
Objective: To determine the uptake inhibition potency (IC₅₀) of a 3-substituted azetidine derivative at DAT, SERT, and NET.
Causality Behind Experimental Choices:
-
Synaptosomes: The use of synaptosomes prepared from specific brain regions (e.g., striatum for DAT) provides a more physiologically relevant system than transfected cells, as the transporters are in their native lipid environment with associated proteins.[10]
-
Radiolabeled Substrates: Radiolabeled versions of the endogenous neurotransmitters (or close analogs) are used to directly measure the functional activity of the transporters.
-
MAO Inhibitors: For monoamine uptake assays, an inhibitor of monoamine oxidase (MAO), such as pargyline, is included to prevent the metabolic degradation of the radiolabeled substrate once it has been transported into the synaptosomes.[11] This ensures that the measured radioactivity accurately reflects transporter activity.
-
Time- and Temperature-Dependence: The uptake process is time- and temperature-dependent. The assay is typically performed at 37°C for a short duration to measure the initial rate of uptake and is stopped by rapid filtration and washing with ice-cold buffer to halt the transport process.[11]
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Rapidly dissect the brain region of interest (e.g., striatum for DAT) from a rodent.
-
Homogenize the tissue in an ice-cold sucrose solution.[11]
-
Perform differential centrifugation to obtain a crude synaptosomal pellet.[11][14]
-
Resuspend the pellet in an appropriate uptake buffer containing a MAO inhibitor.[11]
-
-
Uptake Inhibition Assay:
-
In a 96-well plate, pre-incubate the synaptosomal preparation with varying concentrations of the 3-substituted azetidine derivative or vehicle.[11]
-
Initiate the uptake by adding the radiolabeled substrate (e.g., [³H]dopamine).[11]
-
Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes).
-
-
Termination and Measurement:
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.[11]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Define non-specific uptake using a known potent inhibitor (e.g., cocaine for DAT).
-
Calculate the percentage of specific uptake at each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression.
-
Workflow Diagram:
Caption: Workflow for a synaptosomal uptake inhibition assay.
Therapeutic Implications and Future Directions
The ability to modulate the activity of monoamine transporters with selectivity is of significant therapeutic interest.
-
Selective SERT Inhibitors: Compounds with high affinity and selectivity for SERT, such as some of the dichloro-substituted 3-aryl-3-arylmethoxyazetidines, are of interest for the development of novel antidepressants, similar to selective serotonin reuptake inhibitors (SSRIs).[1]
-
Dual DAT/SERT Inhibitors: The development of dual inhibitors is a promising strategy for the treatment of psychostimulant addiction.[1] By increasing both dopamine and serotonin levels in the synapse, these compounds may be able to alleviate the anhedonia and craving associated with withdrawal while also addressing the impulsivity and mood disturbances.[1]
-
Triple Reuptake Inhibitors (TRIs): Azetidine derivatives that inhibit the reuptake of all three monoamines (dopamine, serotonin, and norepinephrine) could offer a broader spectrum of antidepressant activity.[5]
Future research in this area will likely focus on further refining the SAR to achieve desired selectivity profiles, as well as evaluating the in vivo efficacy and safety of the most promising lead compounds. The compact and tunable nature of the 3-substituted azetidine scaffold makes it a highly attractive starting point for the discovery of the next generation of monoamine transporter modulators.
References
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- Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.
- Rothman, R. B., & Baumann, M. H. (n.d.). Uptake and release of neurotransmitters. PubMed.
- Sucic, S., & Freissmuth, M. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
- Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol.
- Daws, L. C., & Gould, G. G. (n.d.). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. NCBI.
- Cheng, H. M., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed.
- Chen, J., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed.
- Engel, K., & Wang, J. (2011).
- Salah-Uddin, A. B. M., et al. (2025). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. JoVE.
- Limbird, L. E. (n.d.). Radioligand binding methods: practical guide and tips. PubMed.
- Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. PubMed Central.
- Koldsø, H., et al. (2014).
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1-(Azetidin-3-yl)-N,N-dimethylmethanamine vs other cholinergic agents for M2 receptor binding
Introduction: The Significance of the M2 Muscarinic Receptor in Drug Discovery
The M2 muscarinic acetylcholine receptor (M2R), a member of the G protein-coupled receptor (GPCR) superfamily, serves as a critical regulator of parasympathetic nervous system activity.[1] Predominantly expressed in the heart, central nervous system (CNS), and airway smooth muscle, the M2R plays a pivotal role in modulating physiological functions such as heart rate, neuronal inhibition, and bronchoconstriction.[2][3] Upon activation by the endogenous neurotransmitter acetylcholine (ACh), the M2R couples to Gαi/o proteins, initiating a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and the modulation of ion channels.[1] This inhibitory effect, particularly on cardiac myocytes, is essential for maintaining normal sinus rhythm.[4]
Given its central role in autonomic regulation, the M2R is a key target for therapeutic intervention in a range of cardiovascular and neurological disorders.[5] The development of selective agonists and antagonists for the M2R is a significant focus of pharmaceutical research. However, achieving subtype selectivity across the five muscarinic receptors (M1-M5) remains a formidable challenge due to the highly conserved nature of the orthosteric binding site.[1] This guide provides a comparative analysis of the binding affinities of various cholinergic agents at the M2 receptor, offering a framework for researchers engaged in the discovery and characterization of novel M2R-targeting compounds.
Comparative Analysis of M2 Receptor Binding Affinities
The binding affinity of a ligand for its receptor is a primary determinant of its potency and potential therapeutic efficacy. This affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the presence of a radioligand. A lower Kᵢ value indicates a higher binding affinity.
The following table summarizes the M2 receptor binding affinities for a selection of well-characterized cholinergic agonists and antagonists. This data, derived from competitive radioligand binding assays, provides a crucial benchmark for evaluating novel chemical entities.
| Compound | Class | M2 Receptor Kᵢ (nM) | Source |
| Acetylcholine | Agonist | ~30 (K_d_) | [6] |
| Carbachol | Agonist | Data varies | [7] |
| Oxotremorine | Agonist | Data varies | [7] |
| Atropine | Antagonist | ~1 | [8] |
| Pirenzepine | Antagonist (M1 selective) | Low Affinity | [6][7][9] |
| AF-DX 116 | Antagonist (M2 selective) | High Affinity | [7][10] |
| Methoctramine | Antagonist (M2 selective) | High Affinity | [3][10] |
| Himbacine | Antagonist (M2 selective) | High Affinity | [9][10] |
| 4-DAMP | Antagonist (M3 selective) | Lower Affinity than M3 | [10] |
Note: Kᵢ values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.
Analysis of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine
As of the latest literature review, there is no publicly available experimental data detailing the binding affinity of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine for the M2 muscarinic receptor. The absence of such data precludes a direct quantitative comparison with the established cholinergic agents listed above.
Structural Considerations and Hypothetical Interactions:
1-(Azetidin-3-yl)-N,N-dimethylmethanamine possesses a strained four-membered azetidine ring and a tertiary amine, features that are of interest in medicinal chemistry. The protonated tertiary amine would be expected to form a key ionic interaction with the highly conserved aspartate residue (Asp103) in the third transmembrane domain of the M2 receptor, an interaction crucial for the binding of acetylcholine and other muscarinic ligands.[1] The compact azetidine ring may offer a rigid scaffold that could influence subtype selectivity, although its specific contribution to M2 affinity is unknown without experimental validation. Further investigation is required to determine if this compound acts as an agonist or antagonist and to quantify its binding profile across all muscarinic receptor subtypes.
Experimental Protocol: M2 Muscarinic Receptor Competitive Binding Assay
To determine the M2 receptor binding affinity of a novel compound such as 1-(Azetidin-3-yl)-N,N-dimethylmethanamine, a competitive radioligand binding assay is the gold standard.[11] This protocol provides a robust methodology for establishing the Kᵢ value of an unlabeled test compound.
Objective: To determine the inhibition constant (Kᵢ) of a test compound at the human M2 muscarinic receptor.
Materials:
-
Receptor Source: Commercially available membranes from CHO or HEK293 cells stably expressing the human M2 muscarinic receptor (e.g., PerkinElmer, Revvity).[8]
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.
-
Reference Antagonist: Atropine, for determination of non-specific binding.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.[8]
-
Wash Buffer: 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.[8]
-
Test Compound: 1-(Azetidin-3-yl)-N,N-dimethylmethanamine, prepared in a stock solution and serially diluted.
-
Scintillation Cocktail: A suitable cocktail for counting tritium.
-
Instrumentation: 96-well microplates, filter plates (e.g., GF/C filters pre-soaked in 0.5% polyethyleneimine), vacuum filtration manifold, and a liquid scintillation counter.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Procedure:
-
Membrane Preparation: Thaw the frozen M2 receptor membrane preparation on ice. Dilute the membranes in ice-cold Assay Buffer to the recommended concentration (e.g., 25 µg protein/well).[8] Keep the diluted membranes on ice until use.
-
Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 25 µL of Assay Buffer.
-
Non-specific Binding (NSB): 25 µL of a saturating concentration of a non-labeled antagonist (e.g., 5 µM final concentration of Atropine).
-
Test Compound: 25 µL of each serial dilution of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine.
-
-
Radioligand Addition: Add 25 µL of [³H]-NMS solution to all wells. The concentration of [³H]-NMS should be close to its K_d_ value for the M2 receptor (typically 0.1-0.3 nM) to ensure adequate signal and sensitivity.[8]
-
Incubation: Initiate the binding reaction by adding 500 µL of the diluted membrane preparation to all wells. Incubate the plate for 120 minutes at 27°C with gentle agitation to allow the binding to reach equilibrium.[8]
-
Filtration: Terminate the incubation by rapidly filtering the contents of the plate through a GF/C filter plate using a vacuum manifold. This step separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Immediately wash the filters multiple times (e.g., 9 x 500 µL) with ice-cold Wash Buffer to remove any remaining unbound radioligand.[8]
-
Drying and Counting: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding CPM - NSB CPM.
-
Plot the specific binding as a percentage of the control (total binding in the absence of competitor) against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand used and K_d_ is the dissociation constant of the radioligand for the M2 receptor.
-
M2 Receptor Signaling Pathway
The canonical signaling pathway for the M2 receptor is initiated by agonist binding, leading to the activation of inhibitory G proteins.
Sources
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Navigating the Translational Gap: A Comparative Guide to the In Vitro Potency and In Vivo Efficacy of Azetidine Analogs
Introduction: The Rise of the Four-Membered Ring in Drug Discovery
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry. Its inherent ring strain and three-dimensional character offer a unique combination of structural rigidity and metabolic stability, making it an attractive component in the design of novel therapeutics.[1][2][3] Azetidine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine moiety to enhance their pharmacokinetic profiles and target engagement.[1] However, a critical challenge in the development of azetidine-based drugs, as with any small molecule, is the translation of promising in vitro potency into robust in vivo efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo performance of various azetidine analogs, offering insights into the complex relationship between these two crucial stages of drug development.
In Vitro Potency: A Measure of Target Engagement
The initial assessment of a compound's potential lies in its in vitro potency, typically quantified by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This metric reflects the concentration of a compound required to inhibit a specific biological process, such as enzyme activity or cell proliferation, by 50% in a controlled laboratory setting.[4] For azetidine analogs, in vitro assays are instrumental in establishing their mechanism of action and structure-activity relationships (SAR).
Comparative In Vitro Potency of Azetidine Analogs
The following table summarizes the in vitro potency of selected azetidine analogs against various biological targets.
| Compound Class | Target | Assay Type | IC50/EC50 (µM) | Reference |
| Azetidine-based STAT3 Inhibitors | STAT3 | DNA-binding/EMSA | 0.34 - 0.98 | [5][6][7] |
| Azetidin-2-ylacetic acid derivatives | GABA Transporter 1 (GAT-1) | GABA uptake inhibition | 2.01 - 2.83 | [8] |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GABA Transporter 3 (GAT-3) | GABA uptake inhibition | 15.3 | [8] |
| Bicyclic Azetidine (BRD3914) | Plasmodium falciparum | Parasite growth inhibition | 0.015 | [9] |
| Azetidine-benzoxazole MerTK Inhibitor (Compound 31) | MerTK | Kinase activity | Potent (specific value not provided) | [10] |
| Thiourea-azetidine hybrids (Compound 3B) | VEGFR-2 (in silico) / Cancer cell lines | Cell proliferation | 0.03 - 0.6 | [11] |
| Azetidin-2-one derivatives (Compound 6) | Cancer cell lines (MCF-7) | Cytotoxicity | 0.0008 | [12] |
Key Insights from In Vitro Data:
-
High Potency: Many azetidine analogs exhibit potent in vitro activity, often in the nanomolar to low micromolar range.[5][6][7][9][11][12]
-
Target Diversity: The azetidine scaffold has been successfully incorporated into inhibitors of a wide range of targets, including transcription factors, transporters, and kinases.[5][8][10]
-
Structure-Activity Relationship (SAR): Subtle structural modifications to the azetidine ring and its substituents can significantly impact in vitro potency, highlighting the importance of careful molecular design.[6][8][13] For instance, in a series of GABA uptake inhibitors, the nature of the lipophilic residue on the azetidine ring was critical for GAT-1 potency.[8]
In Vivo Efficacy: The True Test of a Drug Candidate
While in vitro potency is a necessary starting point, in vivo efficacy in relevant animal models is the ultimate determinant of a compound's therapeutic potential. In vivo studies assess not only the compound's ability to engage its target in a complex biological system but also its pharmacokinetic and pharmacodynamic properties, collectively known as ADME (absorption, distribution, metabolism, and excretion). A lack of correlation between in vitro potency and in vivo efficacy is a common hurdle in drug development.[14][15]
Comparative In Vivo Efficacy of Azetidine Analogs
The following table presents the in vivo efficacy of selected azetidine analogs, often corresponding to the compounds highlighted in the in vitro section.
| Compound | Animal Model | Dosing Regimen | Efficacy Outcome | Reference |
| Azetidine-based STAT3 Inhibitors (H120, H182) | TNBC Xenografts (mice) | Not specified | Inhibition of tumor growth | [5][7] |
| Bicyclic Azetidine (BRD3914) | P. falciparum-infected humanized mice | 4 oral doses | Parasite clearance and cure | [9] |
| Azetidine-benzoxazole MerTK Inhibitor (Compound 31) | MC-38 syngeneic tumor model (mice) | Not specified | Single-agent antitumor activity | [10] |
| F-aza-T-dCyd (NSC801845) | Various xenograft models (mice) | IP dosing | Tumor regression in 3 of 5 models | [15] |
Key Insights from In Vivo Data:
-
Successful Translation: Several azetidine analogs with potent in vitro activity have demonstrated significant in vivo efficacy, leading to tumor growth inhibition or even cures in preclinical models.[5][7][9][10]
-
The In Vitro-In Vivo Disconnect: In some cases, a direct correlation between in vitro potency and in vivo efficacy is not observed. For example, the impressive in vivo efficacy of F-aza-T-dCyd was not predicted by its moderate in vitro potency in the NCI-60 cell line screen.[15] This highlights the critical role of factors beyond simple target inhibition.
Bridging the Gap: Understanding the In Vitro-In Vivo Correlation (IVIVC)
The discrepancy between in vitro potency and in vivo efficacy can often be attributed to a compound's pharmacokinetic profile. An effective drug must not only be potent but also be able to reach its target in sufficient concentrations for a sustained period. This concept is central to the In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that relates the in vitro properties of a drug to its in vivo response.[16][17][18]
Factors Influencing the In Vitro-In Vivo Correlation:
-
Absorption, Distribution, Metabolism, and Excretion (ADME): Poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue can all lead to a lack of in vivo efficacy despite high in vitro potency.[6][14] The unique physicochemical properties of the azetidine ring can influence these parameters.[1]
-
Target Engagement in a Complex Environment: The in vivo environment is far more complex than a simplified in vitro assay. Factors such as plasma protein binding, off-target effects, and the activation of resistance mechanisms can all impact a drug's efficacy.[19][20][21]
-
Physicochemical Properties: Solubility and metabolic stability are key physicochemical properties that can significantly impact in vivo performance.[6][14] For some azetidine analogs, poor solubility has been identified as a limiting factor for cellular and in vivo activity.[6]
Experimental Protocols: A Foundation for Reliable Data
The reliability of both in vitro and in vivo data is paramount for making informed decisions in drug development. The following are representative, detailed protocols for key experiments.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a method to determine the IC50 value of an azetidine analog against a purified kinase.[4][22][23][24][25]
Materials:
-
Recombinant target kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP (Adenosine triphosphate), often [γ-³³P]ATP for radiometric assays
-
Specific peptide substrate
-
Azetidine analog test compound dissolved in DMSO
-
96-well plates
-
Plate reader (scintillation counter for radiometric assays)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the azetidine analog in DMSO.
-
Reaction Setup: In a 96-well plate, add the recombinant kinase, peptide substrate, and the test compound at various concentrations to the kinase buffer. Include a DMSO vehicle control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection:
-
Radiometric: Stop the reaction by adding a stop solution (e.g., phosphoric acid) and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³³P]ATP and measure the radioactivity.
-
Non-Radiometric: Utilize a detection method such as luminescence or fluorescence to quantify substrate phosphorylation.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
This protocol describes a general workflow for evaluating the antitumor efficacy of an azetidine analog in a mouse xenograft model.[5][7][15]
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human tumor cells
-
Azetidine analog test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the azetidine analog or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Study Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or when signs of excessive toxicity are observed.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. Statistical analysis is performed to determine the significance of the observed antitumor effect.
Visualizing the Concepts
Conclusion: A Promising Scaffold with Translational Considerations
Azetidine analogs represent a highly promising class of compounds with the potential to address a multitude of unmet medical needs. Their unique structural and physicochemical properties have led to the development of highly potent molecules against a diverse array of biological targets. However, this guide underscores the critical importance of a holistic approach to drug development, where in vitro potency is considered in conjunction with in vivo efficacy and the underlying pharmacokinetic and pharmacodynamic principles. A thorough understanding of the factors that govern the in vitro-in vivo correlation is essential for successfully navigating the translational gap and advancing the most promising azetidine-based drug candidates into the clinic.
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Kotha, A. K., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 569-593. [Link]
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Gorman, J. V., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry, 67(19), 17033-17052. [Link]
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Martínez-Urbina, M. A., et al. (2018). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. Molecules, 23(10), 2465. [Link]
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Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8684. [Link]
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Catalent. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]
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Kaur, N., & Singh, P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48161-48191. [Link]
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Tiwari, K., et al. (2020). F-aza-T-dCyd (NSC801845), a novel cytidine analog, in comparative cell culture and xenograft studies with the clinical candidates T-dCyd, F-T-dCyd and aza-T-dCyd. Oncotarget, 11(32), 3045-3057. [Link]
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Kragsten, J. V., et al. (2010). ChemInform Abstract: Azetidine Derivatives as Novel γ-Aminobutyric Acid Uptake Inhibitors: Synthesis, Biological Evaluation, and Structure-Activity Relationship. ChemInform, 41(32). [Link]
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Sakore, S., & Chakraborty, B. (2011). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Journal of Bioequivalence & Bioavailability, 3(7), 168-173. [Link]
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Martens, S. (2024). In vitro kinase assay. protocols.io. [Link]
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Lin, L., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Semantic Scholar. [Link]
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Cernijenko, A., & Jamison, C. R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2587-2602. [Link]
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Zhang, Y., et al. (2018). Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas. Blood, 131(12), 1326-1337. [Link]
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Al-Abed, Y., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(17), 4887-4890. [Link]
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Kumar, A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100115. [Link]
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Al-Ghorbani, M., et al. (2022). Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies. Journal of Molecular Structure, 1269, 133796. [Link]
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A Comparative Guide to Validating the Selectivity of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine for Muscarinic Acetylcholine Receptors
This guide provides a comprehensive framework for validating the selectivity of the novel synthetic ligand, 1-(Azetidin-3-yl)-N,N-dimethylmethanamine (hereafter referred to as "Test Compound A"). Given its structural similarities to known cholinergic agents, we hypothesize its primary pharmacological targets are the muscarinic acetylcholine receptors (mAChRs).
The five mAChR subtypes (M1-M5) are G-protein coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine.[1] However, they possess a highly conserved orthosteric binding site, making the development of subtype-selective drugs a significant challenge.[2][3] Subtype selectivity is paramount for therapeutic efficacy, as M1 receptors are implicated in cognition (a target for Alzheimer's disease), while M2 and M3 activation can lead to significant cardiovascular and smooth muscle-related side effects, respectively.[4][5]
This document outlines a tiered, self-validating experimental strategy to rigorously define the affinity, functional potency, and broad off-target liability of Test Compound A, comparing it against established reference compounds.
Part 1: The Selectivity Validation Workflow
A robust selectivity assessment follows a logical, tiered progression from initial binding affinity to functional confirmation and finally to broad safety screening. This approach ensures that resource-intensive experiments are performed on compounds with the most promising initial profiles.
The core logic is to first establish if and how tightly the compound binds to its intended targets (Affinity), then determine what effect that binding has (Function), and finally, confirm that the binding is specific to the intended targets and not a wide range of other biologically relevant proteins (Liability).
Part 2: Comparator Compounds for Contextual Analysis
To properly interpret the data for Test Compound A, its performance must be benchmarked against well-characterized ligands.
-
Carbachol: A stable acetylcholine analogue that acts as a non-selective, full agonist at all five muscarinic receptor subtypes. It serves as a positive control in functional assays to define the maximum possible system response.[6][7]
-
McN-A-343: A reference compound known for its functional selectivity as an agonist at M1 and M4 receptor subtypes.[6]
-
Atropine: A classical non-selective muscarinic receptor antagonist. It is used to define non-specific binding in radioligand assays and to confirm that functional responses are mediated through muscarinic receptors.[8]
Part 3: Tier 1 - Affinity Profiling with Radioligand Binding Assays
Causality: The first step is to quantify the binding affinity (Kᵢ) of Test Compound A for each of the five human mAChR subtypes (M1-M5). A radioligand competition assay is the gold standard for this determination.[1] It directly measures the ability of a test compound to displace a known high-affinity radioligand from the receptor's binding site. A lower Kᵢ value indicates a higher binding affinity. Selectivity is determined by the ratio of Kᵢ values between the target subtype and other subtypes.
Experimental Protocol: Competitive Radioligand Binding
This protocol is adapted from established methodologies for mAChR binding assays.[9][10][11]
-
Membrane Preparation: Utilize membrane preparations from CHO or HEK293 cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5). Protein concentration should be determined via a BCA assay.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of cell membranes (e.g., 10-20 µg protein).
-
50 µL of Test Compound A or a reference compound at various concentrations (e.g., 11-point, 3-fold serial dilutions).
-
50 µL of a constant concentration of radioligand, such as [³H]N-methylscopolamine ([³H]-NMS), at a concentration near its Kᴅ.
-
-
Controls (Self-Validation):
-
Total Binding: Wells containing only membranes, buffer, and radioligand.
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a non-selective antagonist (e.g., 10 µM Atropine) to block all specific binding.
-
Vehicle Control: Wells containing membranes, radioligand, and the same concentration of vehicle (e.g., DMSO) as the test compound wells.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a PEI-presoaked GF/C filter plate, followed by 3-4 washes with ice-cold wash buffer to separate bound from free radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Summary: Affinity Profile (Kᵢ, nM)
| Compound | M1 Kᵢ (nM) | M2 Kᵢ (nM) | M3 Kᵢ (nM) | M4 Kᵢ (nM) | M5 Kᵢ (nM) | M1 Selectivity (vs. M2) |
| Test Compound A | 5.2 | 580 | 450 | 180 | 320 | 112-fold |
| Carbachol | 1,200 | 1,500 | 980 | 1,100 | 1,350 | ~1-fold |
| McN-A-343 | 450 | 5,200 | 6,100 | 550 | 4,800 | 11.5-fold |
Table 1: Hypothetical affinity data for Test Compound A and comparators across human muscarinic receptor subtypes. The data suggests Test Compound A has high affinity and selectivity for the M1 receptor.
Part 4: Tier 2 - Functional Selectivity Profiling
Causality: High affinity does not guarantee biological activity. Functional assays are essential to determine if a compound is an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist. Since mAChR subtypes couple to different G-protein signaling pathways, we can exploit this to measure functional selectivity.[4]
-
M1, M3, and M5 receptors couple to Gαq/11 proteins, which activate phospholipase C and lead to an increase in intracellular calcium ([Ca²⁺]i).[9][12]
-
M2 and M4 receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[7][9]
Protocol 4.1: Calcium Flux Assay (M1, M3, M5)
-
Cell Culture: Plate CHO or HEK293 cells stably expressing the M1, M3, or M5 receptor subtype into black-walled, clear-bottom 96-well plates.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This allows intracellular calcium levels to be monitored.
-
Compound Addition: Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence, then add varying concentrations of Test Compound A or reference compounds.
-
Data Acquisition: Continuously record the fluorescence signal for 2-3 minutes post-addition to capture the peak response.
-
Controls (Self-Validation):
-
Vehicle Control: To establish baseline fluorescence.
-
Positive Control: A maximal concentration of Carbachol to determine the full system response (Eₘₐₓ).
-
Antagonist Test: Co-incubation with Atropine to ensure the observed calcium flux is mAChR-mediated.
-
-
Data Analysis: Plot the peak fluorescence response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to Carbachol).
Protocol 4.2: cAMP Inhibition Assay (M2, M4)
-
Cell Culture: Use CHO or HEK293 cells stably expressing the M2 or M4 receptor.
-
Assay Procedure:
-
Pre-incubate cells with varying concentrations of Test Compound A or reference compounds.
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to increase intracellular cAMP levels.
-
Incubate to allow for receptor-mediated inhibition of cAMP production.
-
-
Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).
-
Controls (Self-Validation):
-
Basal Control: No forskolin or agonist.
-
Stimulated Control: Forskolin only (defines 0% inhibition).
-
Positive Control: Forskolin plus a maximal concentration of a known agonist to define maximal inhibition.
-
-
Data Analysis: Plot the percentage inhibition of the forskolin response against the log concentration of the agonist. Fit the data to determine EC₅₀ and Eₘₐₓ.
Data Summary: Functional Profile (EC₅₀, nM)
| Compound | M1 EC₅₀ (nM) | M3 EC₅₀ (nM) | M5 EC₅₀ (nM) | M2 EC₅₀ (nM) | M4 EC₅₀ (nM) |
| Test Compound A | 15.5 (Eₘₐₓ=98%) | >10,000 | >10,000 | >10,000 | 8,500 (Eₘₐₓ=25%) |
| Carbachol | 950 (Eₘₐₓ=100%) | 750 (Eₘₐₓ=100%) | 880 (Eₘₐₓ=100%) | 1,100 (Eₘₐₓ=100%) | 1,050 (Eₘₐₓ=100%) |
| McN-A-343 | 1,300 (Eₘₐₓ=85%) | >10,000 | >10,000 | >10,000 | 1,500 (Eₘₐₓ=80%) |
Table 2: Hypothetical functional data for Test Compound A and comparators. Efficacy (Eₘₐₓ) is shown relative to Carbachol. The data suggests Test Compound A is a potent and efficacious M1-selective agonist.
Part 5: Tier 3 - Broad Off-Target Liability Screening
Causality: A compound that is selective within its target family may still interact with other unrelated proteins, leading to unexpected side effects or toxicity. Broad liability screening is a critical step in preclinical safety assessment to identify these potential issues early.[13][14] The standard approach is to screen the compound at a high concentration (typically 10 µM) against a panel of targets known to be associated with adverse drug reactions.[15]
Methodology: In Vitro Safety Panel
-
Panel Selection: Submit Test Compound A to a commercial provider (e.g., Eurofins Discovery) for screening against a standard safety panel, such as the SafetyScreen44 Panel.[16] This panel includes a wide range of GPCRs, ion channels (including hERG), transporters, and enzymes.[15]
-
Assay Format: The provider performs a series of binding or enzymatic assays, testing the compound at a single concentration of 10 µM in duplicate.
-
Data Reporting: Results are reported as the percent inhibition or activation caused by the compound at 10 µM. A common threshold for concern is >50% inhibition, which would trigger follow-up dose-response studies for that specific off-target.
Data Summary: Key Off-Target Profile
| Target | Target Class | Test Compound A (% Inhibition @ 10 µM) |
| hERG | Ion Channel | 8% |
| 5-HT₂ₐ | GPCR (Serotonin) | 15% |
| D₂ | GPCR (Dopamine) | 4% |
| H₁ | GPCR (Histamine) | 22% |
| Adrenergic α₁ | GPCR (Adrenergic) | 11% |
| COX-1 | Enzyme | <5% |
Table 3: Hypothetical off-target screening data for Test Compound A. The results show minimal interaction (<50% inhibition) with key liability targets, indicating a clean safety profile at this stage.
Conclusion
The comprehensive, tiered analysis described in this guide provides a robust pathway for validating the selectivity of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine. Based on the hypothetical data presented, Test Compound A is validated as a potent, highly selective M1 muscarinic receptor agonist .
-
Tier 1 (Affinity): The compound demonstrated over 100-fold binding selectivity for the M1 receptor compared to the M2 subtype.[1][9]
-
Tier 2 (Function): Functional assays confirmed this selectivity, showing potent agonism at the M1 receptor with minimal to no activity at other subtypes at therapeutic concentrations.[4][7][12]
-
Tier 3 (Liability): A broad safety panel screen revealed no significant off-target interactions at a high concentration, suggesting a low potential for common mechanism-based adverse drug reactions.[13][15][16]
This favorable selectivity profile makes Test Compound A a promising candidate for further preclinical development for indications where selective M1 receptor activation is desired, such as cognitive disorders.
References
- Benchchem. (n.d.). Application Note: Radioligand Binding Assay for Muscarinic Receptors. Benchchem.
- Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Eurofins Discovery.
-
Barken, O., et al. (2017). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. In Methods in Molecular Biology. Springer. Retrieved from [Link]
-
Broad, L. M., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology. Retrieved from [Link]
-
Innoprot. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay. Innoprot. Retrieved from [Link]
-
Stroisch, T. J., et al. (2008). Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes. Molecular Pharmacology. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. Eurofins Discovery. Retrieved from [Link]
-
Eurofins Pharma Discovery Services. (2016). SafetyScreen44™ Panel. Eurofins. Retrieved from [Link]
-
Ricci, A., et al. (1999). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Journal of Neuroimmunology. Retrieved from [Link]
-
Jakubík, J., et al. (2008). Importance and Prospects for Design of Selective Muscarinic Agonists. Physiological Research. Retrieved from [Link]
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Holcapek, O., et al. (2020). Novel M2‐selective, Gi‐biased agonists of muscarinic ACh receptors. British Journal of Pharmacology. Retrieved from [Link]
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Sun, D., et al. (2019). Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods. International Journal of Molecular Sciences. Retrieved from [Link]
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PubChem. (n.d.). 1-(azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Faroni, A., et al. (2020). Functional Characterization of Muscarinic Receptors in Human Schwann Cells. International Journal of Molecular Sciences. Retrieved from [Link]
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Kenakin, T. (2016). Advancing GPCR Drug Discovery through Allosteric Modulation. GEN. Retrieved from [Link]
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Lee, Y., et al. (2023). Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. International Journal of Molecular Sciences. Retrieved from [Link]
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Alchem Pharmtech. (n.d.). CAS 741287-55-8 | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine hydrochloride. Alchem Pharmtech. Retrieved from [Link]
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Lebois, E. P., et al. (2012). Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models. Journal of Neuroscience. Retrieved from [Link]
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Chrovian, C. C., et al. (2024). Characterization of tritiated JNJ‐GluN2B‐5 (...), a high affinity GluN2B radioligand with selectivity over sigma receptors. ResearchGate. Retrieved from [Link]
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Andrews, M., et al. (2012). Discovery of N-{1-[3-(3-Oxo-2,3-dihydrobenzo[1][9]oxazin-4-yl)propyl]piperidin-4-yl}-2-phenylacetamide (Lu AE51090): An Allosteric Muscarinic M-1 Receptor Agonist with Unprecedented Selectivity and Procognitive Potential. Journal of Medicinal Chemistry. Retrieved from [Link]
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The Inductive Turner: A Comparative Guide to Azetidine and Proline Derivatives in Reverse Turn Scaffolding
In the intricate world of peptide and protein architecture, the ability to precisely control conformational folds is paramount to dictating biological function. Reverse turns, compact structures that reverse the direction of the polypeptide chain, are critical elements in molecular recognition, protein folding, and overall stability. For decades, proline has been the cornerstone for inducing such turns, its unique cyclic structure imparting a rigid kink in the peptide backbone. However, the emergence of synthetic amino acids has expanded the chemist's toolkit, with azetidine-2-carboxylic acid, a four-membered ring analogue of proline, presenting a compelling alternative. This guide provides an in-depth, objective comparison of azetidine and proline derivatives as reverse turn inducers, supported by experimental data and detailed protocols for the discerning researcher.
The Crucial Role of Reverse Turns in Peptide and Protein Function
Reverse turns, classified into several types (β, γ, α, etc.) based on the number of amino acid residues and their hydrogen bonding patterns, are not merely passive linkers. They are active participants in biological processes:
-
Protein Folding and Stability: Turns facilitate the formation of compact globular structures by enabling the polypeptide chain to fold back on itself, bringing distant residues into proximity for crucial interactions.
-
Molecular Recognition: The exposed residues within a turn often form the binding epitope for protein-protein interactions, receptor binding, and antibody recognition.
-
Bioactive Conformations: In many biologically active peptides, the turn is essential for maintaining the specific three-dimensional conformation required for activity.
The ability to engineer stable reverse turns is therefore a key strategy in peptidomimetic drug design, enabling the creation of smaller, more potent, and more stable therapeutic agents.
Proline: The Archetypal Turn Inducer
Proline's five-membered pyrrolidine ring, which incorporates the backbone nitrogen atom, severely restricts the phi (Φ) dihedral angle to approximately -60° to -75°. This inherent rigidity disrupts α-helical and β-sheet secondary structures, making proline a natural "helix breaker" and a potent inducer of β-turns.[1] The puckering of the pyrrolidine ring (Cγ-endo and Cγ-exo) further influences the local conformation and the cis-trans isomerization of the preceding peptide bond, adding another layer of conformational control.[2]
Azetidine-2-Carboxylic Acid: A New Player with a Different Twist
Azetidine-2-carboxylic acid (Aze), the lower homologue of proline with a four-membered ring, introduces a different set of conformational constraints.[3] While it also restricts the Φ dihedral angle, the smaller ring size leads to distinct structural preferences.
Head-to-Head Comparison: Azetidine vs. Proline as Turn Inducers
The primary distinction in the turn-inducing capability of azetidine and proline derivatives lies in the type of reverse turn they preferentially stabilize.
The Nature of the Induced Turn: β-Turns vs. γ-Turns
Experimental evidence from molecular modeling, 1H NMR, and FT-IR studies on model tetrapeptides has demonstrated a clear divergence in the conformational preferences of peptides containing these residues. While the five-membered ring of proline is a well-established inducer of β-turns, the four-membered ring of azetidine derivatives forces the peptide to preferentially adopt γ-turn conformations.[1]
A β-turn is a four-residue structure stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3). In contrast, a γ-turn is a three-residue structure with a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the third residue (i+2).
This fundamental difference in turn preference is a direct consequence of the ring size and the resulting alterations in bond angles and torsional strain. The smaller, more strained azetidine ring favors a tighter turn geometry, leading to the formation of the γ-turn.
Conformational Flexibility
Computational energy studies have shown that peptides containing azetidine-2-carboxylic acid are generally somewhat more flexible than their proline-containing counterparts.[4] This increased flexibility is attributed to a decrease in the constraints imposed by repulsive non-covalent interactions between the atoms of the smaller azetidine ring and neighboring residues.[4] This can result in an entropic effect that may lessen the stability of highly ordered polypeptide conformations.[4]
Data Presentation: A Quantitative Look at Conformational Preferences
| Feature | Proline Derivatives | Azetidine Derivatives | Reference |
| Preferred Turn Type | β-turn | γ-turn | [1] |
| Ring Size | 5-membered | 4-membered | [3] |
| Relative Flexibility | More constrained | More flexible | [4] |
| Φ Dihedral Angle Restriction | Restricted to ~ -60° to -75° | Restricted, but allows for different backbone conformations | [5] |
| Ring Puckering | Cγ-endo and Cγ-exo puckering significantly influences conformation | Puckered structure is dependent on the backbone conformation due to less inherent pucker | [5] |
Experimental Protocols
The following protocols provide a framework for the synthesis and conformational analysis of peptides containing azetidine and proline derivatives.
Solid-Phase Peptide Synthesis (SPPS) of an Azetidine-Containing Peptide
This protocol outlines the manual synthesis of a model peptide incorporating an azetidine-2-carboxylic acid residue using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N-Boc-L-azetidine-2-carboxylic acid (Boc-Aze-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% Triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a fritted syringe for 30 minutes. Drain the DMF.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution. Repeat this step for an additional 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Coupling Monitoring: Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), continue agitation for another hour or perform a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Incorporation of Boc-Aze-OH: For the incorporation of the azetidine moiety, use Boc-Aze-OH and follow the standard coupling protocol (steps 3-5). A double coupling is recommended to ensure high efficiency.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (3x) and dry under vacuum. Add the TFA cleavage cocktail to the dried resin and gently agitate for 2-3 hours at room temperature.
-
Peptide Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the purified peptide.
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.
Procedure:
-
Sample Preparation: Dissolve the purified peptide in an appropriate solvent (e.g., 10 mM phosphate buffer, pH 7.4, or a trifluoroethanol/water mixture to promote secondary structure formation) to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range typically from 190 to 260 nm. Set the bandwidth to 1 nm and the response time to 1 second.
-
Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25 °C) in a quartz cuvette with a 1 mm path length. Record a baseline spectrum of the solvent under the same conditions.
-
Data Processing: Subtract the solvent baseline from the peptide spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (c * l * 10) where mdeg is the recorded ellipticity, MRW is the mean residue weight (molecular weight / number of residues), c is the concentration in mg/mL, and l is the path length in cm.
-
Spectral Deconvolution: Use deconvolution algorithms (e.g., CONTINLL, SELCON3, CDSSTR available on servers like DichroWeb) to estimate the percentage of different secondary structure elements (α-helix, β-sheet, turns, and unordered).[6]
Visualizing the Conformational Divide
The following diagrams, generated using Graphviz, illustrate the key structural differences between proline- and azetidine-induced turns and the general workflow for their comparative analysis.
Caption: Conformational preferences of proline and azetidine rings.
Caption: Workflow for comparing turn inducers.
Biological Implications and Future Directions
The substitution of proline with azetidine-2-carboxylic acid is not without biological consequences. Azetidine-2-carboxylic acid is a naturally occurring plant amino acid that can be misincorporated into proteins in place of proline, leading to protein misfolding and toxicity.[3][7] This has been implicated in a range of toxic and teratogenic effects in various organisms.[3] In the context of rational drug design, this potential for misincorporation in host cells is a critical consideration.
However, the distinct turn-inducing properties of azetidine derivatives offer exciting opportunities for the design of novel peptidomimetics with tailored conformations. The ability to selectively induce γ-turns opens up new avenues for mimicking protein epitopes and designing enzyme inhibitors where this specific geometry is required. Future research will likely focus on developing substituted azetidine derivatives to fine-tune conformational preferences and mitigate potential toxicity, further expanding the repertoire of tools available for sophisticated peptide engineering.
Conclusion
In the landscape of reverse turn inducers, azetidine derivatives have emerged as a powerful alternative to the traditional proline scaffold. Their propensity to induce γ-turns, in contrast to the β-turn preference of proline, provides researchers with a valuable tool to manipulate peptide and protein conformation with greater precision. While considerations of conformational flexibility and potential biological activity are important, the strategic incorporation of azetidine-2-carboxylic acid and its derivatives can unlock novel structural motifs and pave the way for the development of innovative peptidomimetic therapeutics. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to explore the potential of this intriguing class of non-natural amino acids.
References
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Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of molecular biology, 228(3), 725–734. [Link]
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Baeza, J. L., Gerona-Navarro, G., Pérez de Vega, M. J., García-López, M. T., González-Muñiz, R., & Martín-Martínez, M. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 73(15), 5877–5888. [Link]
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Rodgers, K. J., Shishodia, S., & Pike, C. J. (2025). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Toxicology, 510, 153999. [Link]
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Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. [Link]
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Piper, J. A., Roest, G., Rodgers, K. J., & Shishodia, S. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Current issues in molecular biology, 44(10), 4500–4516. [Link]
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Santos, W. T., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal, 120(6), 2904-2918. [Link]
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Rubenstein, E. (2015). Misincorporation of the Proline Analog Azetidine-2-Carboxylic Acid in the Pathogenesis of Multiple Sclerosis. Journal of Neurological Disorders, 3(5). [Link]
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Horng, J. C., & Raines, R. T. (2006). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Protein science : a publication of the Protein Society, 15(11), 2530–2536. [Link]
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Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. [Link]
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Sinnaeve, D., Ben Bouzayene, A., Ottoy, E., Hofman, G. J., Erdmann, E., Linclau, B., Kuprov, I., Martins, J. C., Torbeev, V., & Kieffer, B. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic resonance (Göttingen, Germany), 2(2), 795–813. [Link]
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Woody, R. W., & Sreerama, N. (2000). Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study. Physical chemistry chemical physics : PCCP, 22(31), 17616–17627. [Link]
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Bandyopadhyay, A., & Balaram, P. (1998). Peptide Models for Beta-Turns. A Circular Dichroism Study. International journal of peptide and protein research, 49(5), 411–419. [Link]
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Rose, G. D., Gierasch, L. M., & Smith, J. A. (1985). Turns in peptides and proteins. Advances in protein chemistry, 37, 1–109. [Link]
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Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504. [Link]
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Vitagliano, L., Berisio, R., Mazzarella, L., & Zagari, A. (2001). Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability. Protein Science, 10(12), 2627-2632. [Link]
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Pal, L., & Chakrabarti, P. (2001). An integrative characterization of proline cis and trans conformers in a disordered peptide. Journal of Biological Chemistry, 276(12), 8895–8901. [Link]
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Reimer, U., Scherer, G., Wedemeyer, U., & Fischer, G. (2018). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. International journal of molecular sciences, 19(11), 3568. [Link]
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A Comparative Benchmarking Guide to 1-(Azetidin-3-yl)-N,N-dimethylmethanamine and Established VMAT2 Inhibitors
Prepared by: Gemini, Senior Application Scientist
Abstract
The Vesicular Monoamine Transporter 2 (VMAT2) is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters into synaptic vesicles, making it a key target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2] This guide provides an in-depth comparative analysis of a novel investigational compound, 1-(Azetidin-3-yl)-N,N-dimethylmethanamine, against well-characterized VMAT2 inhibitors: Tetrabenazine, Reserpine, and Lobeline. We present a series of head-to-head benchmarking protocols, from in vitro binding and functional assays to cell-based assessments, designed to elucidate the compound's affinity, potency, and mechanism of action relative to these established agents. The experimental framework described herein is designed to provide researchers and drug development professionals with a robust methodology for evaluating novel VMAT2-targeting compounds, ensuring both scientific rigor and contextual relevance.
Introduction: The Significance of VMAT2 in Neurotransmission
The Vesicular Monoamine Transporter 2 (VMAT2), also known as Solute Carrier Family 18 Member A2 (SLC18A2), is an integral membrane protein that transports monoamines—such as dopamine, serotonin, norepinephrine, and histamine—from the neuronal cytosol into synaptic vesicles.[3][4] This process is vital for the storage and subsequent exocytotic release of these neurotransmitters into the synapse.[2] VMAT2 accomplishes this by utilizing the proton gradient established by the vesicular H+-ATPase, functioning as a proton-dependent antiporter.[5]
Given its central role in modulating monoaminergic tone, dysregulation of VMAT2 is implicated in numerous conditions, including Parkinson's disease, Huntington's disease, tardive dyskinesia, and substance abuse disorders.[6][7][8] Consequently, VMAT2 has emerged as a significant pharmacological target.[1][9]
This guide focuses on benchmarking a novel small molecule, 1-(Azetidin-3-yl)-N,N-dimethylmethanamine , against three established VMAT2 inhibitors, each with a distinct pharmacological profile:
-
Tetrabenazine (TBZ): A reversible, non-competitive inhibitor that is FDA-approved for treating chorea associated with Huntington's disease.[10][11] It binds to a distinct site from the substrate, locking VMAT2 in a dead-end occluded conformation.[6][12]
-
Reserpine: A classical, irreversible inhibitor of VMAT1 and VMAT2 that acts by occupying the substrate-binding pocket, locking the transporter in a cytoplasm-facing state.[12][13][14] Its use is limited due to a significant side-effect profile stemming from its irreversible and non-specific nature.[13]
-
Lobeline: A natural alkaloid that interacts with the tetrabenazine binding site on VMAT2.[15][16] It is also known to interact with other targets, such as nicotinic acetylcholine receptors, making its selectivity profile a key consideration.[17][18]
By comparing the novel compound to these benchmarks, we aim to characterize its potential as a selective and potent modulator of VMAT2.
VMAT2 Mechanism of Action and Points of Inhibition
VMAT2 operates via a rocker-switch alternating access mechanism, driven by a proton gradient.[6] The transport cycle involves a series of conformational changes that expose the substrate-binding site to either the cytosol or the vesicle lumen. Established inhibitors interfere with this cycle at different stages. Tetrabenazine, for instance, enters from the luminal side and traps the transporter in an occluded state, preventing the cycle from completing.[6][12] Reserpine, conversely, binds from the cytoplasm and blocks substrate access.[5][12]
Caption: VMAT2 transport cycle and mechanisms of inhibition.
Head-to-Head Benchmarking: Experimental Design & Protocols
To comprehensively evaluate 1-(Azetidin-3-yl)-N,N-dimethylmethanamine, a multi-tiered experimental approach is required. The following protocols are designed to be self-validating systems, with each step building upon the last to provide a complete pharmacological profile.
Experimental Workflow Overview
The benchmarking process follows a logical progression from determining basic binding characteristics to assessing functional impact in a complex biological system.
Caption: Tiered experimental workflow for VMAT2 inhibitor characterization.
Tier 1: In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for VMAT2 by measuring their ability to displace a known high-affinity radioligand.
Rationale: This assay is the foundational step for confirming a direct interaction between a compound and the VMAT2 protein. We utilize [³H]dihydrotetrabenazine ([³H]DTBZ), a well-validated radioligand that binds with high affinity to VMAT2, making it ideal for competition assays.[19][20]
Protocol: [³H]DTBZ Competition Binding Assay
-
Preparation of Vesicle-Rich Membranes:
-
Homogenize rat or mouse striatal tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 30 minutes at 4°C to pellet the vesicle-rich P2 fraction.
-
Resuspend the pellet in assay buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 8.0) and determine protein concentration via a Bradford or BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of competing ligand (1-(Azetidin-3-yl)-N,N-dimethylmethanamine, TBZ, Reserpine, or Lobeline) at various concentrations (typically 10⁻¹¹ M to 10⁻⁵ M), and 50 µL of [³H]DTBZ at a final concentration near its Kd (e.g., 2 nM).
-
To initiate the reaction, add 50 µL of the prepared membrane suspension (final protein concentration ~20-50 µ g/well ).
-
Total Binding Wells: Contain membranes and [³H]DTBZ only.
-
Non-Specific Binding (NSB) Wells: Contain membranes, [³H]DTBZ, and a high concentration of a known VMAT2 ligand (e.g., 10 µM unlabeled Tetrabenazine) to saturate all specific binding sites.
-
-
Incubation and Termination:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific [³H]DTBZ binding) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Tier 2: In Vitro Vesicular Uptake Assay
Objective: To measure the functional potency (IC50) of the test compounds by quantifying their ability to inhibit VMAT2-mediated transport of a monoamine substrate into isolated vesicles.
Rationale: While a binding assay confirms interaction, it doesn't guarantee functional inhibition. This uptake assay directly measures the transporter's activity. Using a radiolabeled substrate like [³H]Dopamine ([³H]DA) provides a sensitive and quantitative readout of VMAT2 function.[21][22]
Protocol: [³H]Dopamine Vesicular Uptake Assay
-
Vesicle Preparation: Prepare vesicle-rich membranes as described in the binding assay protocol (Section 3.2.1).
-
Assay Setup:
-
Pre-incubate the membrane suspension (~50 µg protein) with various concentrations of the test compounds for 15 minutes at 37°C in uptake buffer (e.g., 10 mM HEPES, 100 mM potassium tartrate, 5 mM MgSO₄, 1.7 mM ascorbic acid, pH 7.4).
-
Initiate the transport reaction by adding a mixture of [³H]DA (final concentration ~50 nM) and ATP (final concentration ~2.5 mM). The ATP is crucial as it fuels the V-type ATPase to generate the proton gradient that drives VMAT2.
-
Control Wells: Include wells without ATP to measure ATP-independent uptake and wells with a known inhibitor (e.g., 10 µM Reserpine) to define maximal inhibition.
-
-
Incubation and Termination:
-
Incubate the reaction at 37°C for a short period (e.g., 3-5 minutes) to measure the initial rate of uptake.
-
Terminate the reaction by adding a large volume of ice-cold stop buffer and rapidly filtering through GF/B filters, followed by washing, as described previously.
-
-
Quantification and Analysis:
-
Quantify the radioactivity trapped inside the vesicles on the filters using a scintillation counter.
-
Plot the percentage of VMAT2-mediated uptake (Total Uptake - Uptake without ATP) against the log concentration of the inhibitor.
-
Determine the IC50 value for functional inhibition using non-linear regression.
-
Tier 3: Cell-Based Functional Assay
Objective: To visualize and quantify VMAT2 inhibition in a live, intact cellular environment.
Rationale: In vitro assays using isolated vesicles are powerful but lack the complexity of a living cell, which includes plasma membrane transport and cytosolic factors. A cell-based assay provides a more physiologically relevant context and helps identify compounds that may have poor membrane permeability.[22] Using a fluorescent VMAT2 substrate allows for high-throughput and spatially resolved analysis.[23][24]
Protocol: Live-Cell Fluorescent Substrate Uptake Assay
-
Cell Line Preparation:
-
Use a stable cell line, such as HEK293, co-expressing the Dopamine Transporter (DAT) and VMAT2 (e.g., mCherry-tagged VMAT2 for visualization).[22]
-
The presence of DAT is necessary to transport the substrate across the plasma membrane into the cytosol, where it can then be taken up by VMAT2 into vesicles.[25]
-
Plate the cells in a 96-well, black-walled, clear-bottom imaging plate and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells with various concentrations of the test compounds or vehicle control for 20-30 minutes at 37°C.
-
Add a fluorescent VMAT2 substrate, such as FFN206, to all wells.[23]
-
Incubate for an additional 30-60 minutes at 37°C to allow for uptake.
-
-
Imaging and Quantification:
-
Wash the cells to remove extracellular dye.
-
Acquire images using a high-content imaging system or a confocal microscope. The fluorescent signal should co-localize with the mCherry-VMAT2 signal in vesicular compartments.
-
Quantify the total intracellular fluorescence intensity per well using image analysis software.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the vehicle control.
-
Plot the normalized signal against the log concentration of the inhibitor to generate a dose-response curve and determine the cellular IC50.
-
Comparative Data Analysis and Results
The following table summarizes hypothetical but plausible data that could be generated from the described experiments, providing a clear benchmark for 1-(Azetidin-3-yl)-N,N-dimethylmethanamine.
| Compound | VMAT2 Binding Affinity (Ki, nM) | Vesicular Uptake Inhibition (IC50, nM) | Cellular Uptake Inhibition (IC50, nM) | Selectivity Profile (Notes) |
| Tetrabenazine | 3 ± 0.5 | 55 ± 8[22] | 219 ± 25[22] | Reversible; VMAT2 selective over VMAT1.[16] |
| Reserpine | 0.5 ± 0.1 | 15 ± 3 | 45 ± 7 | Irreversible; Non-selective for VMAT1/VMAT2.[6][13] |
| Lobeline | 900 ± 120[16] | 880 ± 95[16] | ~1500 | Interacts with nAChRs and DAT.[15][21] |
| 1-(Azetidin-3-yl)-N,N-dimethylmethanamine | 15 ± 2.1 | 150 ± 18 | 450 ± 50 | Hypothetical: Reversible; High selectivity for VMAT2 over DAT/SERT. |
Discussion and Field Insights
Based on our hypothetical data, 1-(Azetidin-3-yl)-N,N-dimethylmethanamine presents an interesting pharmacological profile.
-
Affinity and Potency: With a Ki of 15 nM, the novel compound demonstrates high affinity for VMAT2, falling between the highly potent Reserpine and the clinically utilized Tetrabenazine. Its functional potency (IC50) in both vesicular and cellular assays is robust, though moderately lower than its binding affinity suggests. This discrepancy between Ki and IC50 is common and can be attributed to assay conditions, such as the presence of competing endogenous substrates in cellular models.[22]
-
Mechanism of Action: The competitive binding assay with [³H]DTBZ suggests that, like Tetrabenazine and Lobeline, the novel compound likely interacts with the tetrabenazine binding site on VMAT2.[15] Further kinetic studies would be necessary to confirm whether its inhibition is competitive or non-competitive with the substrate.
-
Potential Advantages: Compared to Reserpine, a key advantage would be its presumed reversible mechanism of action, which typically leads to a more manageable side-effect profile.[13] Against Lobeline, its primary advantage would be higher selectivity. Lobeline's off-target effects at nicotinic receptors complicate its clinical development, a hurdle that a highly selective compound could avoid.[16] Its potency is significantly greater than Lobeline's.
-
Comparison with Tetrabenazine: The novel compound shows a higher binding affinity than Tetrabenazine. However, its cellular IC50 is slightly higher. This could indicate differences in cell permeability or metabolism, which would require further ADME (Absorption, Distribution, Metabolism, and Excretion) studies. The azetidine moiety is a small, rigid ring system that can confer favorable pharmacokinetic properties, a feature worth exploring.
Future Directions:
-
Selectivity Screening: A comprehensive panel against VMAT1, DAT, SERT, and NET is essential to confirm the selectivity profile.[19]
-
In Vivo Microdialysis: To determine the effect on extracellular monoamine levels in the brain of a living animal, providing a direct link between VMAT2 inhibition and neurochemical changes.[15]
-
Positron Emission Tomography (PET): Radiolabeling the compound could allow for in vivo imaging of VMAT2 occupancy in the brain, a powerful tool for dose-finding and target engagement studies in clinical development.[26]
Conclusion
The experimental framework detailed in this guide provides a comprehensive strategy for the preclinical evaluation of novel VMAT2 inhibitors. The hypothetical benchmark of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine against established drugs like Tetrabenazine, Reserpine, and Lobeline reveals a promising profile characterized by high affinity and functional potency. Its success as a potential therapeutic candidate will depend on further validation of its selectivity, reversibility, and in vivo efficacy. The methodologies presented here offer a clear path forward for researchers in the field to rigorously assess this and other novel compounds targeting the vesicular monoamine transporter system.
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A Senior Application Scientist's Guide to Confirming Binding Modes with Site-Directed Mutagenesis
In the landscape of drug discovery and molecular biology, understanding the precise interaction between a protein and its ligand is paramount. While structural biology techniques like X-ray crystallography and cryo-electron microscopy provide invaluable static snapshots of these interactions, they don't always capture the dynamic interplay and energetic contributions of individual amino acid residues. This is where site-directed mutagenesis emerges as a powerful and indispensable tool. By systematically altering the genetic code, we can dissect the role of each residue in the binding event, thereby confirming the proposed binding mode and providing a deeper understanding of the molecular recognition process.[1][2][3]
This guide offers a comprehensive comparison of site-directed mutagenesis strategies for validating protein-ligand binding modes. It is designed for researchers, scientists, and drug development professionals, providing not only the "how" but, more critically, the "why" behind experimental choices.
The Foundational Principle: Perturbation to Reveal Function
The core logic of using site-directed mutagenesis to confirm a binding mode is elegantly simple: if a specific amino acid residue is critical for binding a ligand, altering that residue should disrupt the interaction.[2] The magnitude of this disruption, quantified by changes in binding affinity, provides a direct measure of that residue's importance. This empirical data is then used to validate or refine computational models and structural hypotheses of the binding interaction.
Comparison of Key Site-Directed Mutagenesis Techniques
The choice of mutagenesis strategy is dictated by the specific question being asked. Here, we compare the two most common and informative approaches: Alanine Scanning Mutagenesis and Saturation Mutagenesis.
Alanine Scanning Mutagenesis: A First Pass Interrogation
Alanine scanning is a technique where individual amino acid residues in a protein are systematically replaced with alanine.[4][5] The rationale behind using alanine is its small, non-polar side chain (a methyl group), which removes the specific functionality of the original residue (e.g., hydrogen bonding, charge, or bulky hydrophobic interactions) while minimizing significant disruption to the protein's overall secondary structure.[5][6]
-
When to Use It: Alanine scanning is the ideal first-pass technique to identify "hotspot" residues that are critical for binding. It is particularly effective for mapping the functional epitope of a protein-ligand interaction.[6]
-
Strengths:
-
Simplicity and Efficiency: It provides a clear and relatively easy-to-interpret binary output (significant effect or no significant effect) for each residue.
-
Reduced Structural Perturbation: The use of alanine is less likely to cause global misfolding of the protein compared to more drastic substitutions.[5]
-
-
Limitations:
-
Oversimplification: It doesn't provide information about what specific chemical properties of the original residue are important for the interaction.
-
Labor-Intensive: Creating and analyzing a large number of individual mutants can be time-consuming.[6]
-
Saturation Mutagenesis: A Deep Dive into Residue Importance
Saturation mutagenesis takes the investigation a step further by replacing a specific residue with all 19 other possible amino acids.[7][8][9] This comprehensive approach allows for a detailed exploration of the chemical and steric requirements at a particular position within the binding site.[10]
-
When to Use It: This technique is employed when a researcher wants to understand the fine details of a specific interaction or to engineer proteins with altered or enhanced binding properties.[8] It is particularly powerful for dissecting the roles of residues already identified as important through methods like alanine scanning.
-
Strengths:
-
Rich Data Output: Provides a wealth of information on which amino acid properties (e.g., size, charge, hydrophobicity, hydrogen bonding capability) are tolerated or required at a specific position.[10]
-
Protein Engineering Applications: Can be used to identify mutations that enhance binding affinity or alter specificity.[8][10]
-
-
Limitations:
-
Increased Complexity: The generation and analysis of a library of 19 mutants for each position is significantly more complex than alanine scanning.
-
Potential for Misfolding: Some substitutions may lead to protein misfolding and aggregation, complicating data interpretation.
-
Experimental Workflow: A Self-Validating System
A robust site-directed mutagenesis study is a multi-step process that incorporates checks and balances to ensure the integrity of the results.
Caption: Comparison of Mutagenesis and Biophysical Analysis Techniques.
Conclusion
Site-directed mutagenesis is a cornerstone technique for the functional validation of protein-ligand binding modes. When designed and executed with the appropriate controls, it provides unambiguous, quantitative data on the energetic contributions of individual amino acid residues. By moving beyond a simple "yes/no" answer about binding, these methods, particularly when comparing alanine scanning with saturation mutagenesis, allow for a deep and nuanced understanding of the molecular forces driving biological recognition. This knowledge is not only fundamental to basic research but is also critical for the rational design of more potent and specific therapeutics.
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A Senior Application Scientist's Guide to Orthogonal Assays for Validating Azetidine Compound Bioactivity
In the landscape of modern drug discovery, azetidine-containing compounds have emerged as a promising class of small molecules, demonstrating a wide spectrum of biological activities.[1][2][3] Their unique four-membered ring structure imparts distinct conformational constraints, often leading to high target affinity and selectivity. However, the journey from a promising hit to a validated lead compound is paved with rigorous experimental scrutiny. A critical component of this process is the deployment of orthogonal assays—distinct experimental methods that measure the same biological endpoint through different physical principles. This guide provides a comprehensive overview of orthogonal assays essential for validating the biological activity of azetidine compounds, with a focus on robust methodologies and the scientific rationale underpinning their selection.
The Imperative of Orthogonal Validation
Reliance on a single assay format for hit validation is a precarious strategy in drug discovery. Assay artifacts, compound interference, and off-target effects can all lead to misleading results. Orthogonal assays provide a crucial cross-validation checkpoint, ensuring that the observed biological activity is a genuine consequence of the compound's interaction with its intended target.[4] This multi-pronged approach builds confidence in structure-activity relationships (SAR) and provides a more complete picture of a compound's pharmacological profile.[5][6]
Section 1: Primary Target Engagement – Is the Compound Binding?
The foundational question for any potential therapeutic is whether it physically interacts with its intended biological target. Several biophysical techniques can directly measure this binding event, providing crucial data on affinity, kinetics, and stoichiometry.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time quantitative data on the binding kinetics of a small molecule to a target protein.[7][8][9]
Causality Behind the Choice: SPR is an invaluable tool for initial hit validation and lead optimization due to its high sensitivity and ability to dissect the binding event into association (k_on) and dissociation (k_off) rates.[7][10] This kinetic information offers deeper insights into the drug-target interaction than simple affinity measurements alone.
Experimental Workflow: SPR for Azetidine-Target Binding
Caption: Workflow for assessing compound-target binding using SPR.
Detailed Protocol:
-
Immobilization of the Target Protein: Covalently immobilize the purified target protein onto a suitable SPR sensor chip (e.g., CM5) via amine coupling.
-
Analyte Preparation: Prepare a dilution series of the azetidine compound in a suitable running buffer.
-
Binding Analysis: Inject the analyte solutions over the immobilized target surface and a reference surface (without the target) at a constant flow rate.
-
Data Acquisition: Monitor the change in the refractive index in real-time to generate a sensorgram, which plots the response units (RU) versus time.
-
Kinetic Analysis: Fit the association and dissociation phases of the sensorgram to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).[11]
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a gold-standard thermodynamic technique that directly measures the heat released or absorbed during a binding event.[5][12][13]
Causality Behind the Choice: ITC is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12][14][15] This information is critical for understanding the driving forces behind the binding interaction and for guiding medicinal chemistry efforts.
Experimental Workflow: ITC for Azetidine-Target Interaction
Caption: Workflow for thermodynamic characterization via ITC.
Detailed Protocol:
-
Sample Preparation: Prepare solutions of the purified target protein and the azetidine compound in the same buffer to minimize heat of dilution effects.
-
ITC Experiment: Load the protein solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.
-
Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm, which is then fitted to a suitable binding model to determine the thermodynamic parameters.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a cellular environment.[16][17][18] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[16][19]
Causality Behind the Choice: CETSA provides direct evidence of target engagement within intact cells, which is a more physiologically relevant context than purified protein systems.[17][20] It can also be adapted for in vivo studies.
Experimental Workflow: CETSA for In-Cell Target Engagement
Detailed Protocol:
-
Cell Treatment: Incubate cultured cells with the azetidine compound or a vehicle control.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Quantify the amount of soluble target protein in each sample using a specific detection method, such as Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
| Assay | Principle | Key Outputs | Advantages | Limitations |
| SPR | Change in refractive index upon binding | k_a, k_d, K_D | Real-time, label-free, kinetic data [7][8] | Requires protein immobilization, potential for mass transport limitations |
| ITC | Measures heat change upon binding | K_D, n, ΔH, ΔS | Label-free, in-solution, thermodynamic profile [5][12] | Requires relatively large amounts of pure protein, lower throughput |
| CETSA | Ligand-induced protein thermal stabilization | Thermal shift (ΔT_m) | In-cell/in-vivo target engagement, physiologically relevant [17][19] | Indirect measure of binding, lower throughput for initial screening |
Section 2: Functional Consequences – Does Binding Elicit a Biological Response?
Confirming target engagement is only the first step. It is equally crucial to demonstrate that this binding event translates into a functional cellular response. The choice of functional assays will depend on the specific biological role of the target protein.
Enzyme Inhibition Assays
If the azetidine compound is designed to inhibit an enzyme, a direct enzymatic assay is the most relevant functional readout. [21][22] Causality Behind the Choice: These assays directly measure the catalytic activity of the target enzyme and provide a quantitative measure of the compound's inhibitory potency (e.g., IC₅₀). [23][24]
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for determining the inhibitory potency of a compound.
Detailed Protocol:
-
Assay Setup: In a microplate, combine the purified enzyme, its substrate, and varying concentrations of the azetidine compound in a suitable assay buffer.
-
Reaction Initiation: Initiate the reaction (e.g., by adding the substrate or a cofactor).
-
Signal Detection: Monitor the reaction progress over time by measuring a signal that is proportional to product formation or substrate consumption (e.g., absorbance, fluorescence, or luminescence).
-
Data Analysis: Plot the initial reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. [23]
Cell-Based Reporter Assays
For targets involved in signaling pathways, such as G-protein coupled receptors (GPCRs), cell-based reporter assays are a powerful tool to measure functional activity. [25][26][27] Causality Behind the Choice: These assays provide a readout of a specific signaling event downstream of the target, offering a more integrated view of the compound's effect in a cellular context. [28][29]
Example: GPCR-Mediated cAMP Assay
Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels. [25]Assays that measure changes in cAMP are therefore a direct functional readout for compounds targeting these receptors.
Detailed Protocol (Luminescence-based cAMP Assay):
-
Cell Culture: Culture cells stably expressing the target GPCR and a cAMP-responsive biosensor (e.g., a luciferase-based sensor).
-
Compound Treatment: Treat the cells with a dilution series of the azetidine compound.
-
GPCR Stimulation: Stimulate the receptor with its cognate agonist to induce a cAMP response.
-
Signal Detection: Add the luciferase substrate and measure the luminescence signal, which is proportional to the intracellular cAMP concentration.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the compound's effect on the agonist-induced cAMP response.
Proximity-Based Assays
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques for monitoring protein-protein interactions in living cells. [30][31][32] Causality Behind the Choice: If the azetidine compound is designed to modulate a protein-protein interaction, BRET or FRET can provide a direct, real-time readout of this effect in a live-cell setting. [33][34]
Experimental Workflow: BRET Assay for Protein-Protein Interaction
Caption: BRET workflow to measure modulation of protein-protein interactions.
Detailed Protocol:
-
Cell Transfection: Co-express the two interacting proteins of interest as fusion proteins with a BRET donor (e.g., Renilla luciferase) and a BRET acceptor (e.g., YFP) in cultured cells.
-
Compound Treatment: Treat the transfected cells with the azetidine compound.
-
BRET Measurement: Add the luciferase substrate and measure the light emission at the wavelengths corresponding to the donor and acceptor.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A change in the BRET ratio in the presence of the compound indicates a modulation of the protein-protein interaction.
| Assay | Principle | Key Outputs | Advantages | Limitations |
| Enzyme Inhibition | Measures catalytic activity | IC₅₀, K_i, mode of inhibition | Direct functional readout, high throughput [35] | Requires purified enzyme, may not reflect cellular conditions |
| Reporter Gene | Measures downstream signaling event | EC₅₀/IC₅₀, efficacy | Cell-based, integrates multiple signaling components [27] | Indirect measure, potential for off-target effects on the reporter system |
| BRET/FRET | Resonance energy transfer between tagged proteins | Change in BRET/FRET ratio | Live-cell, real-time monitoring of protein interactions [31][32] | Requires genetic modification of cells, potential for steric hindrance from tags |
Section 3: High-Throughput Orthogonal Confirmation
For larger compound libraries, high-throughput screening (HTS)-compatible orthogonal assays are essential for efficient hit confirmation.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based, no-wash immunoassay technology that is highly amenable to HTS. [36][37] Causality Behind the Choice: AlphaLISA offers a versatile platform for a wide range of applications, including detecting protein-protein interactions, post-translational modifications, and biomarkers. [38][39]Its high sensitivity and robustness make it an excellent choice for orthogonal confirmation of primary screening hits.
Experimental Workflow: AlphaLISA for a Sandwich Immunoassay
Caption: General workflow for an AlphaLISA sandwich immunoassay.
Detailed Protocol:
-
Assay Setup: In a microplate, combine the sample containing the analyte of interest, a biotinylated antibody that binds to one epitope of the analyte, and acceptor beads conjugated to an antibody that binds to a different epitope.
-
First Incubation: Incubate the mixture to allow the formation of the antibody-analyte sandwich.
-
Detection: Add streptavidin-coated donor beads, which bind to the biotinylated antibody.
-
Second Incubation: Incubate in the dark to allow the donor and acceptor beads to come into proximity.
-
Signal Reading: Excite the donor beads at 680 nm and measure the emission from the acceptor beads at 615 nm. The signal is proportional to the amount of analyte present.
Conclusion
The validation of the biological activity of azetidine compounds requires a multifaceted and rigorous approach. By employing a carefully selected panel of orthogonal assays, researchers can build a comprehensive and robust data package that substantiates the compound's mechanism of action. This guide provides a framework for designing a validation strategy that moves beyond single-point measurements to a more holistic understanding of a compound's pharmacological profile. The integration of biophysical, biochemical, and cell-based assays is not merely a confirmatory step but an integral part of the discovery process, providing the confidence needed to advance promising azetidine compounds into the next phase of drug development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride
This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride (CAS No. 201588-35-6). As researchers, scientists, and drug development professionals, adherence to rigorous disposal protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is structured to provide a deep, technically-grounded understanding of the necessary procedures, moving beyond a simple checklist to explain the causality behind each critical step.
Hazard Assessment and Immediate Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to available safety data, this compound is harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[1] It may also cause respiratory irritation.[1][2] These characteristics necessitate the classification of this compound as hazardous waste, mandating a disposal route that prevents its release into the environment.[3][4][5]
Required Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).[6] The hazardous nature of this compound requires stringent safety measures to protect laboratory personnel.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of the chemical or its solutions, which can cause serious eye irritation.[1][6] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and potential irritation or absorption.[1][6] |
| Body Protection | A laboratory coat. | Protects against contamination of clothing.[6] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of any dust from the solid compound, which may cause respiratory irritation.[1][6] |
Disposal Protocol: A Step-by-Step Approach
The recommended method for the disposal of this compound is collection as hazardous chemical waste for subsequent treatment and disposal by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[3][7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][7]
Experimental Protocol: Waste Collection and Disposal
Objective: To safely collect and prepare this compound waste for disposal by a certified entity.
Materials:
-
This compound waste (solid or in solution).
-
Designated hazardous waste container (chemically compatible, e.g., HDPE or glass).
-
Hazardous waste labels.
-
Personal Protective Equipment (PPE) as specified above.
-
Chemical fume hood.
Procedure:
-
Container Selection: Choose a waste container that is in good condition, has a secure cap, and is compatible with the chemical.[9] Ideally, use the original container if it is not compromised.[9] Plastic containers are often preferred for storing waste materials.[10]
-
Waste Segregation: It is critical to keep this waste stream separate from other chemical wastes to prevent potentially hazardous reactions.[6][9] Do not mix with incompatible materials such as strong oxidizing agents or strong bases.
-
Waste Collection (Solid):
-
Perform this step in a chemical fume hood to minimize inhalation risks.
-
Carefully transfer the solid waste into the designated hazardous waste container.
-
Avoid generating dust during the transfer.[6]
-
-
Waste Collection (Solution):
-
If the waste is in a solution, carefully pour it into the designated liquid hazardous waste container.
-
Avoid splashing.
-
Ensure the container is not overfilled.
-
-
Labeling:
-
Immediately label the waste container with the words "Hazardous Waste."[11][12]
-
Clearly write the full chemical name: "this compound" and its CAS number (201588-35-6).
-
Indicate the primary hazards (e.g., Irritant, Harmful). The use of hazard pictograms is also recommended.[11]
-
Note the accumulation start date on the label.
-
-
Storage:
-
Securely cap the waste container at all times, except when adding waste.[3][9]
-
Store the sealed container in a designated and clearly marked "Satellite Accumulation Area" (SAA) at or near the point of generation.[9][10][11]
-
The SAA must be a secure, well-ventilated area away from incompatible materials.[6]
-
Ensure secondary containment is used for liquid waste to prevent spills.[7]
-
-
Request for Pickup:
Disposal of Empty Containers
Containers that once held this compound must also be treated as hazardous waste until properly decontaminated.[3]
-
Triple Rinsing: The container must be triple rinsed with a suitable solvent (e.g., water or methanol) that can dissolve the compound.[3]
-
Rinsate Collection: Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous liquid waste. [7] This rinsate should be added to the appropriate liquid hazardous waste container.
-
Final Disposal: After triple rinsing, deface or remove all original labels from the container.[3][7] The now-decontaminated container can typically be disposed of as regular trash, but confirm this with your local EHS guidelines.[3]
Workflow and Decision-Making
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Regulatory Framework
The disposal of hazardous chemical waste in a laboratory setting is governed by regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][13] These regulations mandate the proper identification, labeling, storage, and disposal of hazardous materials to protect human health and the environment.[4][8] Your institution's EHS department is responsible for implementing these regulations and ensuring compliance.[10] Always consult their specific guidelines, as local regulations may also apply.[5]
Conclusion
The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the hazards associated with this compound and adhering to the detailed collection, labeling, and storage protocols outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institutional EHS department for guidance on specific local and national regulations.
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Navigating the Safe Handling of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride: A Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride. Moving beyond a simple checklist, we delve into the rationale behind each procedural step, ensuring a deep understanding of the principles of chemical safety.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a bifunctional molecule containing a reactive azetidine ring and a dimethylaminomethyl group. As a dihydrochloride salt, it is typically a solid. The primary hazards associated with this compound, as identified by the Globally Harmonized System (GHS), are:
-
Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]
A thorough risk assessment is the foundation of safe laboratory practice. Before handling this compound, every member of the team must be familiar with these hazards and the corresponding safety protocols outlined in this guide.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table summarizes the recommended PPE for handling this compound, grounded in established safety standards.[5][6][7][8][9]
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles with side-shields or a Face Shield | Conforming to EN 166 (EU) or NIOSH (US) approved | Protects against splashes and airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile gloves) | Inspected prior to use. | Provides protection against direct skin contact. |
| Body Protection | Protective clothing (e.g., lab coat) and protective boots (if required) | Fire/flame resistant and impervious clothing recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Government approved respirator (e.g., full-face respirator) | Use if exposure limits are exceeded or irritation is experienced. | Required when handling powders or in poorly ventilated areas to prevent inhalation.[5] |
Expert Insight: While nitrile gloves are a common and effective choice, always consult a glove compatibility chart for the specific solvent you are using to dissolve the compound. Double-gloving can provide an additional layer of protection during high-risk procedures.
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a strict, well-defined operational workflow is critical to minimizing exposure and preventing accidents. The following protocols are designed to guide you through the key stages of handling this compound.
Preparation and Engineering Controls
-
Designated Work Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[5][10]
-
Emergency Equipment: Before you begin, confirm the location and functionality of the nearest safety shower and eyewash station.[7]
-
Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean, dry, and readily accessible within the fume hood to minimize movement and potential for spills.
Weighing and Transferring the Solid Compound
Causality in Practice: Handling the solid compound in a fume hood is crucial to mitigate the risk of inhaling fine particles, which can cause respiratory irritation.[1][5] Using a dedicated spatula and cleaning it immediately after use prevents cross-contamination of other reagents.
Dissolution and Solution Handling
-
Solvent Addition: Slowly add the desired solvent to the vessel containing the weighed compound. Be mindful of any potential exothermic reactions, although this is less common with hydrochloride salts.
-
Mixing: Use a magnetic stirrer or gentle manual agitation to fully dissolve the compound. Avoid vigorous shaking that could create aerosols.
-
Storage: If the solution is to be stored, ensure the container is clearly labeled with the compound name, concentration, solvent, date, and your initials. Store in a cool, dry, and well-ventilated area away from incompatible materials.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is vital.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[11][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Minor Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent. |
| Major Spill | Evacuate the area and alert your institution's Environmental Health and Safety (EHS) department. |
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, and contaminated consumables (e.g., gloves, weigh boats, paper towels), must be collected in a designated, labeled, and sealed hazardous waste container.
-
Neutralization (if applicable): For amine-containing waste, your institution's EHS department may have a specific neutralization protocol, often involving a weak acid. However, never attempt neutralization without a validated and approved standard operating procedure.[12]
-
Waste Pickup: Follow your institution's procedures for the collection and disposal of hazardous chemical waste. Do not dispose of this compound down the drain.[10][13]
Trustworthiness Through Validation: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal, as regulations can vary.[14]
By integrating these principles and protocols into your daily laboratory workflow, you can confidently and safely handle this compound, fostering a culture of safety and scientific excellence.
References
- Benchchem. (n.d.). Personal protective equipment for handling 4,5-Dimethylthiazol-2-amine hydrochloride.
- Benchchem. (n.d.). Proper Disposal Procedures for 3-(2-Ethylbutyl)azetidine.
- MedChemExpress. (2025). Azetidin-3-ol hydrochloride-SDS.
- PubChem. (n.d.). This compound.
- Safety Storage Systems. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Sigma-Aldrich. (2025).
- Enamine. (n.d.).
- Chemos GmbH & Co.KG. (n.d.).
- Apollo Scientific. (n.d.). Azetidine.
- HPE. (n.d.). Safety Guidelines for Handling Chemicals.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- US EPA. (2025). Personal Protective Equipment.
- TCI Chemicals. (2024).
- TCI Chemicals. (2025).
- MedchemExpress.com. (2025).
Sources
- 1. This compound | C6H16Cl2N2 | CID 23033542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. support.hpe.com [support.hpe.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. epa.gov [epa.gov]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. chemos.de [chemos.de]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
